Product packaging for (2-Aminoethyl)urea hydrochloride(Cat. No.:CAS No. 858001-69-1)

(2-Aminoethyl)urea hydrochloride

Cat. No.: B1341745
CAS No.: 858001-69-1
M. Wt: 139.58 g/mol
InChI Key: GAAFPTWQUBAULJ-UHFFFAOYSA-N
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Description

(2-Aminoethyl)urea hydrochloride is a useful research compound. Its molecular formula is C3H10ClN3O and its molecular weight is 139.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10ClN3O B1341745 (2-Aminoethyl)urea hydrochloride CAS No. 858001-69-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoethylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O.ClH/c4-1-2-6-3(5)7;/h1-2,4H2,(H3,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAFPTWQUBAULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590441
Record name N-(2-Aminoethyl)urea--hydrogen chloride (1/1)
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Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858001-69-1
Record name N-(2-Aminoethyl)urea--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 858001-69-1
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Foundational & Exploratory

An In-depth Technical Guide to (2-Aminoethyl)urea Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Urea Derivative

In the landscape of modern medicinal chemistry, the urea functional group stands as a cornerstone pharmacophore, celebrated for its remarkable ability to form stable hydrogen bond networks with biological targets.[1] This key interaction capability has cemented the role of urea derivatives in a wide array of clinically approved therapies, from anticancer agents to antivirals and beyond.[1] This guide focuses on a specific, yet promising, member of this family: (2-Aminoethyl)urea hydrochloride (CAS 858001-69-1). While this compound is primarily recognized as a valuable research chemical and building block, its structural motifs hint at a deeper potential within drug discovery and chemical biology.[2][3] This document aims to provide a comprehensive technical overview, synthesizing foundational chemical principles with practical, field-proven insights to empower researchers in unlocking the full therapeutic and investigative capacity of this intriguing molecule.

Section 1: Physicochemical Properties and Structural Elucidation

This compound presents as a white to off-white crystalline solid.[2] The hydrochloride salt form confers aqueous solubility, a crucial attribute for its application in biological assays and as a reagent in aqueous reaction media.[2]

PropertyValueSource
CAS Number 858001-69-1[4]
Molecular Formula C₃H₁₀ClN₃O[4]
Molecular Weight 139.58 g/mol [4]
Melting Point 141-143 °C[5]
Boiling Point 255.7 °C at 760 mmHg[5]
Flash Point 108.4 °C[5]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water[2]

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In proteomics research, urea is a widely used denaturant; however, it's important to be aware of the potential for in-source carbamylation, where the urea can modify amine groups on the analyte.[6]

Section 2: Synthesis and Purification

The synthesis of unsymmetrical ureas is a well-established field in organic chemistry.[1] For this compound, a plausible and efficient synthetic route can be designed based on the reaction of a protected ethylenediamine derivative with a suitable carbonyl source, followed by deprotection.

Proposed Synthetic Workflow

This proposed synthesis employs a Boc-protected ethylenediamine to ensure regioselectivity.

G A Boc-NH-(CH2)2-NH2 (N-Boc-ethylenediamine) C Intermediate Isocyanate A->C Reaction with phosgene equivalent B Phosgene Equivalent (e.g., Triphosgene, CDI) E Boc-protected (2-Aminoethyl)urea C->E Reaction with Ammonia D Ammonia G This compound E->G Boc Deprotection F HCl in organic solvent G A Crude Product B Recrystallization or Column Chromatography A->B Purification C Pure this compound B->C D ¹H and ¹³C NMR C->D Analysis E Mass Spectrometry C->E Analysis F Purity Assessment (e.g., HPLC) C->F Analysis G Structural Confirmation and Purity Data D->G E->G F->G

References

An In-Depth Technical Guide to (2-Aminoethyl)urea Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2-Aminoethyl)urea hydrochloride, a versatile building block in medicinal chemistry and drug discovery. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's structure, synthesis, and applications, offering field-proven insights and detailed experimental considerations.

Core Concepts: Structure and Physicochemical Properties

This compound is a small organic molecule featuring a primary amine, a urea functional group, and a hydrochloride salt. This unique combination of functionalities imparts specific chemical properties that make it a valuable synthon in the design of more complex bioactive molecules.

The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group) in the urea moiety allows for the formation of strong and directional interactions with biological targets.[1] The primary amino group provides a key nucleophilic center for further chemical modifications, enabling its incorporation into a wide range of molecular scaffolds. The hydrochloride salt form enhances the compound's solubility in aqueous media and improves its stability for storage.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 858001-69-1[3][4]
Molecular Formula C₃H₁₀ClN₃O[5]
Molecular Weight 139.58 g/mol [4]
Appearance White to off-white crystalline solid[3]
Melting Point 141-143 °C[6]
Solubility Soluble in water[3]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be reliably achieved through a two-step process adapted from established methodologies for urea formation.[7][8] The first step involves the reaction of ethylenediamine with urea to form N-(2-aminoethyl)urea, followed by conversion to its hydrochloride salt.

Diagram 2: Synthetic Pathway to this compound

G Ethylenediamine Ethylenediamine Aminoethylurea N-(2-Aminoethyl)urea Ethylenediamine->Aminoethylurea Heat (e.g., 285°C) - NH₃ Urea Urea Urea->Aminoethylurea Heat (e.g., 285°C) - NH₃ Product (2-Aminoethyl)urea Hydrochloride Aminoethylurea->Product HCl (e.g., in Ether)

Caption: Synthetic route from ethylenediamine and urea.

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles of urea synthesis from amines and can be adapted for laboratory-scale preparation.[7]

Step 1: Synthesis of N-(2-Aminoethyl)urea

  • Reaction Setup: In a high-pressure reaction vessel equipped with a mechanical stirrer and a temperature controller, combine ethylenediamine and urea. A mole ratio of approximately 3:1 of ethylenediamine to urea is recommended to favor the monosubstituted product.[9]

  • Reaction Conditions: Seal the vessel and heat the mixture with continuous stirring to a temperature of approximately 285°C.[7] The reaction proceeds with the evolution of ammonia. Maintain this temperature for a period of 2-4 hours.[7]

  • Work-up: After cooling the reaction mixture to room temperature, the excess ethylenediamine can be removed by vacuum distillation. The crude N-(2-aminoethyl)urea is then obtained as a residue.

Step 2: Purification of N-(2-Aminoethyl)urea

  • Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[10] Dissolve the crude material in a minimal amount of hot solvent and allow it to cool slowly to induce crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 3: Formation of this compound

  • Salt Formation: Dissolve the purified N-(2-aminoethyl)urea in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

  • Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., 2N HCl in ether) dropwise.[2] The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash with the anhydrous solvent to remove any unreacted starting material, and dry thoroughly under vacuum to yield this compound.

Analytical Characterization: A Spectroscopic Fingerprint

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, D₂O):

  • δ ~3.1-3.3 ppm (triplet, 2H): Protons on the methylene group adjacent to the primary amine (-CH₂-NH₂).

  • δ ~3.4-3.6 ppm (triplet, 2H): Protons on the methylene group adjacent to the urea nitrogen (-CH₂-NH-C(O)NH₂).

  • δ ~4.8 ppm (singlet, 5H): Exchangeable protons of the primary amine, the urea NH, and the urea NH₂ groups, as well as the proton from the HCl, which will exchange with D₂O.

Predicted ¹³C NMR Spectrum (125 MHz, D₂O):

  • δ ~38-40 ppm: Carbon of the methylene group adjacent to the primary amine (-CH₂-NH₂).

  • δ ~40-42 ppm: Carbon of the methylene group adjacent to the urea nitrogen (-CH₂-NH-C(O)NH₂).

  • δ ~160-162 ppm: Carbonyl carbon of the urea group (-C=O).

Online prediction tools can provide a more detailed theoretical spectrum.[11][12][13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[14]

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)N-H stretchPrimary amine (NH₂) and Urea (NH, NH₂)
~2900C-H stretchMethylene (CH₂)
~1680C=O stretch (Amide I)Urea
~1620N-H bend (Amide II)Urea
~1460C-N stretchAmine and Urea

Applications in Drug Discovery and Development

The (2-Aminoethyl)urea scaffold is a valuable building block in the synthesis of various biologically active compounds, particularly in the fields of oncology and neurology.[15][16]

Kinase Inhibitors

The urea moiety is a well-established hinge-binding motif in many kinase inhibitors.[1] The (2-Aminoethyl)urea scaffold provides a versatile platform for the synthesis of potent and selective kinase inhibitors. The primary amine allows for the introduction of various substituents to explore the solvent-exposed regions of the kinase active site, enabling the optimization of potency and pharmacokinetic properties. Several patents describe the use of scaffolds containing the (2-aminoethyl)urea moiety in the design of inhibitors for various kinases, including those involved in cell proliferation and signaling pathways.[15][16]

Diagram 3: Role of (2-Aminoethyl)urea Scaffold in Kinase Inhibitor Design

G cluster_0 Kinase Active Site cluster_1 Urea-based Inhibitor Hinge Hinge Region (Backbone NH) SolventFront Solvent-Exposed Region UreaMoiety Urea Moiety (C=O, N-H) UreaMoiety->Hinge H-Bonds AminoethylScaffold (2-Aminoethyl)urea Scaffold AminoethylScaffold->UreaMoiety R_Group R-Group (for SAR) AminoethylScaffold->R_Group R_Group->SolventFront van der Waals Interactions

Caption: Interaction of a urea-based inhibitor with a kinase active site.

GPCR Modulators

The structural features of this compound also make it a suitable starting material for the synthesis of ligands targeting G protein-coupled receptors (GPCRs). The primary amine can be functionalized to introduce pharmacophoric elements that interact with specific residues in the GPCR binding pocket. The urea group can participate in hydrogen bonding networks that are crucial for ligand recognition and receptor activation or inhibition.

Heterocyclic Synthesis

(2-Aminoethyl)urea is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds.[8][17] The presence of multiple nucleophilic centers allows for cyclization reactions with a variety of electrophilic partners to form five-, six-, and seven-membered rings, which are common motifs in many pharmaceuticals.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Skin Irritation: May cause skin irritation.[18]

  • Eye Irritation: Causes serious eye irritation.[18]

  • Respiratory Irritation: May cause respiratory irritation.[18]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

  • Ventilation: Use only in a well-ventilated area.[18]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

  • Keep away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.[3][18]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis, well-defined physicochemical properties, and the reactivity of its functional groups make it an attractive starting material for the creation of diverse compound libraries targeting a range of biological entities, including kinases and GPCRs. This guide provides a solid foundation for the effective and safe utilization of this important chemical scaffold in research and development.

References

A Comprehensive Technical Guide to (2-Aminoethyl)urea Hydrochloride: Physicochemical Properties, Analytical Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Aminoethyl)urea hydrochloride is a valuable chemical entity utilized primarily as a research chemical and a versatile building block in synthetic chemistry. This guide provides an in-depth analysis of its core physicochemical properties, with a primary focus on its molecular weight. We will explore the theoretical basis for its molecular weight calculation and present validated, step-by-step protocols for its empirical verification using modern analytical techniques such as mass spectrometry. Furthermore, this document details a representative synthetic pathway, outlines methods for purity assessment, and discusses the broader applications of this compound and the urea scaffold in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for its effective use in a laboratory and developmental setting.

Introduction to (2-Aminoethyl)urea and the Urea Moiety

The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is of paramount importance in medicinal chemistry and biology. Its unique ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen) allows for potent and specific interactions with biological targets like enzymes and receptors.[1][2] This dual-binding capability is a cornerstone of rational drug design, enabling the modulation of pharmacokinetic profiles, target selectivity, and overall bioactivity of small molecules.[1][3]

This compound, CAS 858001-69-1, is a simple yet functionalized urea derivative. It incorporates a primary amine via an ethyl linker, providing a reactive handle for further chemical elaboration. As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous media, properties that are highly advantageous for its use in both synthetic and biological research settings.[4]

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and analytical characterization.

The properties of this compound are summarized below. The slight variation in molecular weight reported across different suppliers is attributable to the use of either monoisotopic or average atomic masses in calculations.

PropertyValueSource(s)
CAS Number 858001-69-1[5][6]
Molecular Formula C₃H₁₀ClN₃O[5][7][8]
Molecular Weight 139.59 g/mol [5]
139.585 g/mol (Exact Mass)[6]
139.58 g/mol [7][9]
Melting Point 141-143 °C[6]
Boiling Point 255.7 °C at 760 mmHg[6]
Storage Conditions Inert atmosphere, Room Temperature[6][8]

Synthesis and Purification Overview

The synthesis of this compound is a critical process for ensuring material quality and purity. A common and logical synthetic route involves the reaction of ethylenediamine with a cyanate source, followed by salt formation. Understanding this process is key for researchers who may need to synthesize derivatives or scale up production.

The causality behind this choice of reactants lies in their commercial availability and reactivity. Ethylenediamine provides the core ethylamine backbone, while an isocyanate or its precursor serves as the carbonyl and second nitrogen donor to form the urea linkage.

cluster_0 Synthesis Workflow A Reactants (Ethylenediamine, Sodium Isocyanate) B Reaction (Aqueous Acidic Conditions) A->B Step 1: Urea Formation C Crude Product ((2-Aminoethyl)urea Free Base) B->C D Acidification (HCl Addition) C->D Step 2: Salt Formation E Purification (Recrystallization) D->E F Final Product ((2-Aminoethyl)urea HCl) E->F Step 3: Isolation

Caption: A generalized workflow for the synthesis of this compound.

Protocol 3.1: Representative Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine in water. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add a solution of sodium isocyanate in water to the cooled ethylenediamine solution. The use of an isocyanate precursor is a common strategy in urea synthesis.[10]

  • Reaction: Allow the mixture to stir and slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidification: Once the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid (HCl) to a pH of ~2. This step protonates the basic amines to form the hydrochloride salt.

  • Isolation & Purification: Reduce the solvent volume under vacuum. The crude product will precipitate. Collect the solid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Analytical Verification of Molecular Weight and Purity

While the theoretical molecular weight is a calculated value, empirical verification is a cornerstone of scientific integrity. It confirms the identity and purity of the synthesized or purchased material. A multi-step analytical workflow is essential for complete characterization.

cluster_1 Analytical Characterization Workflow start Purified Sample lcms LC-MS Analysis start->lcms hplc HPLC-UV/ELSD Analysis start->hplc nmr NMR Spectroscopy (¹H, ¹³C) start->nmr result_mw Result: Identity & Molecular Weight Confirmed lcms->result_mw result_purity Result: Purity Confirmed (>95%) hplc->result_purity result_structure Result: Structure Confirmed nmr->result_structure

Caption: A self-validating workflow for the complete characterization of the compound.

Protocol 4.1: Molecular Weight Verification by LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for confirming the molecular weight of a compound. The liquid chromatography step separates the analyte from impurities, and the mass spectrometer measures its mass-to-charge ratio (m/z), providing an accurate mass determination.

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • LC Separation: Inject the sample onto an LC system equipped with a C18 reverse-phase column. Use a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Detection: Direct the eluent from the LC into an electrospray ionization (ESI) source of a mass spectrometer, operating in positive ion mode.

  • Data Analysis: The free base of the compound, C₃H₉N₃O, has a monoisotopic mass of approximately 103.07 g/mol . In the mass spectrum, look for the protonated molecular ion [M+H]⁺ at an m/z value of approximately 104.08. The presence of this ion confirms the identity and molecular weight of the core molecule.

Protocol 4.2: Purity Assessment by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound by separating it from any starting materials, by-products, or degradation products.

  • System Setup: Use an HPLC system with a UV detector (set to ~210 nm, as urea has a weak chromophore) or an Evaporative Light Scattering Detector (ELSD).

  • Method: Employ a C18 reverse-phase column and the same mobile phase system as described for LC-MS.

  • Analysis: Inject the prepared sample solution. The peak corresponding to this compound should be the major peak in the chromatogram.

  • Quantification: Integrate the area of all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. For drug development purposes, a purity of >95% is typically required.

Applications in Research and Drug Development

This compound is primarily valued as a chemical intermediate or building block.[4] Its bifunctional nature—a terminal primary amine and a urea core—makes it a versatile starting point for the synthesis of more complex molecules.

The unique hydrogen bonding capabilities of the urea moiety are frequently exploited in drug design to achieve high-affinity binding to protein targets.[1][2] Urea derivatives have been successfully developed as enzyme inhibitors, kinase inhibitors, and modulators of various biological pathways.[1][3]

cluster_2 Role as a Chemical Building Block A (2-Aminoethyl)urea HCl (Starting Material) B Functionalization Reaction (e.g., Acylation, Alkylation) A->B Synthetic Elaboration C Intermediate Library (Diverse Urea Derivatives) B->C D Biological Screening (e.g., Enzyme Assays) C->D High-Throughput Screening E Lead Compound (e.g., Kinase Inhibitor) D->E Hit-to-Lead Optimization

Caption: From a simple building block to a high-value lead compound in drug discovery.

Key Application Areas:

  • Pharmaceutical Development: The primary amine of (2-Aminoethyl)urea can be readily functionalized to build libraries of compounds for screening. It has been noted as an intermediate for molecules targeting neurological disorders.[4]

  • Medicinal Chemistry: Researchers utilize this and similar scaffolds to probe the active sites of enzymes, where the urea group can mimic peptide bonds or interact with key residues. Urea-containing drugs like Sorafenib (an anticancer agent) highlight the clinical success of this functional group.[2]

  • Agrochemicals: The compound also serves as a precursor in the synthesis of agrochemicals, contributing to the development of agents that improve crop yield and resistance.[4]

Conclusion

This compound is a compound of significant utility in the scientific community. Its definitive molecular weight is approximately 139.59 g/mol (C₃H₁₀ClN₃O), a value that should be empirically verified for any new batch using standard analytical techniques like LC-MS to ensure identity and quality. The strategic importance of this molecule lies not in its direct biological activity, but in its role as a versatile and functionalized building block. The inherent properties of its urea core, particularly its robust hydrogen-bonding capacity, make it and its derivatives powerful tools for medicinal chemists and drug development professionals aiming to create novel and effective therapeutic agents.

References

A Comprehensive Technical Guide to the Synthesis of (2-Aminoethyl)urea Hydrochloride from Ethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and efficient method for the synthesis of (2-Aminoethyl)urea hydrochloride, a valuable bifunctional building block in medicinal chemistry and materials science. The primary route detailed herein involves the selective mono-acylation of ethylenediamine using an isocyanate precursor, followed by conversion to its hydrochloride salt. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step experimental protocol but also the underlying chemical principles, mechanistic insights, and critical considerations for safety and process optimization. By explaining the causality behind experimental choices and grounding the protocol in established chemical principles, this guide aims to serve as a self-validating system for the successful synthesis and characterization of the target compound.

Introduction and Strategic Overview

(2-Aminoethyl)urea, and its hydrochloride salt, serves as a key intermediate in the synthesis of more complex molecules, including ligands, polymers, and pharmaceutical agents. Its structure incorporates a primary amine and a urea functional group, allowing for orthogonal chemical modifications. The primary challenge in its synthesis from the symmetrical precursor ethylenediamine is achieving selective mono-functionalization while minimizing the formation of the di-substituted byproduct, N,N'-bis-(2-aminoethyl)urea.

Several synthetic strategies exist for the formation of urea derivatives.[1] While direct reaction with urea can be effective, it often requires high temperatures and can lead to the formation of cyclic byproducts such as ethylene urea.[2][3] A more controlled and selective approach, which forms the core of this guide, is the reaction of ethylenediamine with an alkali metal isocyanate, such as sodium or potassium isocyanate. This method proceeds through an in-situ generated isocyanic acid intermediate under acidic conditions, which is readily attacked by the nucleophilic amine. The subsequent acidification not only facilitates the reaction but also directly yields the desired hydrochloride salt, simplifying the isolation procedure.

Mechanistic Rationale and Reaction Pathway

The synthesis proceeds via a two-step mechanism within a single pot. The foundational principle is the nucleophilic addition of one of the primary amine groups of ethylenediamine to an isocyanate electrophile.

  • Generation of Isocyanic Acid: In an acidic aqueous medium, sodium isocyanate (NaOCN) is protonated to form isocyanic acid (HNCO). This is a key intermediate.

  • Nucleophilic Attack: Ethylenediamine, being a potent nucleophile, attacks the electrophilic carbon atom of isocyanic acid. To favor mono-substitution, a molar excess of ethylenediamine is employed, which statistically increases the probability that an isocyanic acid molecule will react with an unreacted ethylenediamine rather than the already-formed (2-Aminoethyl)urea.

  • Salt Formation: The final product, (2-Aminoethyl)urea, contains a free primary amine which is basic. The presence of hydrochloric acid in the reaction medium ensures the final product is isolated as its stable, crystalline hydrochloride salt.

The overall reaction pathway is illustrated below.

G cluster_reactants Reactants cluster_products Products EDA Ethylenediamine (H₂N-CH₂-CH₂-NH₂) NaOCN Sodium Isocyanate (NaOCN) Product (2-Aminoethyl)urea (H₂N-CH₂-CH₂-NH-C(O)NH₂) EDA->Product Nucleophilic Attack HCl Hydrochloric Acid (HCl) HNCO Isocyanic Acid (HN=C=O) NaOCN->HNCO + HCl HNCO->Product Nucleophilic Attack FinalProduct This compound (⁺H₃N-CH₂-CH₂-NH-C(O)NH₂ • Cl⁻) Product->FinalProduct + HCl (in situ)

References

A Comprehensive Technical Guide to the Synthesis of (2-Aminoethyl)urea Hydrochloride via Sodium Cyanate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical guide for the synthesis of (2-Aminoethyl)urea hydrochloride, a valuable bifunctional building block in medicinal chemistry and materials science. The described methodology utilizes readily available starting materials—ethylenediamine dihydrochloride and sodium cyanate—in a straightforward and robust aqueous procedure. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, critical safety considerations, and analytical validation techniques. By grounding the protocol in established chemical theory and providing clear, actionable steps, this document serves as a self-validating system for the reliable laboratory-scale production of the target compound.

Introduction and Rationale

(2-Aminoethyl)urea, and its hydrochloride salt, represents a versatile chemical scaffold possessing both a primary amine and a urea functional group. This unique structure allows for orthogonal derivatization, making it a key intermediate in the synthesis of complex molecules, including enzyme inhibitors, receptor ligands, and functionalized polymers.

The synthetic route detailed herein was selected for its efficiency, operational simplicity, and use of cost-effective reagents. The reaction of an amine with a cyanate salt is a classic and reliable method for urea formation, analogous to the seminal Wöhler synthesis of urea itself.[1][2] This approach avoids the use of hazardous reagents like phosgene or isocyanates, offering a safer and more environmentally benign pathway. This guide provides the necessary detail to empower researchers to confidently reproduce this synthesis and integrate the product into their development pipelines.

Mechanistic Pathway: Nucleophilic Addition to Cyanate

The core of this synthesis is the nucleophilic addition of a primary amine to the cyanate ion. The reaction proceeds through a well-understood mechanism, which can be dissected into two key stages.

Stage 1: Nucleophilic Attack The process begins with the deprotonation of one of the ammonium groups of ethylenediamine dihydrochloride in the aqueous solution, creating a transient population of the free primary amine. This amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the electrophilic carbon atom of the cyanate ion (NCO⁻). This concerted step results in the formation of an unstable, negatively charged intermediate.

Stage 2: Protonation and Tautomerization The intermediate is rapidly protonated by water or the remaining ammonium group to yield an N-substituted carbamate. This is followed by tautomerization to form the stable urea product. The overall reaction is driven by the formation of the highly stable carbonyl group within the urea moiety.

The complete mechanistic flow is illustrated below.

G cluster_intermediate Intermediate Formation cluster_product Final Product EDA H₃N⁺-CH₂-CH₂-NH₂ (Ethylenediamine monocation) Intermediate H₃N⁺-CH₂-CH₂-NH-C(=O)O⁻ (Carbamate Intermediate) EDA->Intermediate Nucleophilic Attack NaOCN Na⁺ ⁻O-C≡N (Sodium Cyanate) Product H₃N⁺-CH₂-CH₂-NH-C(=O)NH₂ Cl⁻ (this compound) Intermediate->Product Protonation & Tautomerization

References

An In-depth Technical Guide to the Solubility of (2-Aminoethyl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of (2-Aminoethyl)urea hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this molecule and provides actionable protocols for its empirical determination.

Introduction to this compound

This compound is a urea derivative containing a primary amine, making it a versatile building block in synthetic chemistry.[1] Its chemical structure, possessing both a urea moiety and an aminoethyl side chain, suggests potential applications in medicinal chemistry and as a ligand in coordination chemistry.[1] The compound is typically available as a white to off-white crystalline solid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 858001-69-1[2][3]
Molecular Formula C₃H₁₀ClN₃O[2]
Molecular Weight 139.58 g/mol [2]
Appearance White to off-white crystalline solid[1]

The hydrochloride salt form of this amine-containing compound is intentionally designed to enhance its stability and aqueous solubility.[1] Understanding the precise solubility characteristics is paramount for its effective use in various applications, from reaction chemistry to formulation development.

The Science of Solubility: A Deeper Dive

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in a given solvent system. For this compound, its solubility is primarily influenced by its ionic nature and the presence of functional groups capable of hydrogen bonding.

The Role of the Hydrochloride Salt

The presence of the hydrochloride salt dramatically increases the aqueous solubility of (2-Aminoethyl)urea compared to its free base form. This is because the protonated amine group can readily interact with polar water molecules.[1] The dissolution process involves the dissociation of the salt into the protonated (2-Aminoethyl)urea cation and the chloride anion, both of which are solvated by water.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • pH: The pH of the aqueous medium is a critical determinant. In acidic to neutral conditions, the amine group remains protonated, favoring solubility. However, in alkaline conditions, the protonated amine can be neutralized to the free base, which is expected to be less soluble.

  • Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

  • Solvent Polarity: As a polar, ionic compound, this compound is expected to be most soluble in polar protic solvents like water and, to a lesser extent, in polar aprotic solvents. Its solubility in non-polar organic solvents is anticipated to be negligible.

  • Common Ion Effect: The presence of a common ion, such as chloride from another source (e.g., NaCl), can decrease the solubility of this compound.[4]

Experimental Determination of Solubility: A Validated Protocol

Given the absence of publicly available quantitative solubility data for this compound, this section provides a detailed, self-validating experimental protocol for its determination using the reliable shake-flask method.[5]

Materials and Equipment
  • This compound (of known purity)

  • Distilled or deionized water

  • Selection of organic solvents (e.g., ethanol, methanol, acetone, dichloromethane)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Calibrated pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or a validated analytical method for urea derivatives.[6]

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh Compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Measure Solvent prep_solvent->add_excess shake Shake at Controlled Temperature add_excess->shake equilibrate Allow to Equilibrate (24-48h) shake->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant dilute Dilute Aliquot filter_supernatant->dilute analyze Analyze by HPLC dilute->analyze quantify Quantify Concentration analyze->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent (e.g., 10 mL of water) in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Prepare separate vials for each solvent and temperature to be tested.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered aliquot with the appropriate mobile phase for the analytical method to bring the concentration within the calibrated range of the instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC method. A standard calibration curve should be generated using solutions of known concentrations of this compound.

    • The concentration of the saturated solution is then determined by back-calculating from the diluted sample concentration.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

    • For a comprehensive profile, this procedure should be repeated at different temperatures (e.g., 5 °C, 25 °C, and 37 °C) and in various relevant solvents.

Anticipated Solubility Profile

Based on the chemical structure and the properties of similar urea and amine hydrochloride compounds, the following solubility profile for this compound can be anticipated:

Table 2: Predicted Solubility of this compound

SolventPolarityPredicted SolubilityRationale
WaterHigh (Polar Protic)HighThe ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the urea and amine groups lead to strong interactions with water molecules.[1]
Methanol/EthanolMedium (Polar Protic)Moderate to HighThese solvents can also engage in hydrogen bonding, but their lower polarity compared to water may result in slightly lower solubility.
AcetoneMedium (Polar Aprotic)Low to ModerateAcetone can act as a hydrogen bond acceptor but not a donor, limiting its ability to solvate the cation effectively.
DichloromethaneLow (Non-polar)Very Low/InsolubleThe lack of polarity and hydrogen bonding capability of dichloromethane prevents effective solvation of the ionic compound.

Practical Implications for Research and Development

A thorough understanding of the solubility of this compound is essential for its successful application:

  • In Synthetic Chemistry: Knowledge of its solubility in various organic solvents is crucial for selecting appropriate reaction media and for purification processes such as crystallization.

  • In Drug Development: For any potential pharmaceutical application, aqueous solubility is a key factor influencing bioavailability.[7] Formulation scientists rely on accurate solubility data to develop suitable delivery systems.

  • Hygroscopicity Considerations: Amine hydrochlorides can be hygroscopic, meaning they tend to absorb moisture from the air.[8] This property should be investigated as it can affect the stability, handling, and accurate weighing of the compound.

Conclusion

References

(2-Aminoethyl)urea hydrochloride safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (2-Aminoethyl)urea Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound (CAS No: 858001-69-1). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from available safety data sheets (SDS) and chemical databases to provide a cautious and thorough approach to safety.

Chemical Identity and Physicochemical Properties

This compound is a chemical compound used in research and development.[1] Understanding its fundamental properties is the first step toward safe handling.

PropertyValueSource(s)
CAS Number 858001-69-1[2][3]
Molecular Formula C₃H₉N₃O·HCl[2]
Molecular Weight 139.58 g/mol [2]
Appearance Solid, powder
Melting Point 139-140 °C
Storage Temperature Room temperature, dry, tightly closed container, under inert atmosphere
Purity Typically ≥95%[4]

Hazard Identification: An Analysis of Discrepancies

A critical review of supplier safety data reveals conflicting classifications for this compound. This necessitates a cautious approach, adopting the most stringent precautions until harmonized data becomes available.

One supplier classifies the compound with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conversely, another safety data sheet states it is "Not a hazardous substance or mixture". This discrepancy may arise from different purity levels, the specific data sources used for classification, or a lack of comprehensive testing. For instance, the safety profile of the related compound, urea hydrochloride, indicates it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5][6]

Expert Recommendation: In the absence of definitive, harmonized data, researchers should handle this compound as a hazardous substance. The precautionary principle dictates that the more stringent classification should be followed. Therefore, assume the compound is an irritant to the skin, eyes, and respiratory system.

Protocols for Safe Handling and Storage

Adherence to rigorous handling protocols is essential to minimize exposure risk.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle the solid compound in a certified chemical fume hood to prevent inhalation of dust particles.[5]

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to EN 166 or NIOSH standards.[6][7]

  • Skin Protection:

    • Wear a lab coat and ensure it is fully buttoned.

    • Use chemically resistant, impermeable gloves (e.g., nitrile) tested for suitability.[5][7]

    • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5][7]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 143 approved respirator with a particulate filter.[7]

General Hygiene and Operational Practices
  • Avoid dust formation during handling.[7]

  • Do not eat, drink, or smoke in the laboratory.[6][7]

  • Keep the container tightly closed when not in use.[5]

  • Wash contaminated clothing before reuse.[6][7]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7]

Emergency Response Procedures

Immediate and appropriate action is critical in the event of an accidental exposure or spill. The following workflow outlines the necessary steps.

EmergencyResponse exposure Exposure Event inhalation Inhalation exposure->inhalation Dust Inhaled skin_contact Skin Contact exposure->skin_contact Touches Skin eye_contact Eye Contact exposure->eye_contact Splashes in Eyes ingestion Ingestion exposure->ingestion Swallowed move_fresh_air Move to Fresh Air inhalation->move_fresh_air remove_clothing Remove Contaminated Clothing Immediately skin_contact->remove_clothing rinse_eyes Flush Eyes with Water for 15 min eye_contact->rinse_eyes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Medical Attention move_fresh_air->seek_medical If symptoms persist rinse_skin Rinse Skin with Water/ Shower for 15 min remove_clothing->rinse_skin rinse_skin->seek_medical If irritation occurs rinse_eyes->seek_medical Immediately drink_water Drink 1-2 Glasses of Water rinse_mouth->drink_water drink_water->seek_medical If feeling unwell

Caption: Emergency response workflow for this compound exposure.

First-Aid Measures: Step-by-Step Protocols
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[8]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or use a safety shower for at least 15 minutes.[9] If skin irritation develops, seek medical advice.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: If swallowed, rinse the mouth with water.[8] Have the person drink one or two glasses of water, provided they are conscious. Do NOT induce vomiting.[6][8] If the person feels unwell, call a poison center or doctor.[6]

Accidental Release Measures
  • Small Spills: Wear appropriate PPE. Avoid generating dust. Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Clean the affected area thoroughly.

  • Large Spills: Evacuate the area. Prevent the material from entering drains or waterways. Wear full PPE, including respiratory protection. Collect the spilled material using methods that do not create dust (e.g., HEPA-filtered vacuum) and place it in a designated waste container.

Fire-Fighting Measures
  • Extinguishing Media: For this substance, no limitations of extinguishing agents are given. Use media appropriate for the surrounding fire (water spray, foam, dry chemical, carbon dioxide).

  • Special Hazards: In the event of a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be released.[7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Profile and Disposal

Toxicology

Specific toxicological studies on this compound are not widely available. The hazard classification is based on data from similar compounds and supplier-provided information.

  • Acute Toxicity: While pure urea has very low acute toxicity[10], the hydrochloride salt form is classified as harmful if swallowed.[5][6]

  • Irritation: It is considered a skin and eye irritant, and may cause respiratory tract irritation upon inhalation of dust.[5]

  • Carcinogenicity/Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic.[5]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or sewers.[8] Waste containers should be properly labeled.

Conclusion

This compound is a valuable research chemical that must be handled with care. Due to conflicting safety information, researchers should adopt a conservative approach, treating it as a hazardous compound that can cause skin, eye, and respiratory irritation. By implementing robust engineering controls, wearing appropriate PPE, and being prepared for emergencies, the risks associated with its use can be effectively managed.

References

A Researcher's Guide to Sourcing (2-Aminoethyl)urea Hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Simple Building Block

In the intricate world of medicinal chemistry and drug development, the success of a synthesis or the reproducibility of a biological assay often hinges on the quality of the simplest starting materials. (2-Aminoethyl)urea hydrochloride (CAS No. 858001-69-1), a seemingly straightforward chemical intermediate, is a prime example. Its structure, featuring a reactive primary amine and a urea moiety, makes it a versatile building block for constructing more complex molecules. The urea functional group, in particular, is a cornerstone in drug design, prized for its ability to form stable, multipoint hydrogen bonds with biological targets like enzymes and receptors[1]. This capability is instrumental in modulating drug potency, selectivity, and overall pharmacokinetic properties[1].

However, the very reactivity that makes this compound valuable also presents a challenge. The presence of impurities, residual solvents, or lot-to-lot variability can have cascading effects, leading to failed reactions, misleading biological data, and costly project delays. For researchers, scientists, and drug development professionals, sourcing high-purity, well-characterized this compound is not merely a procurement task; it is a foundational step in ensuring scientific integrity and accelerating the path to discovery.

This in-depth technical guide provides a framework for navigating the commercial landscape of this compound suppliers. It moves beyond a simple vendor list to offer field-proven insights into quality assessment, practical procurement strategies, and essential incoming quality control (QC) protocols.

Navigating the Supplier Landscape: From Catalog Chemicals to Custom Synthesis

The commercial availability of this compound spans a wide spectrum of suppliers, each catering to different scales and quality requirements. Understanding this landscape is key to selecting the right partner for your specific research or development phase.

  • Tier 1: Global Chemical Distributors: Large, established suppliers are often the first port of call for research quantities (milligrams to grams). These companies typically offer extensive catalogs and reliable logistics. While products from these vendors, such as those listed on platforms like Sigma-Aldrich, are readily accessible, it is important to note that they may be sourced from various primary manufacturers[2][3]. Availability can sometimes be inconsistent[2][4].

  • Tier 2: Specialized and Niche Manufacturers: A significant number of suppliers are specialized chemical synthesis companies. These vendors, including BLD Pharm[5][6], Synthonix[7], and Simson Pharma[4], often manufacture the compounds in their own facilities. They can be an excellent source for both research and scale-up quantities, potentially offering greater transparency into the manufacturing process and more detailed technical support.

  • Tier 3: Chemical Marketplaces and Sourcing Platforms: Websites like Echemi[8], LookChem[9], and ChemicalBook[10] aggregate listings from numerous, often international, manufacturers. These platforms can be invaluable for identifying a wide range of potential suppliers and comparing prices for bulk quantities. However, they necessitate a more rigorous due diligence process to verify the credentials and quality systems of the actual manufacturer.

The following diagram illustrates a recommended workflow for supplier selection and qualification, emphasizing critical decision points for researchers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Validation & Procurement start Define Requirements (Quantity, Purity, Grade) search Search Supplier Tiers (Distributors, Manufacturers, Marketplaces) start->search identify Identify 3-5 Potential Suppliers search->identify request_docs Request Technical Documents (CoA, SDS) identify->request_docs compare_specs Compare Supplier Specifications (Purity, Impurities, Methods) request_docs->compare_specs select_primary Select Primary Supplier compare_specs->select_primary order_sample Order Initial Sample select_primary->order_sample qc_check Perform Incoming QC (Protocol Below) order_sample->qc_check decision Quality Verified? qc_check->decision procure Procure for Project Use decision->procure Yes re_evaluate Re-evaluate Suppliers decision->re_evaluate No re_evaluate->request_docs

Caption: Workflow for Supplier Selection and Qualification.

Quality Deep Dive: Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document for assessing the quality of a chemical reagent. It is a formal record of the quality control tests performed on a specific production batch. While the format may vary, a comprehensive CoA for this compound should provide clear data on several key parameters. Do not accept a CoA that merely states "Passes Test" without providing quantitative data.

Below is a comparative table summarizing typical quality specifications that a researcher should expect to see. This is a synthesized representation based on common industry standards for similar chemical intermediates[11].

Parameter Typical Specification (Supplier A - Research Grade) Typical Specification (Supplier B - High Purity) Acceptance Rationale & Key Insights
Appearance White to Off-White PowderWhite Crystalline SolidA significant deviation in color (e.g., yellow or brown) can indicate the presence of oxidative or other chromophoric impurities.
Identity by ¹H NMR Conforms to StructureConforms to StructureNon-negotiable. The proton NMR spectrum is the fingerprint of the molecule. The CoA should confirm that the observed spectrum matches the expected structure.
Purity by HPLC ≥ 95.0%≥ 98.0%The required purity is application-dependent. For early-stage discovery, 95% may be acceptable. For later-stage development or sensitive assays, ≥98% is recommended.
Moisture Content (Karl Fischer) ≤ 1.0%≤ 0.5%As a hydrochloride salt, the compound can be hygroscopic. High water content can affect reaction stoichiometry and sample stability.
Solubility (e.g., in H₂O or DMSO) Report ValueClear, Colorless Solution at 10 mg/mLIncomplete solubility or the presence of particulates indicates potential insoluble impurities that could interfere with assays or reactions.
Residual Solvents Not Specified< 0.1% (e.g., Ethyl Acetate)Residual solvents from purification can act as hidden catalysts or inhibitors in downstream applications. This is a critical parameter for GMP-grade material.

Safety and Handling: A Mandate for Due Diligence

  • Hazard Identification: The compound is typically classified as an irritant. Key hazard statements include:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation[4].

  • Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes:

    • Safety glasses or goggles.

    • A lab coat.

    • Chemical-resistant gloves (e.g., nitrile).

  • Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water[10].

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place. The compound should be stored at room temperature, under an inert atmosphere if possible, to prevent moisture absorption[2][5].

Protocol: Incoming Quality Control Verification

Trust, but verify. Relying solely on the supplier's CoA is not sufficient, especially for critical applications. Performing a straightforward incoming QC check on a new batch of material is a self-validating system that ensures the integrity of your research. This protocol outlines a two-pronged approach: identity confirmation by ¹H NMR and purity verification by HPLC.

Experimental Protocol: QC of this compound

Objective: To confirm the identity and assess the purity of a commercially supplied batch of this compound.

Part 1: Identity Confirmation by ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the supplied material. Dissolve the sample in a suitable deuterated solvent (e.g., 0.7 mL of D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Reference the solvent peak (e.g., D₂O at ~4.79 ppm or DMSO-d₆ at ~2.50 ppm).

    • Expected Signals: The spectrum should show two characteristic triplets corresponding to the two methylene (-CH₂-) groups of the ethyl backbone. The integration ratio of these peaks should be 1:1.

    • Verification: Compare the obtained spectrum to a reference spectrum or the expected chemical shifts. The absence of significant unassigned peaks confirms the structural identity.

Part 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Standard & Sample Preparation:

    • Prepare a stock solution of the material in the mobile phase at approximately 1 mg/mL.

    • From the stock, prepare a working solution at approximately 0.1 mg/mL.

  • Chromatographic Conditions (Representative Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • Acceptance: The calculated purity should be consistent with the value reported on the supplier's CoA and meet the requirements of your experiment (e.g., ≥98%).

The following diagram outlines the logical flow of this essential QC process.

G cluster_nmr Identity Confirmation cluster_hplc Purity Assessment start New Batch Received prep_nmr Prepare Sample in Deuterated Solvent start->prep_nmr prep_hplc Prepare Sample in Mobile Phase start->prep_hplc run_nmr Acquire ¹H NMR Spectrum prep_nmr->run_nmr analyze_nmr Analyze Spectrum: Chemical Shifts, Integration run_nmr->analyze_nmr decision_nmr Structure Confirmed? analyze_nmr->decision_nmr decision_hplc Purity ≥ Specification? decision_nmr->decision_hplc Yes fail Quarantine Batch Contact Supplier decision_nmr->fail No run_hplc Run HPLC Analysis prep_hplc->run_hplc analyze_hplc Calculate Area % Purity run_hplc->analyze_hplc analyze_hplc->decision_hplc decision_hplc->fail No pass Release Batch for Laboratory Use decision_hplc->pass Yes

References

The Unseen Architect: A Technical Guide to (2-Aminoethyl)urea Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 5, 2026 – In the intricate world of drug discovery, the silent architects are often the small, versatile building blocks that enable the construction of complex and potent therapeutic agents. Among these is (2-Aminoethyl)urea hydrochloride, a seemingly simple molecule that holds significant potential for medicinal chemists. This technical guide provides an in-depth exploration of the role of this compound and its derivatives in medicinal chemistry, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Aminoethylurea Scaffold

The urea functional group is a well-established "privileged scaffold" in medicinal chemistry, prized for its unique structural and electronic properties that facilitate potent and selective interactions with biological targets.[1] The presence of an ethylamine extension in this compound introduces a critical element of flexibility and a primary amine for further chemical elaboration, making it a bifunctional building block of considerable interest. This guide will delve into the synthesis, chemical reactivity, and, most importantly, the application of this scaffold in the design of novel therapeutic agents.

Physicochemical Properties and Rationale for Use in Drug Design

The utility of this compound in medicinal chemistry is rooted in the combined properties of its urea and aminoethyl functionalities.

The Urea Moiety:

  • Hydrogen Bonding: The urea group is an exceptional hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in protein active sites.[2] This dual nature often leads to the formation of highly stable drug-receptor complexes.

  • Structural Rigidity: The planar and rigid nature of the urea group can reduce the entropic penalty upon binding to a target, contributing to higher binding affinity.[1]

  • Metabolic Stability: As a bioisostere of the amide bond, the urea group generally exhibits greater resistance to enzymatic hydrolysis, enhancing the metabolic stability and in vivo half-life of a drug candidate.[1]

The (2-Aminoethyl) Moiety:

  • Flexibility and Linker Potential: The ethyl chain provides conformational flexibility, allowing the molecule to adopt optimal orientations within a binding pocket. It also serves as a versatile linker to connect the urea pharmacophore to other recognition elements.

  • Primary Amine Handle: The terminal primary amine is a key reactive site for a wide range of chemical transformations, enabling the straightforward synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of (2-Aminoethyl)urea and its Derivatives

The synthesis of (2-Aminoethyl)urea and its derivatives can be achieved through several established synthetic routes. A common approach involves the reaction of an amine with an isocyanate or a phosgene equivalent.[2]

Experimental Protocol: General Synthesis of N-Substituted (2-Aminoethyl)urea Derivatives

This protocol outlines a general procedure for the synthesis of N-substituted derivatives starting from this compound.

Materials:

  • This compound

  • Appropriate aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Triethylamine or other suitable base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Free Base Generation: In a round-bottom flask, dissolve this compound in a suitable solvent. Add an equimolar amount of a base, such as triethylamine, to neutralize the hydrochloride and generate the free base in situ. Stir the mixture at room temperature for 30 minutes.

  • Imine Formation: To the solution containing the free base, add the desired aldehyde or ketone (1.0-1.2 equivalents). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine or enamine intermediate.

  • Reductive Amination: Carefully add the reducing agent (1.5-2.0 equivalents) portion-wise to the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted (2-Aminoethyl)urea derivative.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Compounds

The true value of this compound lies in its application as a versatile starting material for the synthesis of a wide array of bioactive molecules.

Kinase Inhibitors

The urea moiety is a key pharmacophoric element in numerous approved and investigational kinase inhibitors.[3] The ability of the urea to form critical hydrogen bonds with the hinge region of the kinase active site is a cornerstone of this class of drugs. The (2-Aminoethyl)urea scaffold provides a strategic entry point for the synthesis of novel kinase inhibitors, where the terminal amine can be functionalized to interact with solvent-exposed regions or allosteric pockets of the enzyme.[4][5]

Antiviral and Anticancer Agents

Research into structurally related compounds, such as 3-Amino-1-(2-aminoethyl)urea, has revealed promising biological activity. This compound has been investigated as a potential antiviral agent, particularly against adenoviruses, by interfering with viral protein function.[1] Furthermore, the structural motif is being explored in the context of anti-cancer drug development due to its potential to modulate cellular signaling pathways.[1] This highlights the potential for derivatives of (2-Aminoethyl)urea to yield novel therapeutic agents in these critical disease areas.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are central to a vast number of pharmaceuticals.[6] The urea and amine functionalities can participate in cyclization reactions to form diverse ring systems, offering a pathway to novel chemical matter with potential biological activity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 858001-69-1
Molecular Formula C₃H₁₀ClN₃O
Molecular Weight 139.58 g/mol
Appearance White to off-white solid
Solubility Soluble in water

Visualization of Synthetic Pathways

Diagram 1: General Synthetic Scheme for N-Alkylation of (2-Aminoethyl)urea

G start (2-Aminoethyl)urea Hydrochloride free_base (2-Aminoethyl)urea (Free Base) start->free_base Base (e.g., Et3N) intermediate Imine/Enamine Intermediate free_base->intermediate Aldehyde or Ketone product N-Substituted (2-Aminoethyl)urea Derivative intermediate->product Reducing Agent (e.g., NaBH(OAc)3) G cluster_0 Scaffold Elaboration cluster_1 Biological Evaluation cluster_2 Preclinical Development A (2-Aminoethyl)urea Hydrochloride B Library Synthesis (e.g., via reductive amination, acylation, etc.) A->B C Diverse Chemical Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G In vivo Efficacy & Toxicology F->G H Drug Candidate G->H

References

(2-Aminoethyl)urea hydrochloride as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Aminoethyl)urea Hydrochloride as a Chemical Intermediate

Abstract

This compound is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure, featuring a reactive primary amine and a urea moiety capable of extensive hydrogen bonding, makes it an ideal intermediate for constructing complex molecules with specific biological activities. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, chemical reactivity, and applications. We will explore its strategic importance in drug design, supported by detailed experimental protocols, safety guidelines, and a survey of its role in the development of novel therapeutics.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of drug discovery, the urea functional group is a privileged scaffold. Its unique ability to act as both a hydrogen bond donor and acceptor allows it to form stable, specific interactions with biological targets such as enzymes and receptors.[1][2] This property is central to the mechanism of action for a wide range of approved drugs.[3] this compound, C₃H₁₀ClN₃O, capitalizes on this by incorporating the urea pharmacophore into a small, adaptable framework.

The molecule's true utility lies in its bifunctionality. It presents chemists with a urea core for target engagement and a terminal primary amino group that serves as a versatile synthetic handle. This primary amine can be readily derivatized through a multitude of reactions, allowing for the systematic elaboration of the molecule to optimize potency, selectivity, and pharmacokinetic properties. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for both biological assays and certain reaction conditions.[4] This guide will dissect the chemistry of this intermediate, providing researchers with the foundational knowledge to effectively leverage its potential in their synthetic programs.

Physicochemical and Safety Profile

A thorough understanding of a chemical's properties and hazards is paramount for its effective and safe use in a research setting.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 858001-69-1[5]
Molecular Formula C₃H₁₀ClN₃O[5]
Molecular Weight 139.59 g/mol [5]
Appearance Solid / Powder[6]
Melting Point 139-143 °C[7]
Purity Typically ≥95%
Storage Temperature Room Temperature, under inert atmosphere
Safety and Handling

This compound and related urea hydrochlorides are classified as hazardous materials. Adherence to good industrial hygiene and safety practices is essential.[8][9]

Hazard ClassGHS StatementPrecautionary Measures (Examples)
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
Eye Damage/Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Specific Target Organ Toxicity H335: May cause respiratory irritationP261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

General Handling Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[8]

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[8][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Synthesis and Chemical Reactivity

The synthesis of urea derivatives is a well-established field in organic chemistry, traditionally relying on the reaction of amines with isocyanates or phosgene-based reagents.[2] Modern methods often seek to avoid highly toxic reagents like phosgene.[2][12]

Representative Synthesis Workflow

A logical and efficient synthesis of this compound can be envisioned starting from ethylenediamine. The key challenge is the selective reaction of only one of the two amino groups. This is typically achieved through a protection/deprotection strategy.

G cluster_0 Step 1: Selective Protection cluster_1 Step 2: Urea Formation cluster_2 Step 3: Deprotection & Salt Formation A Ethylenediamine B Mono-Boc Protected Ethylenediamine A->B (Boc)₂O, Solvent C N-Boc-(2-aminoethyl)urea B->C 1. Isocyanate Precursor (e.g., NaNCO) 2. Acidic Workup D (2-Aminoethyl)urea hydrochloride C->D HCl in Dioxane/MeOH

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Boc-Protection

This protocol is a representative method based on established chemical principles for urea synthesis.

Step 1: Synthesis of tert-butyl (2-aminoethyl)carbamate

  • Dissolve ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, ~0.5 eq to favor mono-protection) in the same solvent dropwise over 1-2 hours with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, typically with a DCM/Methanol gradient) to isolate the mono-protected product.

Step 2: Synthesis of tert-butyl (2-ureidoethyl)carbamate

  • Dissolve the purified tert-butyl (2-aminoethyl)carbamate (1.0 eq) in a mixture of acetic acid and water.

  • Add sodium cyanate (NaNCO, 1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 4-6 hours until TLC indicates the consumption of the starting material.

  • Carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected urea derivative.

Step 3: Synthesis of this compound

  • Dissolve the crude tert-butyl (2-ureidoethyl)carbamate in methanol or 1,4-dioxane.

  • Add a solution of hydrochloric acid (4M in dioxane or concentrated HCl, >2.0 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC.

  • The product hydrochloride salt will often precipitate from the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Core Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

G cluster_0 (2-Aminoethyl)urea A H₂N-CH₂-CH₂-NH-C(O)-NH₂ Nuc Nucleophilic Primary Amine (-NH₂) Urea H-Bonding Urea Moiety (-NH-CO-NH₂) Acyl Acylation (R-COCl) Nuc->Acyl Forms Amide Alkyl Alkylation (R-X) Nuc->Alkyl Forms Secondary Amine Sulfonyl Sulfonylation (R-SO₂Cl) Nuc->Sulfonyl Forms Sulfonamide RedAm Reductive Amination (R-CHO, NaBH₃CN) Nuc->RedAm Forms Secondary Amine Target Protein Target (e.g., Kinase Hinge) Urea->Target Forms H-Bonds

Caption: Key reactive sites and transformations of the core structure.

The primary amine is a potent nucleophile, readily participating in:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation/Reductive Amination: Reaction with alkyl halides or with aldehydes/ketones under reductive conditions to yield secondary amines.[4]

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate more complex urea or thiourea derivatives.[13]

The urea group is less reactive but fundamentally important for biological activity. Its N-H protons are excellent hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. This allows it to anchor a molecule within a protein's binding site.[2][3]

Applications in Drug Development

The urea moiety is a cornerstone in medicinal chemistry, and (2-Aminoethyl)urea provides a direct route to incorporate this pharmacophore. Its derivatives have been explored for a wide range of therapeutic targets.

Role as a Scaffold and Linker

This compound is an exemplary scaffold. The urea portion can be designed to interact with a specific target, while the ethylamine tail can be functionalized to:

  • Improve Pharmacokinetics: Add groups to enhance solubility, metabolic stability, or cell permeability.

  • Increase Potency: Extend into adjacent binding pockets of the target protein.

  • Serve as a Linker: Act as a covalent attachment point for antibody-drug conjugates (ADCs) or probes for chemical biology.

Therapeutic Targets and Indications

Derivatives containing the ethylurea motif have shown promise in several therapeutic areas:

  • Enzyme Inhibition: The hydrogen-bonding capability of the urea group is critical for inhibiting enzymes like kinases, proteases, and soluble epoxide hydrolases.[1] Many kinase inhibitors, such as Sorafenib, are diaryl ureas that bind to the hinge region of the kinase domain.[14] (2-Aminoethyl)urea provides a starting point for building such inhibitors.

  • Neurological Pathways: Analogs have been investigated for their ability to modulate trace amine-associated receptors (TAARs), which are implicated in various neurological processes.[4]

  • Cardiovascular Health: Some derivatives may influence the activity of nitric oxide synthase (NOS), an enzyme relevant in both cardiovascular health and neurobiology.[4]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic intermediate that empowers chemists to efficiently synthesize complex and biologically active molecules. Its combination of a proven pharmacophore—the urea group—with a versatile synthetic handle—the primary amine—makes it an invaluable tool in the iterative process of drug design and optimization. By understanding its synthesis, reactivity, and safety profile, researchers can fully exploit its potential to accelerate the discovery of new therapeutics.

References

Methodological & Application

Synthesis of Functionalized Dihydropyrimidinones via a Modified Biginelli Condensation Using (2-Aminoethyl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Scaffolds with a Versatile Urea Building Block

The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and drug discovery, with dihydropyrimidinones (DHPMs) being a particularly privileged scaffold due to their diverse biological activities. The Biginelli reaction, a multi-component condensation, has long been a robust method for accessing these structures.[1][2] This application note details a specialized protocol utilizing (2-Aminoethyl)urea hydrochloride as the urea component in a modified Biginelli-type cyclocondensation. The presence of a primary amino group on the ethyl side chain of the urea offers a valuable handle for post-synthesis functionalization, enabling the creation of diverse chemical libraries for screening and lead optimization.

This compound serves as a bifunctional reagent, possessing both the requisite urea moiety for the core ring formation and a nucleophilic primary amine for subsequent derivatization. This unique characteristic allows for a convergent and efficient approach to novel DHPMs with potential applications in various therapeutic areas.

Mechanistic Insights: The Biginelli Reaction Pathway

The Biginelli reaction is a one-pot, acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and a urea.[1][3] The generally accepted mechanism proceeds through several key steps, as illustrated below. While variations exist depending on the specific reactants and catalysts, the core pathway involves the formation of an N-acyliminium ion intermediate.[2]

The initial step is the acid-catalyzed condensation of the aldehyde with urea to form an acyliminium ion. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. Subsequent intramolecular cyclization via attack of the remaining urea nitrogen on the carbonyl group of the ketoester, followed by dehydration, yields the final dihydropyrimidinone ring system.[4]

Biginelli_Mechanism cluster_1 Iminium Ion Formation cluster_2 C-C Bond Formation cluster_3 Cyclization & Dehydration Aldehyde Aldehyde Iminium Acyliminium Ion Aldehyde->Iminium + Urea, H+ Urea (2-Aminoethyl)urea Ketoester β-Ketoester Enol Enol Ketoester->Enol Tautomerization Catalyst Acid Catalyst (H+) Catalyst->Aldehyde Intermediate Open-Chain Intermediate Iminium->Intermediate + Enol DHPM Dihydropyrimidinone (DHPM) Intermediate->DHPM Intramolecular Cyclization Final_Product Final Product DHPM->Final_Product - H2O

Caption: Generalized mechanism of the Biginelli reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a model dihydropyrimidinone using this compound.

Protocol 1: Synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1-(2-aminoethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol describes the acid-catalyzed condensation of benzaldehyde, ethyl acetoacetate, and this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound139.58101.396 g
Benzaldehyde106.12101.05 mL
Ethyl acetoacetate130.14101.27 mL
Ethanol (absolute)--25 mL
Hydrochloric acid (conc., 37%)36.46catalytic~0.2 mL
Saturated sodium bicarbonate solution--As needed
Ethyl acetate--For extraction
Brine--For washing
Anhydrous sodium sulfate--For drying

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.396 g, 10 mmol), benzaldehyde (1.05 mL, 10 mmol), ethyl acetoacetate (1.27 mL, 10 mmol), and absolute ethanol (25 mL).

  • Stir the mixture to dissolve the solids as much as possible.

  • Add concentrated hydrochloric acid (~0.2 mL) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add saturated sodium bicarbonate solution to the reaction mixture with stirring until the pH is neutral (pH ~7-8) to quench the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the desired dihydropyrimidinone as a solid.

Expected Outcome:

The expected product is ethyl 4-phenyl-6-methyl-2-oxo-1-(2-aminoethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The yield and purity should be determined by standard analytical techniques (e.g., NMR, Mass Spectrometry, and HPLC).

Reaction_Workflow cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Work-up & Purification Reactant1 (2-Aminoethyl)urea hydrochloride Reaction Reaction Mixture Reactant1->Reaction Reactant2 Benzaldehyde Reactant2->Reaction Reactant3 Ethyl Acetoacetate Reactant3->Reaction Solvent Ethanol Solvent->Reaction Catalyst Conc. HCl Catalyst->Reaction Heating Reflux (4-6h) Heating->Reaction Quenching Neutralization (NaHCO3) Extraction Extraction (EtOAc) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Recrystallization Drying->Purification Product Final Product: Functionalized DHPM Purification->Product Reaction->Quenching Cool to RT

Caption: Experimental workflow for the synthesis of functionalized DHPMs.

Discussion and Causality of Experimental Choices

  • Choice of Catalyst: A strong Brønsted acid like hydrochloric acid is employed to catalyze the reaction.[4] It facilitates the formation of the key acyliminium ion intermediate, which is the rate-determining step in many Biginelli reactions.[1] The amount of catalyst should be kept minimal to avoid unwanted side reactions.

  • Solvent Selection: Ethanol is a common and effective solvent for the Biginelli reaction as it readily dissolves the reactants and allows for heating to a suitable reflux temperature.

  • Reaction Temperature and Time: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization steps. The reaction time is optimized based on TLC monitoring to ensure maximum conversion of the starting materials.

  • Work-up Procedure: The neutralization step with sodium bicarbonate is crucial to quench the acid catalyst and prevent any acid-catalyzed degradation of the product during work-up. The subsequent extraction and purification steps are standard procedures to isolate the desired compound in high purity.

  • Potential for Microwave-Assisted Synthesis: For rapid synthesis and optimization, microwave irradiation can be a valuable alternative to conventional heating.[5][6] Microwave-assisted synthesis often leads to significantly shorter reaction times and improved yields.[6]

Applications in Drug Development

The primary amino group in the synthesized dihydropyrimidinone provides a versatile platform for further chemical modifications. This allows for the generation of a library of compounds through techniques such as:

  • Amide Coupling: Reaction with various carboxylic acids or acyl chlorides to introduce a wide range of substituents.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonamide moieties.

This diversity-oriented synthesis approach is highly valuable in the early stages of drug discovery for structure-activity relationship (SAR) studies.

Conclusion

The use of this compound in a modified Biginelli reaction offers a straightforward and efficient route to novel, functionalized dihydropyrimidinones. The protocol detailed in this application note provides a solid foundation for researchers to explore the synthesis of diverse chemical libraries. The ability to introduce a variety of functional groups via the primary amine handle makes this a powerful strategy for the development of new therapeutic agents.

References

experimental procedure for N-alkylation with (2-Aminoethyl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for the N-alkylation of (2-Aminoethyl)urea hydrochloride, a versatile building block in medicinal chemistry and materials science. We delve into two primary, field-proven protocols: direct alkylation using alkyl halides and reductive amination. The guide offers a detailed examination of the underlying chemical principles, including selectivity, reaction kinetics, and the critical role of reaction parameters. Step-by-step experimental procedures are provided, supplemented by insights into the causality behind methodological choices, robust troubleshooting, and safety protocols. This note is intended for researchers, scientists, and drug development professionals seeking to synthesize N-substituted (2-aminoethyl)urea derivatives with high efficiency and purity.

Introduction and Strategic Importance

N-substituted ureas are a cornerstone structural motif in a vast array of biologically active compounds and functional materials.[1][2][3] Their ability to act as hydrogen bond donors and acceptors makes them excellent bioisosteres for peptide bonds, leading to their extensive use in drug discovery.[3] (2-Aminoethyl)urea, with its primary amine and urea functional groups, presents a unique synthetic challenge and opportunity. Selective alkylation of the terminal primary amine is often the desired transformation, creating a scaffold for further diversification in the development of novel therapeutics, agrochemicals, and polymers.

This guide addresses the common challenges associated with the N-alkylation of this substrate, such as the potential for over-alkylation and the competing reactivity of the urea nitrogens. Historically, direct N-alkylation of ureas was considered difficult, often leading to O-alkylation or requiring harsh conditions.[2][4] However, modern synthetic methods have provided reliable pathways to achieve the desired N-alkylation. We will focus on two robust and widely applicable methods:

  • Direct Alkylation with Alkyl Halides: A classic SN2 reaction that is effective for introducing primary and some secondary alkyl groups.[5][6]

  • Reductive Amination: A versatile and often milder alternative for synthesizing a wide range of substituted amines from aldehydes or ketones.[7][8]

Chemical Principles and Mechanistic Overview

The Substrate: this compound

The starting material is the hydrochloride salt of (2-aminoethyl)urea. This has two key implications:

  • Neutralization is Required: The primary amine is protonated as an ammonium salt. To render it nucleophilic for the alkylation reaction, it must be deprotonated in situ by a suitable base.

  • Differential Nucleophilicity: The molecule contains three nitrogen atoms: the primary amine (N-terminal) and two urea nitrogens (N-urea). The primary amine is significantly more nucleophilic and less sterically hindered than the urea nitrogens, especially after neutralization. The urea nitrogens are less basic due to the electron-withdrawing effect of the adjacent carbonyl group. This inherent difference in reactivity is the basis for achieving selective alkylation at the primary amine.

Method 1: Direct N-Alkylation via SN2 Reaction

This method involves the reaction of the free-based (2-aminoethyl)urea with an alkyl halide (e.g., bromide or iodide). The reaction proceeds via a standard SN2 mechanism.[6][9]

Key Considerations:

  • Base Selection: A non-nucleophilic base is crucial to neutralize the hydrochloride salt without competing in the alkylation reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base can influence reaction rate and selectivity.[10]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cations while leaving the nucleophile relatively free, thus accelerating the SN2 reaction.[6][9]

  • Over-alkylation: A primary challenge is the potential for the newly formed secondary amine product to react with another equivalent of the alkyl halide, leading to a tertiary amine.[5] This can be minimized by carefully controlling stoichiometry (using a slight excess of the amine) and reaction conditions (e.g., lower temperature).[11][12][13]

.dot

SN2_Mechanism cluster_0 Step 1: Neutralization cluster_1 Step 2: SN2 Attack AmineHCl R-NH3+ Cl- FreeAmine R-NH2 AmineHCl->FreeAmine Deprotonation Base Base (e.g., TEA) BaseHCl Base-H+ Cl- Base->BaseHCl Protonation FreeAmine2 R-NH2 TransitionState [Base---H---NH2(R)---R'---X]‡ FreeAmine2->TransitionState Nucleophilic Attack AlkylHalide R'-X AlkylHalide->TransitionState Product R-NH-R' TransitionState->Product HalideIon X- TransitionState->HalideIon Reductive_Amination Amine (2-Aminoethyl)urea (after neutralization) Imine Imine Intermediate [R-N=C(R')R''] Amine->Imine Condensation (+ Carbonyl, H+) Carbonyl Aldehyde / Ketone R'-C(=O)-R'' Product N-Alkylated Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine reduces

Caption: Workflow for Reductive Amination.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Alkyl halides and borohydride reagents can be toxic and/or irritants. Consult the Safety Data Sheet (SDS) for all reagents before use.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Alkyl Bromide (e.g., 1-Bromobutane)≥99%Acros Organics
Aldehyde (e.g., Butyraldehyde)≥99%Alfa Aesar
Triethylamine (TEA)≥99.5%, redistilledFisher Scientific
Sodium Triacetoxyborohydride (STAB)97%Oakwood Chemical
Dichloromethane (DCM), Anhydrous≥99.8%EMD Millipore
N,N-Dimethylformamide (DMF), Anhydrous≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChem
Brine (Saturated NaCl solution)ACS GradeLabChem
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Technologies
Protocol 1: Direct Alkylation with 1-Bromobutane

This protocol details the synthesis of N-butyl-(2-aminoethyl)urea.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.39 g, 10 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (30 mL) to the flask. Stir the suspension.

  • Neutralization: Add triethylamine (TEA) (3.04 mL, 22 mmol, 2.2 equiv) dropwise to the suspension at room temperature. Stir for 15-20 minutes. The suspension should become clearer as the free amine is formed. Causality: Two equivalents of base are used to neutralize the HCl salt and to scavenge the HBr generated during the reaction.

  • Alkylating Agent Addition: Add 1-bromobutane (1.08 mL, 10 mmol, 1.0 equiv) dropwise to the reaction mixture. Rationale: Adding the alkylating agent slowly helps to control any potential exotherm and minimizes initial high local concentrations that could promote dialkylation.

  • Reaction: Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. (Eluent for TLC: 10% Methanol in DCM with 1% NH₄OH). The disappearance of the starting amine indicates completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water (100 mL) and extract with ethyl acetate (3 x 50 mL). Note: The product may have some water solubility; extraction must be thorough. c. Combine the organic layers and wash with brine (2 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure N-butyl-(2-aminoethyl)urea.

Protocol 2: Reductive Amination with Butyraldehyde

This protocol details the synthesis of N-butyl-(2-aminoethyl)urea.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask with a magnetic stir bar, add this compound (1.39 g, 10 mmol, 1.0 equiv).

  • Solvent and Neutralization: Add anhydrous Dichloromethane (DCM) (40 mL) followed by triethylamine (1.52 mL, 11 mmol, 1.1 equiv). Stir for 20 minutes at room temperature to form the free amine.

  • Carbonyl Addition: Add butyraldehyde (0.90 mL, 10 mmol, 1.0 equiv) to the mixture.

  • Imine Formation: Stir the reaction for 1 hour at room temperature to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (2.54 g, 12 mmol, 1.2 equiv) portion-wise over 15 minutes. Caution: Addition may cause slight effervescence. Adding it in portions controls the reaction rate and any potential exotherm.

  • Reaction: Stir the reaction at room temperature for 6-12 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate and starting material.

  • Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stir until gas evolution ceases. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with DCM (2 x 30 mL). d. Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane.

Data Interpretation and Troubleshooting

ParameterDirect AlkylationReductive Amination
Typical Yield 50-70%65-85%
Key Byproducts Dialkylated product, Quaternary saltUnreacted starting material, Amine from aldehyde reduction (minor)
Selectivity Moderate to GoodGood to Excellent
Substrate Scope Best for primary/benzylic halidesBroad (aldehydes & ketones)
Reaction Time 12-18 hours6-12 hours
Temperature Often requires heating (e.g., 60 °C)Typically room temperature

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Incomplete neutralization of HCl salt; Inactive alkylating agent; Insufficient temperature (direct alkylation); Wet reagents/solvents.Use >2 equiv. of base; Check purity of alkylating agent; Increase temperature; Use anhydrous solvents and reagents.
Formation of Dialkylated Product Stoichiometry (excess alkyl halide); High reaction temperature/concentration.Use 1.0 equiv or slight excess of amine; Lower the reaction temperature; Add alkyl halide slowly.
Incomplete Imine Formation (Reductive Amination) Incorrect pH; Sterically hindered carbonyl or amine.Add a catalytic amount of acetic acid (e.g., 0.1 equiv); Increase reaction time before adding STAB.
Difficult Product Isolation Product is highly polar/water-soluble.Use a different extraction solvent (e.g., butanol); Perform a salt-out extraction by adding NaCl to the aqueous phase; Consider reverse-phase chromatography.

Conclusion

The N-alkylation of this compound is a versatile transformation for generating valuable synthetic intermediates. Both direct alkylation with alkyl halides and reductive amination offer reliable pathways to the desired products. Reductive amination is often the superior method, providing higher yields, better selectivity, and milder reaction conditions. The choice of method should be guided by the specific alkyl group to be introduced, the scale of the reaction, and the available starting materials. The protocols and insights provided in this application note serve as a robust starting point for researchers to successfully synthesize a diverse library of N-substituted (2-aminoethyl)urea derivatives.

References

Application Notes & Protocols: Utilizing (2-Aminoethyl)urea Hydrochloride for Functional Peptide Modification in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of non-proteinogenic moieties into peptides is a cornerstone of modern medicinal chemistry, enabling the enhancement of therapeutic properties such as binding affinity, metabolic stability, and cell permeability. The urea functional group and its derivative, the guanidinium group, are particularly significant due to their hydrogen bonding capabilities and positive charge at physiological pH. This guide provides a comprehensive technical overview and detailed protocols for the use of (2-Aminoethyl)urea hydrochloride as a versatile building block in solid-phase peptide synthesis (SPPS). We will detail its application in modifying acidic amino acid side chains to introduce a terminal urea group, and further describe an advanced protocol for the subsequent on-resin conversion of this urea into a guanidinium moiety, effectively creating an arginine mimetic. These methodologies are designed for researchers, chemists, and drug development professionals seeking to expand their peptide modification toolkit.

Core Principles and Strategic Overview

This compound is a bifunctional molecule featuring a primary amine nucleophile and a terminal urea group. In the context of SPPS, its primary application is the post-synthetic modification of a resin-bound peptide. The most direct strategy involves coupling the primary amine of (2-Aminoethyl)urea to an activated carboxylic acid side chain of an aspartic acid (Asp) or glutamic acid (Glu) residue within the peptide sequence.

This approach achieves two primary objectives:

  • Introduction of a Urea Moiety: The peptide is functionalized with a flexible ethylurea side chain, which can act as a potent hydrogen bond donor and acceptor, potentially modulating interactions with biological targets.

  • Guanidinylation Precursor: The newly introduced terminal urea serves as a chemical handle for a subsequent on-resin transformation into a guanidinium group. This conversion mimics the side chain of arginine, a residue critical for many biological interactions, including cell penetration and binding to phosphate groups on DNA, RNA, and proteins.[1]

Overall Synthetic Workflow

The entire process, from standard peptide synthesis to the final modified product, can be visualized as a multi-stage workflow. The key decision points involve the initial peptide design to include an accessible carboxylic acid and the optional second modification step to form the guanidine.

G cluster_0 Peptide Synthesis & Deprotection cluster_1 Modification Stage 1: Urea Installation cluster_2 Optional Stage 2: Guanidinylation cluster_3 Final Processing start Start with Solid Support (e.g., 2-Cl-Trt Resin) spps Standard Fmoc/tBu Solid-Phase Peptide Synthesis (Incorporate Asp or Glu) start->spps wash1 Wash Resin spps->wash1 activate Activate Asp/Glu Side Chain (e.g., HATU/DIPEA) wash1->activate Proceed to Modification couple_urea Couple with (2-Aminoethyl)urea HCl activate->couple_urea wash2 Wash Resin couple_urea->wash2 guanidinylate On-Resin Urea-to-Guanidine Conversion wash2->guanidinylate Optional Advanced Step cleave Global Deprotection & Cleavage (TFA Cocktail) wash2->cleave Proceed to Cleavage wash3 Wash Resin guanidinylate->wash3 wash3->cleave purify RP-HPLC Purification cleave->purify analyze LC-MS / MALDI-TOF Analysis purify->analyze

Figure 1: General workflow for peptide modification using (2-Aminoethyl)urea.

Reagent Profile and Handling

Proper handling and understanding of the reagent's properties are critical for successful and safe synthesis.

PropertyValue
Chemical Name This compound
Synonyms N-(2-Aminoethyl)urea HCl
Molecular Formula C₃H₁₀ClN₃O
Molecular Weight 139.58 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, DMF, DMSO
Storage Store at room temperature, desiccated

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Detailed Experimental Protocols

These protocols assume a starting synthesis scale of 0.1 mmol on a polystyrene-based resin, such as 2-chlorotrityl chloride (2-Cl-Trt) or Wang resin. Adjust volumes and equivalents accordingly for different scales or resin loadings.

Protocol 1: Synthesis of the Parent Peptide

The foundation of this method is a correctly synthesized peptide chain containing an Asp or Glu residue whose side chain will be modified.

  • Resin Selection and Preparation:

    • Use 2-chlorotrityl chloride resin for preparing protected peptide fragments or Wang resin for C-terminal acids.[2]

    • Place the resin (e.g., 200 mg, 0.5 mmol/g loading) in a fritted SPPS reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.[3]

  • Fmoc-SPPS Cycles:

    • Synthesize the peptide backbone using standard automated or manual Fmoc/tBu protocols.[2][4]

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) after deprotection and coupling steps.

    • Amino Acid Coupling: Use a 4-fold molar excess of Fmoc-amino acid, an activator like HATU (3.98 eq), and a base like N,N-diisopropylethylamine (DIPEA) (8 eq) in DMF. Allow the coupling reaction to proceed for 1-2 hours.[5]

    • Monitoring: Monitor the completion of each coupling step using a qualitative Kaiser test on a few resin beads. A yellow/colorless result indicates a complete reaction.

Protocol 2: On-Resin Coupling of this compound

This protocol details the core step of attaching the urea-containing moiety to the peptide's acidic side chain.

  • Resin Preparation:

    • Ensure the parent peptide synthesis is complete and the final N-terminal Fmoc group is left on to prevent side reactions at the N-terminus.

    • Wash the peptidyl-resin thoroughly with DMF (5x) and DCM (5x) and dry it under vacuum.

  • Reagent Solution Preparation:

    • In a separate vial, dissolve this compound (5 eq, ~70 mg for a 0.1 mmol scale) and an activating agent such as HATU (5 eq, ~190 mg) in DMF (2 mL).

    • Add DIPEA (10 eq, ~174 µL) to this solution. The base serves to neutralize the hydrochloride salt and facilitate the activation and coupling reaction.

  • Activation and Coupling:

    • Swell the peptidyl-resin in DMF (2 mL) for 30 minutes.

    • Add the prepared reagent solution from step 2 to the swollen resin.

    • Agitate the reaction mixture at room temperature for 4-6 hours. For sterically hindered sequences, the reaction time can be extended overnight.

  • Washing and Confirmation:

    • After the coupling period, filter the reaction solution and wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x).

    • Dry the resin under vacuum.

    • Validation (Optional but Recommended): To confirm successful coupling, cleave a small sample (5-10 mg) of the resin using a standard TFA cocktail (see Protocol 4). Analyze the cleaved product via LC-MS to verify the expected mass increase.

    ModificationExpected Mass Shift (Monoisotopic)
    Asp side chain + (2-Aminoethyl)urea+87.0589 Da
    Glu side chain + (2-Aminoethyl)urea+87.0589 Da
Protocol 3: [Advanced] On-Resin Guanidinylation of the Terminal Urea

This protocol transforms the newly installed urea into a guanidinium group. This procedure is based on the dehydration of a urea to a carbodiimide, followed by nucleophilic attack.[6]

  • Resin Preparation:

    • Start with the dry, urea-functionalized peptidyl-resin from Protocol 2.

    • Swell the resin in anhydrous pyridine (3 mL) for 30 minutes in a sealed, dry reaction vessel.

  • Activation to Carbodiimide Intermediate:

    • In a separate dry vial, dissolve p-toluenesulfonyl chloride (TsCl) (5 eq, ~95 mg) in anhydrous pyridine (1 mL).

    • Add the TsCl solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours. This step converts the terminal urea into a reactive carbodiimide intermediate.[6]

  • Guanidine Formation:

    • Filter the resin and wash with DCM (3x) to remove excess reagents.

    • Immediately add a solution of 7N ammonia in methanol (5 mL) to the resin.

    • Seal the vessel and agitate at room temperature overnight (12-16 hours). The ammonia acts as the nucleophile, attacking the carbodiimide to form the guanidinium group.

  • Final Washing:

    • Filter the resin and wash thoroughly with DMF (5x), DCM (5x), and Methanol (3x).

    • Dry the resin under vacuum. The expected mass increase for the urea-to-guanidine conversion is +1.0078 Da (net addition of one hydrogen).

Protocol 4: Final Cleavage and Global Deprotection

This final step liberates the modified peptide from the solid support and removes all remaining acid-labile side-chain protecting groups.

  • Cleavage Cocktail Selection:

    • The choice of cleavage cocktail depends on the peptide sequence. A general-purpose, low-odor cocktail is often sufficient.[7] For peptides containing sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), more complex cocktails with specific scavengers are necessary.[8]

Reagent NameComposition (v/v)Primary Use
Reagent B TFA (88%), Phenol (5%), Water (5%), TIPS (2%)General use, good for Trt-based protecting groups.[7]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)"Universal" cocktail, for complex peptides with Arg(Pmc/Pbf), Trp, Cys.
TFA/TIS/Water TFA (95%), Triisopropylsilane (TIS) (2.5%), Water (2.5%)Standard cocktail for peptides without highly sensitive residues.
  • Cleavage Procedure:

    • If the N-terminal Fmoc group is still present, remove it with 20% piperidine in DMF.

    • Wash the resin with DMF and DCM, and dry it.

    • Add the chosen cleavage cocktail to the dry resin (~5 mL for 0.1 mmol scale).

    • Stir or agitate the mixture at room temperature for 2-3 hours.[8][9]

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether or methyl t-butyl ether (MTBE).

    • A white precipitate (the crude peptide) should form immediately.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 5: Peptide Purification and Analysis

The final step is to purify the crude product and verify its identity and purity.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]

    • Collect fractions corresponding to the main product peak and combine them.

  • Analysis and Characterization:

    • Confirm the identity and purity of the final product using analytical Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (LC-MS).[12][13]

    • The observed mass should match the calculated theoretical mass of the modified peptide.

    • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

    • Determine the net peptide content using quantitative amino acid analysis (AAA) or elemental analysis to accurately quantify the final product.[14]

References

Application Notes and Protocols: (2-Aminoethyl)urea Hydrochloride as a Versatile Nucleophile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Nucleophilic Potential of (2-Aminoethyl)urea Hydrochloride

This compound is a bifunctional molecule possessing multiple nucleophilic centers, making it a compelling building block for the synthesis of diverse heterocyclic scaffolds relevant to pharmaceutical and materials science. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the nucleophilic character of this reagent in organic reactions. We will move beyond simple procedural lists to explore the chemical rationale behind protocol design, ensuring a robust understanding of its reactivity.

The structure of (2-aminoethyl)urea features two distinct types of nucleophilic nitrogen atoms: a terminal primary amine (-NH₂) and two urea nitrogens (-NH-CO-NH-). The primary amine is generally more nucleophilic than the urea nitrogens due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the lone pairs on the urea nitrogens. However, under specific reaction conditions, the urea moiety can also participate in nucleophilic attacks, often leading to cyclization reactions.[1] The hydrochloride salt form ensures stability and enhances solubility in polar solvents, though it necessitates the use of a base in most reactions to liberate the free nucleophilic amine.

This guide will focus on two primary applications: its use as a diamine surrogate in the synthesis of piperazinone derivatives and its role as a urea equivalent in multicomponent reactions to generate dihydropyrimidine analogs.

Core Concepts: Regioselectivity and Reaction Control

The key to successfully employing this compound is controlling the regioselectivity of its nucleophilic attack. The inherent difference in nucleophilicity between the terminal amine and the urea nitrogens provides a handle for selective reactions.

  • Primary Amine as the Dominant Nucleophile: In reactions with strong electrophiles under neutral or mildly basic conditions, the terminal primary amine is expected to be the primary site of reaction. This allows for the initial formation of an N-substituted intermediate.

  • Urea Nitrogen Participation: The urea nitrogens can act as nucleophiles, particularly in intramolecular cyclization reactions where a favorable ring structure can be formed.[1] This is often promoted by heat or specific catalysts. In multicomponent reactions like the Biginelli synthesis, the entire urea fragment is incorporated into the final heterocyclic product.[2][3][4][5][6]

The following workflow illustrates the decision-making process when designing a synthesis using this compound.

G start Select Electrophile bifunctional Bifunctional Electrophile (e.g., α,β-unsaturated ester, haloester) start->bifunctional monofunctional Monofunctional Electrophile (e.g., acyl chloride, isocyanate) start->monofunctional mcr Multicomponent Reaction (Aldehyde + β-ketoester) start->mcr cyclization cyclization bifunctional->cyclization Intramolecular Cyclization derivatization derivatization monofunctional->derivatization N-Acylation or N-Alkylation biginelli biginelli mcr->biginelli Biginelli-type Condensation piperazinone piperazinone cyclization->piperazinone Formation of Piperazinone Scaffold functionalized_urea functionalized_urea derivatization->functionalized_urea Functionalized Urea Derivative dhpm dhpm biginelli->dhpm Dihydropyrimidine Analog

Figure 1. Decision workflow for synthetic routes using this compound.

Application I: Synthesis of Substituted 2-Piperazinones

The synthesis of 2-piperazinones, a core scaffold in many biologically active molecules, can be achieved through the cyclization of N-substituted ethylenediamine derivatives. This compound can serve as a precursor to these intermediates. The proposed pathway involves an initial nucleophilic attack by the primary amine on an electrophile containing a suitable leaving group, followed by an intramolecular cyclization.

Protocol 1: Synthesis of 4-(2-Oxoethyl)-1-piperazin-2-one Urea (A Model Protocol)

This protocol outlines a two-step, one-pot synthesis of a piperazinone derivative from this compound and an α-haloester, such as ethyl bromoacetate.

Reaction Scheme:

(2-Aminoethyl)urea + Ethyl Bromoacetate → Intermediate → 4-(2-Oxoethyl)-1-piperazin-2-one Urea

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound139.58101.396 g
Ethyl Bromoacetate167.00111.837 g
Triethylamine (TEA)101.19223.05 mL
Ethanol (anhydrous)--50 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.396 g, 10 mmol) and anhydrous ethanol (50 mL).

  • Base Addition: Stir the suspension and add triethylamine (3.05 mL, 22 mmol) dropwise at room temperature. The triethylamine serves to neutralize the hydrochloride salt and to scavenge the HBr formed during the reaction. Stir for 15 minutes to ensure complete deprotonation of the amine hydrochloride.

  • Electrophile Addition: Add ethyl bromoacetate (1.837 g, 11 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A precipitate of triethylammonium bromide may form.

    • Filter the mixture to remove the salt and wash the solid with a small amount of cold ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-piperazinone derivative.

Causality and Experimental Insights:

  • Stoichiometry: A slight excess of the electrophile (ethyl bromoacetate) is used to ensure complete consumption of the starting urea derivative. A twofold excess of triethylamine is necessary to neutralize both the starting material's hydrochloride and the acid byproduct of the reaction.

  • Solvent Choice: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the starting materials and intermediates.

  • Temperature: Refluxing provides the necessary activation energy for both the initial Sₙ2 reaction and the subsequent intramolecular cyclization.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization a Free Amine (from (2-Aminoethyl)urea) c Intermediate Ester a->c SN2 Attack b Ethyl Bromoacetate b->c d Intermediate Ester e Piperazinone Ring d->e Urea N attacks Ester (Lactamization) G cluster_0 Reactant Mixing cluster_1 Reaction cluster_2 Work-up & Purification A Aldehyde E Microwave Irradiation (120°C, 10-15 min) A->E B (2-Aminoethyl)urea Hydrochloride B->E C β-Ketoester C->E D Acid Catalyst D->E F Precipitation (Cold Water) E->F G Filtration F->G H Recrystallization (Ethanol) G->H I Pure Dihydropyrimidine H->I

References

Application Notes & Protocols: (2-Aminoethyl)urea Hydrochloride in Advanced Hydrogel Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Functional Monomer for Hydrogel Engineering

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids.[1][2] Their unique properties, such as high water content, soft consistency, and biocompatibility, make them resemble living tissues, positioning them as ideal candidates for a multitude of biomedical applications including drug delivery, tissue engineering, and wound healing.[3][4][5][6]

The functionality and performance of a hydrogel are dictated by its chemical composition and network architecture. The strategic selection of monomers and crosslinkers is paramount in tailoring the material's mechanical properties, degradation kinetics, and responsiveness to stimuli.[7][8] This guide introduces (2-Aminoethyl)urea hydrochloride , a versatile molecule with significant, yet underexplored, potential in hydrogel synthesis.

Structurally, this compound possesses two key functional regions:

  • Reactive Amino Groups: A primary and a secondary amine that can readily participate in covalent bond formation, allowing it to be integrated into polymer backbones or act as a crosslinking site.[3]

  • Hydrogen-Bonding Urea Moiety: A urea group rich in hydrogen bond donors and acceptors. This feature allows for the formation of strong, non-covalent interactions that can reinforce the hydrogel network, imparting properties like self-healing and enhanced toughness.[9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. We will explore its dual functionality, presenting detailed protocols for its use as both a covalent monomer in chemically crosslinked hydrogels and as a physical reinforcing agent in supramolecular systems.

Part 1: this compound as a Covalent Monomer

In this application, the amino groups of this compound are leveraged to form stable, covalent bonds within the hydrogel network. By co-polymerizing it with a primary monomer, such as acrylic acid or acrylamide, a hydrogel with pendant urea groups is formed. These urea groups can then contribute to the overall network stability and functionality through hydrogen bonding.

Causality and Scientific Principle

The primary amine of this compound can participate in free-radical polymerization with vinyl monomers. When a chemical initiator like Ammonium Persulfate (APS) decomposes, it generates free radicals that activate the vinyl group of a primary monomer (e.g., Acrylic Acid). The propagating polymer chain can then incorporate this compound, integrating it into the polymer backbone. A crosslinking agent, such as N,N'-methylenebisacrylamide (MBA), is essential to form the three-dimensional network that defines the hydrogel.[11][12] The resulting hydrogel is chemically robust due to the irreversible covalent crosslinks.

G cluster_workflow Experimental Workflow: Covalent Hydrogel Synthesis A 1. Pre-gel Solution Prep (Monomers, Crosslinker, (2-AE)Urea HCl in DI Water) B 2. Deoxygenation (N2 Purge, 15-20 min) A->B C 3. Initiator Addition (APS Solution) B->C D 4. Accelerator Addition (TEMED) C->D E 5. Gelation (Pour into mold, allow polymerization at RT) D->E F 6. Post-Processing (Purification in DI Water, 2-3 days) E->F

Caption: Workflow for covalent hydrogel synthesis.

Protocol 1: Synthesis of a Chemically Crosslinked Poly(Acrylic Acid-co-(2-Aminoethyl)urea) Hydrogel

This protocol describes the synthesis of a hydrogel where this compound is incorporated as a co-monomer.

Materials:

  • Acrylic Acid (AA)

  • This compound (CAS: 858001-69-1)[13]

  • N,N'-methylenebisacrylamide (MBA) (Crosslinker)

  • Ammonium Persulfate (APS) (Initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized (DI) Water

  • Nitrogen Gas

Procedure:

  • Pre-gel Solution Preparation:

    • In a glass vial, dissolve the components as per the concentrations in Table 1 in DI water.

    • First, dissolve the Acrylic Acid and this compound.

    • Next, add and dissolve the MBA crosslinker.

    • Gently stir the solution at room temperature until all components are fully dissolved.

  • Initiation of Polymerization:

    • Deoxygenate the pre-gel solution by bubbling with nitrogen gas for 15-20 minutes. This is critical as oxygen can inhibit free-radical polymerization.

    • Add the APS initiator solution to the pre-gel mixture and mix gently.

    • Immediately add the TEMED accelerator. Mix quickly by inverting the vial 2-3 times.

  • Gelation:

    • Promptly pour the final solution into a mold of the desired shape (e.g., a petri dish to create a sheet or between two glass plates with a spacer).

    • Allow the polymerization to proceed at room temperature. Gelation should be visible within 30 minutes.

    • To ensure complete polymerization, leave the hydrogel undisturbed for at least 4 hours, preferably overnight.

  • Post-Processing and Purification:

    • Carefully remove the synthesized hydrogel from the mold.

    • To remove unreacted monomers, initiator residues, and other impurities, immerse the hydrogel in a large volume of DI water.

    • Change the water every 8-12 hours for 2-3 days to ensure complete purification. The hydrogel is now ready for characterization.

Table 1: Example Formulations for Covalent Hydrogel Synthesis

ComponentRoleFormulation A (Low Urea)Formulation B (High Urea)
Acrylic Acid (AA)Primary Monomer1.0 M1.0 M
(2-Aminoethyl)urea HClFunctional Co-monomer0.1 M0.5 M
MBACovalent Crosslinker0.5 mol% (to total monomer)0.5 mol% (to total monomer)
APSInitiator0.1 mol% (to total monomer)0.1 mol% (to total monomer)
TEMEDAcceleratorEquimolar to APSEquimolar to APS
DI WaterSolventTo final volumeTo final volume

Part 2: this compound for Supramolecular Hydrogel Reinforcement

In this advanced application, the urea moiety of the molecule is the primary actor. Urea groups are exceptional at forming strong, directional, and reversible quadruple hydrogen bonds (UPy-dimerization).[14] By incorporating this compound into a polymer network, it can act as a "hydrogen bonding reinforced factor," creating physical crosslinks that impart remarkable properties such as self-healing and shear-thinning behavior.[9][10]

Causality and Scientific Principle

Unlike covalent bonds, hydrogen bonds are dynamic and can break and reform in response to external stimuli like mechanical stress. When a hydrogel reinforced by these bonds is cut or broken, the urea groups at the fractured interface can re-associate, healing the damage and restoring mechanical integrity. This mechanism is inspired by the well-documented self-healing properties of hydrogels based on Imidazolidinyl Urea (IU).[10] The synthesis involves creating a base polymer and then grafting or reacting this compound onto its backbone, allowing the urea groups to act as physical crosslinking points.

G cluster_mechanism Mechanism: Hydrogen Bond Reinforcement P1 Polymer Chain U1 Urea Group P1->U1 U2 Urea Group U1->U2 P2 Polymer Chain P2->U2 U3 Urea Group U2->U3 P3 Polymer Chain P3->U3

Caption: Urea groups mediating physical crosslinks.

Protocol 2: Proposed Synthesis of a Self-Healing Supramolecular Hydrogel

This protocol is a proposed method based on polyurethane chemistry, where the amino groups of this compound react with isocyanate groups to form a polymer network physically crosslinked by urea moieties.

Materials:

  • Poly(ethylene glycol) (PEG), diol, MW 2000

  • A diisocyanate (e.g., Isophorone diisocyanate - IPDI)

  • This compound

  • Anhydrous Dimethylformamide (DMF) (Solvent)

  • Dibutyltin dilaurate (DBTDL) (Catalyst)

Procedure:

  • Polymer Synthesis:

    • In a three-neck flask under a nitrogen atmosphere, dissolve PEG-diol in anhydrous DMF.

    • Add the diisocyanate (e.g., IPDI) dropwise while stirring. The molar ratio of NCO:OH should be approximately 2:1 to ensure isocyanate-terminated prepolymers.

    • Add a catalytic amount of DBTDL and allow the reaction to proceed at 70°C for 4-6 hours.

  • Chain Extension and Crosslinking:

    • In a separate vial, dissolve this compound in anhydrous DMF. Neutralize with a non-nucleophilic base if necessary to free the amine groups.

    • Cool the prepolymer solution to room temperature.

    • Slowly add the this compound solution to the stirred prepolymer solution. The amino groups will react with the terminal isocyanate groups, acting as a chain extender and incorporating the urea moieties.

    • The viscosity of the solution will increase significantly as the polymer network forms.

  • Hydrogel Formation:

    • Once the solution becomes highly viscous, cast it into a mold.

    • Allow the solvent to evaporate slowly in a fume hood or under vacuum at a controlled temperature.

    • Once a stable film or gel has formed, hydrate it by immersing it in DI water. The polymer network will swell to form the final supramolecular hydrogel.

  • Purification:

    • As described in Protocol 1, wash the hydrogel extensively with DI water for 2-3 days to remove the synthesis solvent and any unreacted reagents.

Protocols for Hydrogel Characterization

Validation of hydrogel properties is crucial. The following protocols provide standard methods for characterization.

Protocol 3: Swelling Behavior Analysis
  • Prepare circular discs of the purified hydrogel of a known diameter and thickness.

  • Lyophilize (freeze-dry) the samples to obtain their dry weight (Wd).

  • Immerse the dried hydrogel discs in a solution (e.g., DI water or PBS, pH 7.4) at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, remove a sample, gently blot the surface with filter paper to remove excess water, and record its swollen weight (Ws).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR (%) = [(Ws - Wd) / Wd] x 100 .[15][16]

Protocol 4: Mechanical Property Evaluation
  • Equipment: Universal Testing Machine (UTM) with a suitable load cell (e.g., 10 N).[9]

  • Sample Preparation: Prepare dog-bone or rectangular shaped hydrogel samples from the purified, fully swollen hydrogel sheets. Ensure uniform thickness.

  • Tensile Testing:

    • Measure the initial dimensions (width and thickness) of the sample's gauge length.

    • Mount the sample into the grips of the UTM.

    • Apply a constant strain rate (e.g., 10 mm/min) until the sample fractures.

    • Record the load-displacement data to calculate Tensile Strength (ultimate stress) and Elongation at Break (ultimate strain).

Protocol 5: Spectroscopic Confirmation (FTIR)
  • Obtain FTIR spectra of the lyophilized hydrogel sample, as well as the individual precursors (this compound, acrylic acid, etc.).

  • Look for characteristic peaks to confirm incorporation. For example, the successful incorporation into a poly(acrylic acid) network should show:

    • Broad -OH stretching from the carboxylic acid groups of PAA.

    • C=O stretching from the amide I band of the urea group (~1650 cm⁻¹).[15]

    • N-H bending from the amide II band (~1550 cm⁻¹).

    • Shifts in these peaks compared to the pure precursors indicate interaction and incorporation into the polymer network.[16]

Potential Applications and Future Directions

The unique properties imparted by this compound open up a range of advanced applications.

  • Drug Delivery Systems: The hydrogel matrix can serve as a reservoir for the controlled release of therapeutic agents.[17][18] The pendant urea groups may modulate the release profile through specific hydrogen-bonding interactions with the drug molecule.

  • Tissue Engineering: The biocompatibility and tunable mechanical properties of these hydrogels make them excellent candidates for scaffolds that can support cell growth and tissue regeneration.[4][5]

  • Wound Healing: Hydrogels that are self-healing and possess inherent antibacterial properties (which can be conferred by amino groups) are highly promising for advanced wound dressings.[9][16]

  • Injectable and Self-Healing Materials: The supramolecular hydrogels (Protocol 2) are particularly suited for minimally invasive applications. Their shear-thinning nature allows them to be injected, and their self-healing ability ensures they form a stable depot in situ.[14]

The exploration of this compound as a functional component in hydrogel design is a promising frontier. Further research should focus on optimizing formulations, exploring different co-monomers and polymer backbones, and evaluating the in vitro and in vivo performance of these novel biomaterials.

References

Application Notes & Protocols: Synthesis of Novel PD-1/PD-L1 Inhibitors Incorporating a (2-Aminoethyl)urea Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The disruption of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway has emerged as a cornerstone of modern cancer immunotherapy.[1] While monoclonal antibodies have demonstrated significant clinical success, small-molecule inhibitors offer potential advantages, including oral bioavailability and improved tumor penetration.[2] This document provides a detailed guide on the synthesis of novel small-molecule PD-1/PD-L1 inhibitors, focusing on the strategic incorporation of a (2-Aminoethyl)urea hydrochloride building block. The urea functionality is a key structural motif in medicinal chemistry, known for its ability to form robust hydrogen bond interactions with protein targets.[3] We present a representative synthetic protocol, methodologies for structural verification, and a discussion on the rationale behind the experimental design.

Introduction: Targeting the PD-1/PD-L1 Axis

The PD-1/PD-L1 immune checkpoint is a critical regulator of T-cell activation.[1] Tumor cells frequently upregulate PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.[1] Inhibition of this interaction can restore anti-tumor immunity. Small-molecule inhibitors that target the PD-L1 dimer interface have shown promise, with many belonging to a class of biphenyl-containing compounds.[4][5][6] These molecules induce and stabilize the formation of PD-L1 homodimers, thereby preventing the binding of PD-1.[2][6]

The (2-Aminoethyl)urea moiety is a versatile building block for introducing a flexible, hydrogen-bonding-rich linker into a lead compound. Its primary amine allows for straightforward coupling to a core scaffold, while the urea group can participate in key interactions within the target protein's binding pocket.

Signaling Pathway Overview

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibitor Therapeutic Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruitment TCR TCR TCell_Activation T-Cell Activation TCR->TCell_Activation SHP2->TCR Dephosphorylation TCell_Inhibition T-Cell Inhibition SHP2->TCell_Inhibition Small_Molecule Small-Molecule Inhibitor Small_Molecule->PDL1 Blocks Interaction

Figure 1: PD-1/PD-L1 signaling pathway and point of intervention.

Retrosynthetic Strategy and Rationale

Many potent small-molecule PD-L1 inhibitors are built upon a substituted biphenyl core.[4][5][6] Our representative synthesis targets a molecule where a (2-aminoethyl)urea fragment is linked to a biphenyl carboxylic acid via an amide bond. This design leverages the well-established role of the biphenyl moiety in binding to PD-L1 and utilizes the urea group for potential secondary binding interactions.

Retrosynthetic Analysis

Retrosynthesis Target Target Inhibitor (Biphenyl-Linker-Urea) Amide_Bond Amide Bond Disconnection Target->Amide_Bond Biphenyl_Acid Biphenyl Carboxylic Acid (Core Scaffold) Amide_Bond->Biphenyl_Acid Amino_Urea (2-Aminoethyl)urea (Linker) Amide_Bond->Amino_Urea

Figure 2: Retrosynthetic approach for the target inhibitor.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent.

Synthesis of a Representative Biphenyl-Urea PD-L1 Inhibitor

This protocol details the amide coupling of a generic 2'-methyl-[1,1'-biphenyl]-3-carboxylic acid with this compound.

Step 1: Activation of Biphenyl Carboxylic Acid

  • To a solution of 2'-methyl-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq).[7]

  • Stir the reaction mixture at room temperature for 30 minutes. The formation of a white precipitate (dicyclohexylurea) will be observed.

Causality: DCC and HOBt are used to form an activated OBt ester of the carboxylic acid. This intermediate is highly reactive towards amines and minimizes the risk of racemization.[7] Anhydrous conditions are crucial to prevent hydrolysis of the activated ester.

Step 2: Amide Coupling with this compound

  • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of Dimethylformamide (DMF) and add a base such as Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the hydrochloride salt and free the primary amine.

  • Add the solution of the free-based (2-Aminoethyl)urea to the activated carboxylic acid mixture from Step 1.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality: DIPEA is a non-nucleophilic base used to deprotonate the ammonium salt without competing in the coupling reaction. A slight excess of the amine component is used to ensure complete consumption of the more valuable activated acid.

Step 3: Work-up and Purification

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

Causality: The aqueous washes remove unreacted starting materials, coupling reagents, and base. Column chromatography is essential to isolate the pure product from any side products or remaining impurities.

Reagent and Solvent Table
Reagent/SolventMolar Mass ( g/mol )Role
2'-methyl-[1,1'-biphenyl]-3-carboxylic acid212.24Core Scaffold
This compound139.59Linker Building Block
N,N'-Dicyclohexylcarbodiimide (DCC)206.33Coupling Agent
1-Hydroxybenzotriazole (HOBt)135.13Coupling Additive
Diisopropylethylamine (DIPEA)129.24Non-nucleophilic Base
Dichloromethane (DCM)84.93Solvent
Dimethylformamide (DMF)73.09Solvent

Synthetic Workflow Diagram

Synthesis_Workflow start Start step1 Step 1: Activate Biphenyl Carboxylic Acid with DCC/HOBt start->step1 step2 Step 2: Free-base (2-Aminoethyl)urea HCl start->step2 step3 Step 3: Couple Activated Acid and Amino-Urea step1->step3 step2->step3 step4 Step 4: Reaction Work-up (Filtration, Washes) step3->step4 step5 Step 5: Purification (Column Chromatography) step4->step5 end Pure Product step5->end

Figure 3: Step-by-step workflow for the synthesis protocol.

Structural Validation and Quality Control

To ensure the identity and purity of the synthesized inhibitor, a suite of analytical techniques must be employed.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final compound. The spectra should be consistent with the expected structure, showing the correct chemical shifts, integrations, and coupling patterns for all protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A purity level of >95% is typically required for biological assays.

Representative Analytical Data
TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Peaks corresponding to aromatic, alkyl, and N-H protons.
IntegrationRatios consistent with the number of protons in the structure.
HRMS (ESI+) [M+H]⁺Observed m/z should match the calculated exact mass ± 5 ppm.
HPLC Purity>95% area under the curve for the main product peak.

Biological Evaluation

The efficacy of the synthesized inhibitor must be assessed through in vitro assays.

PD-1/PD-L1 Binding Assay
  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is a common method to quantify the inhibition of the PD-1/PD-L1 interaction.[8][9] The assay measures the fluorescence resonance energy transfer between a donor and acceptor fluorophore conjugated to PD-1 and PD-L1, respectively. A decrease in the HTRF signal in the presence of the inhibitor indicates disruption of the protein-protein interaction.

Cell-Based Functional Assay
  • T-Cell Co-culture Assay: To assess the functional consequence of blocking the PD-1/PD-L1 pathway, a co-culture system of PD-L1-expressing cancer cells and PD-1-expressing Jurkat T-cells (or primary T-cells) can be used.[1] Restoration of T-cell activity upon treatment with the inhibitor is typically measured by the quantification of cytokine release, such as Interferon-gamma (IFN-γ), using an ELISA assay.[1]

Conclusion

This application note provides a comprehensive framework for the synthesis and initial evaluation of novel PD-1/PD-L1 small-molecule inhibitors utilizing this compound as a key building block. The described protocol is based on established, robust chemical transformations and provides a clear rationale for each step. By following these guidelines, researchers can effectively synthesize and validate new chemical entities targeting this critical immune checkpoint, contributing to the development of next-generation cancer immunotherapies.

References

Application Note: (2-Aminoethyl)urea as a Versatile Bidentate Ligand for Coordination Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Aminoethyl)urea, hereafter referred to as AEU, is a functionalized urea derivative that serves as a highly effective and versatile ligand in coordination chemistry. Its structure, featuring both a terminal primary amine and a urea moiety, allows it to act as a strong bidentate chelating agent, forming stable five-membered rings with a variety of metal ions.[1] This guide provides a comprehensive overview of the coordination properties of AEU, detailed protocols for the synthesis and characterization of its metal complexes, and insights into its potential applications, particularly in the field of drug development.

Introduction: Ligand Profile and Coordination Rationale

(2-Aminoethyl)urea hydrochloride is the common and stable precursor for generating the neutral AEU ligand in situ. The molecule's power as a ligand stems from its bifunctional nature: a primary amino group (-NH₂) at one end of an ethyl spacer and a urea group (-NH-CO-NH₂) at the other.

Causality of Chelation: The primary amine provides a strong Lewis basic nitrogen donor site. The urea moiety offers two potential donor sites: the carbonyl oxygen or the amide nitrogens.[2] Coordination with a metal ion predominantly occurs through the terminal amino nitrogen and the adjacent urea nitrogen, creating a thermodynamically favorable five-membered chelate ring. This bidentate N,N'-coordination mode is significantly more stable than monodentate coordination due to the chelate effect.

G

Caption: AEU structure and its bidentate chelation to a metal center (M).

Experimental Protocols: Synthesis and Characterization

General Protocol for the Synthesis of a Metal-AEU Complex

This protocol describes a general method for synthesizing a metal complex, such as [M(AEU)₂]X₂, where M is a divalent metal ion (e.g., Cu²⁺, Ni²⁺) and X is a counter-ion (e.g., Cl⁻).

Expert Rationale:

  • This compound is used as the starting material due to its superior stability and shelf-life compared to the free base.

  • An in-situ deprotonation step is critical. The hydrochloride salt must be neutralized to generate the free AEU ligand, which is the active coordinating species. A non-coordinating base like sodium hydroxide or a hindered organic base like triethylamine is typically used.[3]

  • Solvent selection is key. Methanol or ethanol are often chosen as they can dissolve the ligand salt and many transition metal salts, while often facilitating the precipitation of the final complex.[4]

  • The stoichiometric ratio of metal to ligand (e.g., 1:2) is chosen to satisfy the coordination number of the metal, often resulting in stable octahedral or square planar geometries.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of this compound in 20 mL of methanol in a 100 mL round-bottom flask. Stir until fully dissolved.

  • Deprotonation: To the stirring ligand solution, add a stoichiometric equivalent (2.0 mmol) of a methanolic solution of sodium hydroxide dropwise over 5 minutes. A fine precipitate of NaCl may form. Stir for an additional 15 minutes at room temperature.

  • Addition of Metal Salt: In a separate beaker, dissolve 1.0 mmol of the desired metal salt (e.g., CuCl₂·2H₂O) in 10 mL of methanol.

  • Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A color change is typically observed immediately, indicating complex formation.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation. In some cases, gentle reflux may be required to increase the reaction rate.

  • Isolation: The product often precipitates from the solution. If not, the volume can be reduced under vacuum. Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the isolated solid with small portions of cold methanol to remove unreacted starting materials and byproducts (like NaCl), followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the final product in a desiccator under vacuum.

G start Start: Reagents ligand_prep 1. Dissolve AEU·HCl in Methanol start->ligand_prep metal_prep 3. Dissolve Metal Salt in Methanol start->metal_prep deprotonation 2. Add Base (e.g., NaOH) (In-situ ligand generation) ligand_prep->deprotonation reaction 4. Mix Solutions (Complex Formation) deprotonation->reaction metal_prep->reaction stir 5. Stir at RT (2-4 hours) reaction->stir isolation 6. Isolate Solid via Vacuum Filtration stir->isolation purification 7. Wash with Cold Solvent & Diethyl Ether isolation->purification characterization 8. Dry & Characterize purification->characterization

Caption: General workflow for synthesis and isolation of Metal-AEU complexes.

Standard Characterization Techniques

To ensure the synthesis was successful and to elucidate the structure of the new complex, a suite of analytical techniques is employed.

Self-Validating System: The combination of the following techniques provides a self-validating confirmation of the product's identity and structure. For example, a shift in the IR spectrum confirms coordination, and elemental analysis confirms the exact ratio of metal-to-ligand proposed from that shift.

TechniquePurposeExpected Observation for [Cu(AEU)₂]Cl₂
FT-IR Spectroscopy Confirms coordination of the ligand to the metal center.Shift of N-H stretching and bending vibrations to lower wavenumbers; potential shift in the C=O "amide I" band.[3][5]
Elemental Analysis Determines the empirical formula (C, H, N content).Experimental percentages should match the calculated values for the proposed formula.[6]
UV-Vis Spectroscopy Analyzes the d-d electronic transitions of the metal ion.A broad absorption band in the visible region (e.g., ~600-700 nm) is characteristic of Cu(II) in an octahedral or distorted octahedral environment.[6]
Molar Conductivity Determines if the complex is an electrolyte.A value in a polar solvent like DMSO or DMF consistent with a 1:2 electrolyte confirms that the chloride ions are counter-ions and not coordinated.[7]

Applications in Medicinal Chemistry and Drug Development

The urea functional group is a privileged scaffold in modern drug design. Its ability to act as both a hydrogen bond donor and acceptor allows it to form critical interactions in the active sites of enzymes, often mimicking the role of structural water molecules.[8]

Rationale for Interest:

  • Bio-mimicry: Metal complexes of AEU can be designed to target metalloenzymes. The ligand itself can form hydrogen bonds with amino acid residues, while the metal center can participate in redox chemistry or act as a Lewis acid.

  • Anticancer Potential: Platinum-based drugs are a cornerstone of chemotherapy. There is significant interest in developing non-platinum anticancer agents to overcome resistance and reduce side effects. Complexes of ruthenium, copper, and nickel with bio-relevant ligands are actively being investigated.[9] Specifically, some platinum-urea complexes have been noted for their antitumor properties.[10]

  • Antimicrobial Activity: The chelation of metal ions can enhance the biological activity of a ligand. Many transition metal complexes are known to possess antibacterial and antifungal properties, which may be due to their ability to disrupt cellular processes upon entering the microbial cell.[5][9]

The AEU ligand provides a modular platform. Modifications to the ligand backbone or the choice of metal center can be used to systematically tune the resulting complex's solubility, stability, and biological activity, making it a valuable tool for drug development professionals.

Conclusion

(2-Aminoethyl)urea is a readily accessible and highly effective bidentate ligand. Its straightforward coordination chemistry allows for the predictable synthesis of stable metal complexes. The protocols outlined in this guide provide a robust framework for researchers to synthesize and characterize novel AEU complexes. The inherent biological relevance of the urea moiety, combined with the versatile coordination properties of the ligand, positions Metal-AEU complexes as promising candidates for further investigation in materials science, catalysis, and particularly in the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Laboratory Preparation of N-Substituted (2-Aminoethyl)ureas

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Substituted (2-Aminoethyl)ureas in Drug Discovery

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable, dual hydrogen bond interactions with biological targets.[1][2] This seemingly simple moiety is a powerful tool for medicinal chemists, enabling the fine-tuning of critical drug-like properties such as potency, selectivity, and pharmacokinetic profiles.[1] Within the vast landscape of urea-containing compounds, N-substituted (2-aminoethyl)ureas represent a particularly valuable scaffold. This structural motif incorporates a flexible ethylenediamine linker and a urea functionality, presenting multiple points for hydrogen bonding and further chemical modification. These characteristics make them attractive building blocks in the design of novel therapeutics, with applications ranging from anticancer to antimicrobial agents.[1]

This comprehensive guide provides detailed application notes and laboratory-scale protocols for the synthesis of N-substituted (2-aminoethyl)ureas. We will explore robust and versatile synthetic strategies, delving into the mechanistic rationale behind experimental choices to empower researchers in their drug development endeavors. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization.

Synthetic Strategy: A Two-Step Approach to N-Substituted (2-Aminoethyl)ureas

The most direct and modular approach for the synthesis of N-substituted (2-aminoethyl)ureas involves a two-step sequence. The first step is the synthesis of the requisite N-substituted ethylenediamine intermediate. This is a critical step as the nature of the substituent (alkyl or aryl) on the nitrogen atom will define one of the key diversity points in the final molecule. The second step is the selective formation of the urea moiety on the primary amine of the N-substituted ethylenediamine.

Synthetic_Workflow cluster_0 PART 1: Synthesis of N-Substituted Ethylenediamine cluster_1 PART 2: Urea Formation Starting_Materials Starting Amine (Alkyl or Aryl) N_Substituted_Ethylenediamine N-Substituted Ethylenediamine Starting_Materials->N_Substituted_Ethylenediamine Alkylation or Arylation Ethylenediamine_Precursor Ethylenediamine Precursor Ethylenediamine_Precursor->N_Substituted_Ethylenediamine Isocyanate Isocyanate (R-N=C=O) Final_Product N-Substituted (2-Aminoethyl)urea N_Substituted_Ethylenediamine->Final_Product Selective Urea Formation Isocyanate->Final_Product Characterization Characterization Final_Product->Characterization Purification & Characterization

Figure 1: Overall synthetic workflow for the preparation of N-substituted (2-aminoethyl)ureas.

A key consideration in the second step is the regioselectivity of the urea formation. N-substituted ethylenediamines possess both a primary and a secondary (or tertiary, depending on the substitution) amine. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, making it the preferred site of attack for an electrophilic isocyanate.[3] By carefully controlling the reaction conditions, such as temperature and the rate of addition of the isocyanate, high selectivity for the desired product can be achieved.

Part 1: Synthesis of N-Substituted Ethylenediamine Intermediates

The synthesis of the N-substituted ethylenediamine precursor is a crucial first step. The choice of method will depend on whether an N-alkyl or N-aryl substitution is desired.

Application Notes: Synthesis of N-Alkylethylenediamines

A robust and environmentally friendly method for the N-alkylation of ethylenediamine is the use of alcohols as alkylating agents in the presence of a suitable catalyst.[1][4] This "borrowing hydrogen" methodology avoids the use of alkyl halides, which can lead to over-alkylation and the formation of salt by-products.[4][5] The reaction proceeds via the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the ethylenediamine.

An alternative, classical approach involves the reaction of ethylenediamine with an alkyl halide.[3] While effective, this method often requires a large excess of the ethylenediamine to minimize di-alkylation, making it less atom-economical.

Protocol 1: Synthesis of N-Benzylethylenediamine

This protocol details the synthesis of N-benzylethylenediamine via the reductive amination of benzaldehyde with ethylenediamine.

Materials:

  • Ethylenediamine

  • Benzaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (1 equivalent) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add benzaldehyde (1 equivalent) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the reaction mixture again in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-benzylethylenediamine. The product can be further purified by distillation or column chromatography if necessary.

Application Notes: Synthesis of N-Arylethylenediamines

The synthesis of N-arylethylenediamines is most effectively achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination.[6][7] These methods allow for the formation of the C-N bond between an aryl halide and ethylenediamine under relatively mild conditions. The use of a suitable ligand is often crucial for achieving high yields and preventing side reactions.[7]

To ensure mono-arylation, it is common practice to use a protected form of ethylenediamine, such as N-Boc-ethylenediamine. The Boc (tert-butoxycarbonyl) protecting group is stable under the coupling conditions and can be readily removed in a subsequent step.[5][8]

Protocol 2: Synthesis of N-Phenylethylenediamine

This protocol describes the synthesis of N-phenylethylenediamine using a copper-catalyzed Ullmann-type reaction between bromobenzene and N-Boc-ethylenediamine, followed by deprotection.

Materials:

  • N-Boc-ethylenediamine

  • Bromobenzene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step A: N-Arylation

  • To an oven-dried Schlenk tube, add CuI (5 mol%), K₂CO₃ (2 equivalents), and N-Boc-ethylenediamine (1.2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, bromobenzene (1 equivalent), and DMEDA (10 mol%).

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-N'-phenylethylenediamine.

Step B: Boc Deprotection

  • Dissolve the N-Boc-N'-phenylethylenediamine from Step A in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-phenylethylenediamine.

Part 2: Selective Urea Formation

The final step in the synthesis is the formation of the urea moiety. The reaction of an amine with an isocyanate is a highly efficient and widely used method for this transformation.[9]

Figure 2: Mechanism of urea formation from an N-substituted ethylenediamine and an isocyanate.

Application Notes: Achieving Regioselectivity

As previously mentioned, the primary amine of the N-substituted ethylenediamine is expected to react preferentially with the isocyanate. To further enhance this selectivity, the reaction can be carried out at low temperatures (e.g., 0 °C) and the isocyanate can be added slowly to the solution of the diamine. This minimizes potential side reactions and ensures a high yield of the desired product. The choice of solvent is also important; aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile are commonly used.[9]

Protocol 3: General Procedure for the Synthesis of N-Substituted (2-Aminoethyl)ureas

This protocol provides a general method for the reaction of an N-substituted ethylenediamine with an isocyanate.

Materials:

  • N-Substituted ethylenediamine (from Part 1)

  • Isocyanate (e.g., phenyl isocyanate, cyclohexyl isocyanate)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • Dissolve the N-substituted ethylenediamine (1 equivalent) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the isocyanate (1 equivalent) in a small amount of the same anhydrous solvent and add it to a dropping funnel.

  • Add the isocyanate solution dropwise to the stirred diamine solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if a precipitate has formed, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of representative N-substituted (2-aminoethyl)ureas.

EntryN-Substituted EthylenediamineIsocyanateSolventTemp. (°C)Time (h)Expected Yield
1N-BenzylethylenediaminePhenyl isocyanateDCM0 to RT3High
2N-PhenylethylenediamineCyclohexyl isocyanateTHF0 to RT4High
3N-Butylethylenediamine4-Chlorophenyl isocyanateAcetonitrile0 to RT3High

Conclusion

The synthetic strategies and protocols outlined in this guide provide a robust framework for the laboratory preparation of N-substituted (2-aminoethyl)ureas. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently access a diverse range of these valuable compounds for their drug discovery programs. The modular nature of the described synthetic routes allows for the systematic exploration of structure-activity relationships, ultimately contributing to the development of new and improved therapeutic agents.

References

Application Notes and Protocols for the Scale-Up Synthesis of (2-Aminoethyl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of (2-Aminoethyl)urea hydrochloride (CAS No. 858001-69-1). Designed for researchers, scientists, and drug development professionals, this application note details a robust and scalable synthetic protocol, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical process parameters. We address common challenges in scaling up urea syntheses, such as selectivity control, thermal management, and purification. The protocol herein is presented as a self-validating system, incorporating in-process controls and analytical checkpoints to ensure the production of high-purity this compound suitable for downstream applications in pharmaceutical and chemical research.

Introduction and Scientific Background

(2-Aminoethyl)urea, and its hydrochloride salt, is a valuable building block in medicinal chemistry and materials science. The molecule features a primary amine and a urea functional group, offering multiple points for chemical modification. This unique structure makes it a precursor for various heterocyclic compounds and a key component in the synthesis of ligands, resins, and biologically active molecules.[1] The urea moiety is particularly significant in drug design, as it can form multiple stable hydrogen bonds with biological targets, enhancing potency and modulating physicochemical properties.[1]

The industrial-scale production of urea derivatives often presents challenges related to the use of hazardous reagents like phosgene or isocyanates.[1][2] Therefore, developing safer, more efficient, and scalable synthetic routes is paramount. This guide focuses on a well-established and safer approach that utilizes readily available starting materials and avoids highly toxic intermediates, making it suitable for a standard industrial chemistry setting.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route for this compound involves the reaction of ethylenediamine with an in-situ generated isocyanic acid (from sodium isocyanate) under controlled acidic conditions. This method offers a favorable balance of safety, cost-effectiveness, and scalability.

2.1. Core Reaction Mechanism

The synthesis proceeds via two key steps:

  • Formation of Isocyanic Acid: In an acidic aqueous solution, sodium isocyanate (NaOCN) reacts with a proton source (hydrochloric acid, HCl) to generate isocyanic acid (HNCO).

  • Nucleophilic Addition: The terminal primary amine of ethylenediamine acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid. To achieve mono-substitution and prevent the formation of the undesired bis-urea byproduct, the reaction is conducted in the presence of one equivalent of HCl. The acid protonates one of the amino groups of the symmetrical ethylenediamine, effectively "protecting" it from reacting and directing the substitution to the free amino group.

The final product is isolated directly as the stable hydrochloride salt.

Caption: Reaction mechanism for the synthesis of this compound.

Critical Considerations for Scale-Up

Transitioning from a laboratory-scale procedure to a pilot or industrial-scale synthesis requires careful consideration of several key parameters that govern reaction efficiency, safety, and product quality.

  • Thermal Management: The reaction between amines and isocyanates (or their precursors) is exothermic. On a large scale, the heat generated can lead to a rapid temperature increase, promoting side reactions and creating safety hazards. A jacketed reactor with efficient cooling is essential to maintain the reaction temperature within the optimal range (typically 0-10°C).

  • Controlled Reagent Addition: To manage the exotherm and ensure high selectivity for the mono-substituted product, the sodium isocyanate solution must be added slowly and sub-surfacely to the cooled ethylenediamine solution. A calibrated dosing pump is recommended for precise control.

  • Mixing Efficiency: Homogeneous mixing is crucial for maintaining uniform temperature and concentration throughout the reactor, preventing localized "hot spots" and side reactions. An overhead stirrer with appropriate impeller design (e.g., pitched-blade turbine) is necessary to ensure adequate agitation in a large volume.

  • pH Control: The pH of the reaction medium is critical for selectivity. Maintaining acidic conditions ensures that a significant portion of the ethylenediamine exists as the mono-protonated species, which is the active nucleophile for the desired reaction.

  • Purification Strategy: While the product may precipitate directly from the reaction mixture in high purity, a recrystallization step is recommended at scale to ensure consistent quality and remove any minor impurities, such as the bis-urea byproduct or unreacted starting materials. A water/ethanol solvent system is effective for this purpose.[3]

Detailed Scale-Up Synthesis Protocol

This protocol describes the synthesis of this compound on a 1-mole scale. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by personnel trained in handling the chemicals involved.[4][5]

4.1. Materials and Equipment

Reagent/Material CAS No. Molar Mass ( g/mol ) Amount Molar Eq.
Ethylenediamine107-15-360.1066.1 g (73.8 mL)1.10
Hydrochloric Acid (37%)7647-01-036.4698.5 g (82.1 mL)1.00
Sodium Isocyanate917-61-365.0165.0 g1.00
Deionized Water7732-18-518.02~1200 mL-
Ethanol (95%)64-17-546.07As needed-
  • Equipment:

    • 2 L three-neck, round-bottom flask (or jacketed glass reactor)

    • Overhead mechanical stirrer with a glass or PTFE paddle

    • Thermometer or thermocouple probe

    • 500 mL dropping funnel or addition funnel

    • Ice-water bath or circulating chiller

    • Büchner funnel and vacuum flask

    • Vacuum oven

4.2. Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Quality Control A Charge Reactor: Ethylenediamine, Water, HCl C Cool Reactor to 0-5°C A->C B Prepare Solution: Sodium Isocyanate in Water D Slowly Add Isocyanate Solution (Maintain T < 10°C) B->D C->D E Stir at Room Temperature (2-4 hours) D->E F Cool and Filter Crude Product E->F G Wash with Cold Water/Ethanol F->G H Recrystallize from Water/Ethanol G->H I Dry Under Vacuum (40-50°C) H->I J Final Product Analysis (NMR, HPLC, MP) I->J

Caption: Step-by-step experimental workflow for the scale-up synthesis.

4.3. Step-by-Step Procedure

  • Reactor Setup: Assemble the 2 L reactor with the overhead stirrer, thermometer, and dropping funnel. Ensure all joints are properly sealed.

  • Charge Reactor: To the reactor, add 400 mL of deionized water. Begin stirring and carefully add the hydrochloric acid (82.1 mL). Once the initial exotherm from dilution subsides, add the ethylenediamine (73.8 mL) slowly. An exotherm will be observed. Allow the solution to cool to near room temperature.

  • Prepare Isocyanate Solution: In a separate beaker, dissolve the sodium isocyanate (65.0 g) in 300 mL of deionized water. Gentle warming may be required for complete dissolution. Ensure the solution is cooled back to room temperature before use and transfer it to the dropping funnel.

  • Reaction: Cool the reactor containing the ethylenediamine hydrochloride solution to 0-5°C using an ice-water bath or chiller.

  • Controlled Addition: Begin adding the sodium isocyanate solution dropwise from the dropping funnel to the vigorously stirred reaction mixture. The addition rate should be controlled to maintain the internal temperature below 10°C. This addition will typically take 60-90 minutes.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours. The formation of a white precipitate should be observed.

  • Product Isolation: Cool the reaction mixture again to 0-5°C and hold for at least 1 hour to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water (2 x 50 mL), followed by a wash with cold 95% ethanol (2 x 50 mL) to help remove water and soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a suitable beaker. Add a minimal amount of hot deionized water to dissolve the solid completely. Slowly add 95% ethanol until the solution becomes slightly turbid. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization. Filter the purified crystals and wash with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield is typically in the range of 75-85%.

Analytical Quality Control

To ensure the synthesized this compound meets the required specifications, a panel of analytical tests should be performed.

Analysis Technique Expected Result
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR (D₂O)Peaks corresponding to the ethyl and urea protons in the correct integration ratio.
Identity IR (KBr)Characteristic peaks for N-H, C=O (amide I), and C-N stretches.
Purity HPLC≥98%
Melting Point Melting Point Apparatus141-143°C[6]
Solubility VisualSoluble in water

Modern analytical methods like HPLC coupled with tandem mass spectrometry (LC-MS/MS) or fluorescence detection (HPLC-FLD) can provide highly sensitive and accurate quantification of urea and related compounds.[7][8][9]

Safety and Handling Protocols

6.1. Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.[4][10] Operations should be performed in a well-ventilated area.[11]

6.2. Chemical Hazards

  • Ethylenediamine: Corrosive, flammable, and a respiratory sensitizer. Avoid inhalation and contact with skin and eyes.

  • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[5]

  • Sodium Isocyanate: Toxic if swallowed or inhaled. Reacts with water and acids to release toxic gas. Keep container tightly closed and dry.

  • This compound: May cause skin, eye, and respiratory irritation.

6.3. Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4]

6.4. Waste Disposal All chemical waste should be collected in appropriately labeled containers and disposed of in accordance with local, state, and federal regulations.[10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with (2-Aminoethyl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered when using (2-Aminoethyl)urea hydrochloride as a synthetic building block. As a versatile reagent for introducing the ureidoethyl moiety, its effective use hinges on understanding its reactivity and controlling key reaction parameters.

Section 1: Foundational Chemistry & Reactivity

This section addresses the fundamental principles governing the use of this compound in synthesis.

Q1: What are the key reactive sites on this compound and how does this influence its use in synthesis?

A1: this compound possesses two distinct types of nitrogen nucleophiles: a terminal primary amine and two internal urea amines.

  • Primary Amine (-CH₂-NH₂): This is the most nucleophilic and reactive site on the molecule. In the hydrochloride salt form, this amine is protonated (-CH₂-NH₃⁺), rendering it non-nucleophilic. A base must be added to neutralize the salt and liberate the free primary amine for it to participate in reactions.

  • Urea Amines (-NH-CO-NH-): The nitrogens of the urea group are significantly less nucleophilic than the primary amine. This is due to the resonance delocalization of their lone pairs of electrons with the adjacent carbonyl group.

This difference in reactivity is the cornerstone of its utility, allowing for selective functionalization at the primary amine under controlled conditions. Most synthetic applications, such as acylation, alkylation, or reductive amination, will occur preferentially at the terminal amine.

Q2: Why is pH control so critical when using this reagent, and how do I choose the right base?

A2: Precise pH control is arguably the most critical factor for success. The starting material is a hydrochloride salt, meaning the primary amine is "protected" as an ammonium salt. A base is required to deprotonate it, but the choice and amount of base are crucial.

  • Causality: An insufficient amount of base will result in incomplete deprotonation of the primary amine, leading to low conversion and poor yield. Conversely, an excessively strong or large excess of base can lead to undesirable side reactions, such as deprotonation of the less acidic urea protons, which can complicate the reaction profile, or hydrolysis of sensitive functional groups on other reactants. The stability of urea itself is also pH-dependent, showing increased degradation at pH values below 2 and above 12.[1]

Choosing a Base: The ideal base should be strong enough to deprotonate the ammonium salt (pKa ~9-10) but not so strong that it causes side reactions.

Base TypeExamplesRecommended Use CasesRationale & Considerations
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Acylations, Sulfonylations, general reactions with acid byproducts.These are non-nucleophilic bases that scavenge the acid generated during the reaction in addition to neutralizing the starting material. Use 2.0-2.2 equivalents: 1.0 eq for the HCl salt and 1.0-1.2 eq for the acid byproduct.
Inorganic Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃Alkylations, reactions in polar aprotic solvents (DMF, DMSO).These are solid bases with limited solubility, which can be beneficial for controlling reactivity. They are generally not strong enough to cause significant urea deprotonation.
Inorganic Hydroxides NaOH, KOHUse with caution. Best for reactions in aqueous or biphasic systems where pH is monitored.Strong bases that can cause hydrolysis of esters or the urea moiety itself if not carefully controlled. Not recommended for sensitive substrates.
Q3: How does solvent choice impact reactions with this compound?

A3: Solvent selection is key for ensuring all reactants are in the solution phase, which is essential for an efficient reaction.

  • This compound (Salt Form): Highly polar and soluble in protic solvents like water, methanol, and ethanol.

  • (2-Aminoethyl)urea (Free Base Form): After neutralization, its polarity decreases, and its solubility in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) increases.

The optimal solvent depends on the reaction partner. For reactions with nonpolar electrophiles, a solvent system that can dissolve both the polar free base and the nonpolar reactant is necessary. DMF is often a good starting point due to its excellent solvating power for a wide range of organic molecules.

Section 2: Troubleshooting Common Synthesis Problems

Low yields and unexpected side products are common hurdles. This section provides a systematic approach to diagnosing and solving these issues.

Q1: My reaction yield is extremely low or I see no product. What are the primary causes?

A1: Low or no yield is typically traced back to issues with reactivity or reaction conditions. The following troubleshooting workflow can help diagnose the root cause.

G start Low / No Yield check_base Is the base appropriate and is stoichiometry correct (≥1 eq)? start->check_base base_no No check_base->base_no No sol_no No check_base->sol_no Yes check_solubility Are all reactants fully dissolved at the reaction temperature? check_solubility->sol_no No reagent_no No check_solubility->reagent_no Yes check_reagents Are reagents (especially electrophile) known to be active/fresh? check_temp Is the reaction temperature appropriate for the transformation? check_reagents->check_temp Yes check_reagents->reagent_no No fix_temp Action: Consult literature for similar reactions. Many acylations are run at 0°C to RT, while alkylations may require heating. check_temp->fix_temp fix_base Action: Select a suitable base (e.g., TEA, DIPEA) and ensure at least 1.0 equivalent is used to neutralize the HCl salt. base_no->fix_base base_yes Yes sol_no->check_solubility fix_sol Action: Change to a more suitable solvent (e.g., DMF, DMSO) or use a co-solvent system. Gentle heating may be required. sol_no->fix_sol sol_yes Yes reagent_no->check_reagents fix_reagent Action: Use a fresh batch of the reagent or re-purify existing stock. Avoid moisture contamination. reagent_no->fix_reagent reagent_yes Yes

Caption: A troubleshooting decision tree for low reaction yield.
Q2: I'm observing multiple unexpected products. What are the likely side reactions?

A2: The formation of multiple products often points to a lack of selectivity or competing reaction pathways. The most common side reactions include over-reaction with the electrophile and intramolecular cyclization.

  • 1. Di-substitution: If the electrophile is highly reactive or used in large excess, it can react with the desired product a second time at one of the urea nitrogens.

  • 2. Symmetrical Urea Formation: This is particularly a problem when using isocyanates. Moisture contamination can hydrolyze the isocyanate to an amine, which then reacts with another molecule of isocyanate to form a symmetrical urea byproduct.[2]

  • 3. Intramolecular Cyclization: Under certain conditions (e.g., high heat, specific reagents like phosgene equivalents), the newly formed derivative can cyclize to form heterocyclic structures like ethylenureas or other complex systems. The synthesis of guanidine-containing heterocycles often leverages planned cyclization reactions.[3][4]

G cluster_main Reaction Pathways cluster_side Common Side Reactions SM (2-Aminoethyl)urea (Free Base) Product Desired Product (Primary Amine Substituted) SM->Product Primary Pathway (Selective Reaction) E Electrophile (E-X) E->Product Side1 Di-substituted Product (Reaction at Urea N-H) Product->Side1 Excess Electrophile Side2 Cyclized Product Product->Side2 Heat / Specific Reagents Moisture Moisture Isocyanate Isocyanate Reagent Moisture->Isocyanate Contamination SymmUrea Symmetrical Urea Byproduct Isocyanate->SymmUrea Dimerization

Caption: Desired reaction pathway versus common side reactions.

To mitigate side reactions:

  • Use a controlled stoichiometry of the electrophile (e.g., 1.0-1.1 equivalents).

  • Add the electrophile slowly and at a reduced temperature (e.g., 0 °C) to control the exotherm and improve selectivity.

  • Ensure all glassware is oven-dried and solvents are anhydrous, especially when working with moisture-sensitive reagents.[2]

Q3: How can I effectively monitor the progress of my reaction?

A3: Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of degradation or side products.

  • Thin Layer Chromatography (TLC): This is the quickest method. Use a polar solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol mixtures). The starting material is very polar and will likely stay at the baseline. The product should have a higher Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the disappearance of your starting material (m/z 104.1 for the free base) and the appearance of your product (m/z of [Product+H]⁺). LC-MS is also excellent for identifying the masses of any side products, which can help in diagnosing the issues described above. Several established HPLC and LC-MS/MS methods exist for the analysis of urea and its derivatives.[5]

Section 3: Purification Strategies

Q1: What are the most effective methods for purifying products derived from this compound?

A1: The purification strategy depends on the properties of the final product. Given the polar nature of the starting material, products are often polar as well, and the crude mixture will contain salts (e.g., triethylammonium chloride).

  • Aqueous Workup / Acid-Base Extraction: If your product is sufficiently nonpolar and stable to pH changes, a simple aqueous workup can be effective. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove unreacted starting material and amine bases, followed by a wash with brine. However, many products of (2-Aminoethyl)urea are polar and may have some water solubility, leading to product loss with this method.

  • Recrystallization: This is an excellent method for purifying solid products. A common technique is to dissolve the crude material in a minimal amount of a hot polar solvent (like ethanol, methanol, or isopropanol) and then either cool it slowly or add a less polar anti-solvent (like diethyl ether or ethyl acetate) to induce crystallization. This is very effective at removing salt impurities.[6]

  • Column Chromatography: For products that are difficult to crystallize or are oils, silica gel chromatography is the standard method.

    • Challenge: The polar nature of the urea functional group can cause the product to streak on the silica gel column.

    • Solution: Use a polar mobile phase, such as a gradient of 0-20% methanol in dichloromethane (DCM). Adding a small amount of triethylamine (~0.5-1%) to the eluent can help to sharpen the peaks and improve separation by deactivating acidic sites on the silica.

  • Slurry/Washing: If the product precipitates from the reaction mixture, it can often be purified by filtering and then washing/reslurrying the solid with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, ethyl acetate, or water to remove salts).[7][8]

Section 4: Experimental Protocol Example

This section provides a representative, self-validating protocol for the N-acylation of this compound.

Protocol: Synthesis of N-(2-Ureidoethyl)benzamide

This protocol details the reaction of this compound with benzoyl chloride.

Materials:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF and stir to form a suspension.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clearer solution as the free base is formed.

  • Electrophile Addition: Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by slowly adding water.

    • If a precipitate forms, collect it by vacuum filtration. Wash the solid sequentially with water and cold diethyl ether to remove salts and nonpolar impurities.

    • Self-Validation Check: The solid should be the desired product. An NMR or MS of this crude solid will confirm its identity.

    • If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate or a 9:1 DCM:Isopropanol mixture (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture or by silica gel chromatography (0-10% Methanol in DCM).

References

Technical Support Center: Navigating Side Reactions with (2-Aminoethyl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the common side products encountered in reactions involving (2-Aminoethyl)urea hydrochloride. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic routes and ensure the purity of your target compounds.

Introduction: Understanding the Reactivity of this compound

This compound is a versatile bifunctional molecule containing both a primary amine and a urea moiety. This dual reactivity, while advantageous for various synthetic applications, also presents challenges in controlling reaction selectivity. Undesired side reactions can lead to the formation of impurities that complicate purification and reduce yields. This guide will dissect the most common side reactions—intramolecular cyclization and intermolecular condensation—providing you with the knowledge to mitigate their occurrence.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product observed in reactions with this compound?

A1: The most prevalent side product is 2-imidazolidinone , also known as ethylene urea. This results from an intramolecular cyclization reaction where the terminal primary amine attacks the carbonyl carbon of the urea group, leading to the formation of a stable five-membered ring and the elimination of ammonia.[1][2][3]

Q2: Under what conditions is the formation of 2-imidazolidinone favored?

A2: The formation of 2-imidazolidinone is primarily promoted by heat. Elevated reaction temperatures provide the necessary activation energy for the intramolecular cyclization to occur. The presence of a base can also facilitate this reaction by deprotonating the primary amine, increasing its nucleophilicity.

Q3: What are the potential intermolecular side products?

A3: Intermolecular reactions can lead to the formation of oligomeric or polymeric materials. The most common dimeric side product is N,N'-bis(2-aminoethyl)urea . This occurs when the primary amine of one (2-Aminoethyl)urea molecule reacts with the urea carbonyl of another. Further reactions can lead to longer chain oligomers, which often present as intractable, polymeric solids.[1][4]

Q4: Can the hydrochloride salt influence the side reactions?

A4: Yes, the hydrochloride salt form provides a weakly acidic environment. While this can help to stabilize the primary amine against unwanted reactions to some extent, at elevated temperatures, the equilibrium can shift, freeing the amine for intramolecular or intermolecular reactions. The presence of an external base to neutralize the hydrochloride is a critical parameter to control.

Troubleshooting Guide: Minimizing Side Product Formation

This section provides actionable strategies to suppress the formation of common impurities during your reactions with this compound.

Issue 1: High Levels of 2-Imidazolidinone Detected

Root Cause Analysis:

The formation of 2-imidazolidinone is a kinetically controlled process that is highly dependent on temperature. The proximity of the nucleophilic primary amine to the electrophilic urea carbonyl in the same molecule makes this intramolecular cyclization a facile process.

Mitigation Strategies:

  • Temperature Control: This is the most critical parameter. Maintain the reaction temperature as low as possible to disfavor the intramolecular cyclization pathway. It is advisable to conduct small-scale experiments at various temperatures to determine the optimal balance between the desired reaction rate and the suppression of 2-imidazolidinone formation.

  • pH Management: Carefully control the pH of your reaction mixture. While a slightly acidic condition (as provided by the hydrochloride salt) can be protective, the addition of a stoichiometric amount of a non-nucleophilic base is often necessary to free the amine for the desired reaction. An excess of base can, however, accelerate the cyclization. Screening of bases and their equivalents is recommended.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR. Prolonged reaction times, even at moderate temperatures, can lead to an accumulation of the cyclized byproduct.

Issue 2: Formation of Insoluble Polymeric Material

Root Cause Analysis:

The formation of N,N'-bis(2-aminoethyl)urea and other oligomers is a result of intermolecular condensation reactions. This is often favored at higher concentrations of the starting material.

Mitigation Strategies:

  • Concentration Control: Employing lower concentrations of this compound can significantly reduce the probability of intermolecular collisions, thereby minimizing the formation of dimeric and oligomeric side products.

  • Slow Addition/Syringe Pump: If the reaction stoichiometry allows, adding the this compound solution slowly to the reaction mixture can maintain a low instantaneous concentration, further discouraging intermolecular side reactions.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Solvents that can effectively solvate the starting material and any intermediates may help to reduce intermolecular aggregation.

Visualizing the Reaction Pathways

The following diagrams illustrate the competitive reaction pathways leading to the desired product and the common side products.

Side_Reactions AEUH (2-Aminoethyl)urea Hydrochloride Desired Desired Product AEUH->Desired Desired Reaction (with Reagent) Cyclized 2-Imidazolidinone AEUH->Cyclized Intramolecular Cyclization (Heat, Base) Dimer N,N'-bis(2-aminoethyl)urea AEUH->Dimer Intermolecular Reaction (High Concentration) Troubleshooting_Workflow start Problem: High Level of Side Products check_temp check_temp start->check_temp check_conc check_conc check_temp->check_conc No lower_temp Action: Lower Temperature check_temp->lower_temp Yes check_base Is Excess Base Used? check_conc->check_base No lower_conc Action: Reduce Concentration/ Slow Addition check_conc->lower_conc Yes optimize_base Action: Optimize Base Stoichiometry check_base->optimize_base Yes end Problem Solved check_base->end No lower_temp->end lower_conc->end optimize_base->end

References

Technical Support Center: Purification of Products from (2-Aminoethyl)urea Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reactions utilizing (2-Aminoethyl)urea hydrochloride are fundamental in medicinal chemistry for the synthesis of guanidine-containing compounds and other substituted ureas. While the syntheses can be straightforward, the purification of the resulting products—often highly polar, strongly basic guanidinium salts—presents significant challenges that can impede research and development timelines. The strong basicity (pKa ≈ 13.5) of the guanidinium group leads to tenacious interactions with standard purification media and complex solubility profiles.

This guide provides field-proven troubleshooting advice and strategic protocols to navigate the common purification hurdles encountered by researchers. We will move beyond simple procedural lists to explain the physicochemical principles behind each technique, empowering you to make informed decisions for your specific compound.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent and frustrating problems encountered during the purification of guanidine-containing products derived from this compound.

Q1: My product streaks severely or remains at the baseline during silica gel chromatography. What is causing this, and how can I fix it?

Causality: This is the most common issue and stems from the fundamental incompatibility between a strongly basic analyte and an acidic stationary phase. The guanidinium group, being a strong base, undergoes a powerful acid-base interaction with the acidic silanol groups (Si-OH) on the surface of silica gel. This results in irreversible binding or very slow, elongated elution (streaking), making separation ineffective.

Solution Workflow:

G start Problem: Product Streaks or is Retained on Silica Gel strategy Is a protecting group strategy viable for your synthetic route? start->strategy protect Strategy 1: Mask Polarity (Recommended) 1. Protect guanidine (e.g., with Boc groups). 2. Purify the less polar, neutral intermediate on standard silica gel. 3. Deprotect to yield the pure final product. strategy->protect  Yes   no_protect Protection not feasible. Proceed to alternative purification methods. strategy->no_protect  No   alt_methods Strategy 2: Alter Purification System no_protect->alt_methods modify_mobile Option A: Modify Mobile Phase Add a basic modifier (e.g., 1-2% triethylamine or NH4OH) to a polar solvent system (DCM/MeOH). This saturates the acidic sites on the silica. alt_methods->modify_mobile For crude purifications switch_stationary Option B: Switch Stationary Phase - Basic Alumina: Better for basic compounds but can have lower resolution. - Reverse-Phase (C18) Silica: Excellent for polar salts. Elute with a water/acetonitrile or water/methanol gradient. alt_methods->switch_stationary For definitive purification

Caption: Decision workflow for troubleshooting silica gel chromatography issues.

Expert Insight: While modifying the mobile phase with a base can help move the compound off the baseline, it often still results in poor peak shape and co-elution of impurities[1]. The most robust and reliable strategy for compounds amenable to it is the "protect-purify-deprotect" method. This approach transforms the problematic basic group into a neutral, more lipophilic moiety that behaves predictably on silica gel[1][2].

Q2: My compound is highly soluble in water/methanol but insoluble in common organic solvents. How can I crystallize it?

Causality: Guanidinium salts are ionic compounds, behaving more like inorganic salts than typical organic molecules. Their high lattice energy makes them difficult to dissolve in non-polar solvents, and their high polarity makes them highly soluble in protic polar solvents. This "all or nothing" solubility profile makes single-solvent recrystallization nearly impossible[3].

Solution: Solvent/Anti-Solvent Recrystallization

This is the premier technique for crystallizing polar, salt-like compounds. The principle is to dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble, and then slowly add a "bad" (anti-solvent) in which it is insoluble to induce gradual precipitation and crystal formation.

Step-by-Step Protocol: Solvent/Anti-Solvent Recrystallization

  • Solvent Selection: Choose a polar solvent that fully dissolves your compound at or near room temperature (e.g., Water, Methanol, DMSO, DMF).

  • Dissolution: In a clean flask, dissolve your crude product in the minimum volume of the chosen good solvent. Gentle warming may be used, but avoid boiling if possible.

  • Filtration (Optional): If insoluble impurities are present, filter the solution while warm through a small plug of celite or cotton.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent dropwise. You should observe the solution becoming cloudy (incipient precipitation).

  • Induce Crystallization: If cloudiness persists, add a few more drops of the good solvent until the solution becomes clear again. If possible, add a seed crystal. Allow the solution to stand undisturbed at room temperature or in a refrigerator (4°C).

  • Isolation: Once a significant amount of crystalline material has formed, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals sparingly with the cold anti-solvent to remove residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Data Table: Common Solvent/Anti-Solvent Pairs for Polar Salts

Good Solvent (High Polarity)Anti-Solvent (Low Polarity)Target Compound Characteristics
WaterAcetone, Acetonitrile, IsopropanolFor highly water-soluble hydrochloride or sulfate salts.
Methanol (MeOH)Diethyl Ether, Dichloromethane (DCM), Ethyl AcetateA versatile system for many guanidinium salts[4].
Dimethyl Sulfoxide (DMSO)Water, Ethyl Acetate, Diethyl EtherFor compounds that are difficult to dissolve in anything but DMSO[4].
N,N-Dimethylformamide (DMF)Acetone, Acetonitrile, WaterSimilar application to DMSO[4].

Advanced Strategy: Salt Screening: If the hydrochloride salt proves difficult to crystallize, consider forming other salts. Sometimes, switching the counter-ion to mesylate, sulfate, or even a larger, more lipophilic anion like tetrafluoroborate (BF₄⁻) can dramatically improve crystallinity[1].

Q3: My reverse-phase HPLC (RP-HPLC) analysis shows severe peak tailing. Is my compound impure?

Causality: While tailing can indicate an impurity under the peak, for strongly basic compounds like guanidines, it is more often a chromatographic artifact. Even on C18 columns, residual, un-capped silanol groups exist on the silica surface. At neutral pH, these silanols are deprotonated (SiO⁻) and can engage in secondary ionic interactions with the positively charged guanidinium ion, causing the peak to tail[5].

Solutions to Improve Peak Shape:

  • Lower Mobile Phase pH: Add an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the aqueous and organic mobile phases[6]. This keeps the mobile phase pH low (around 2-3), which protonates the surface silanols to Si-OH, eliminating the ionic interaction and dramatically improving peak shape.

  • Use an End-Capped Column: Modern HPLC columns, often labeled as "end-capped" or specifically designed for basic compounds (e.g., "polar-endcapped"), have a much lower concentration of free silanols and are less prone to this issue[7].

  • Add an Ion-Pairing Reagent: For very stubborn cases, an ion-pairing reagent like heptafluorobutyric acid (HFBA) can be added to the mobile phase. This reagent forms a neutral ion pair with the guanidinium cation, improving its retention and interaction with the C18 stationary phase[7].

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for a novel guanidinium salt derived from (2-Aminoethyl)urea?

There is no single "best" method, but a logical workflow can save significant time and material. The optimal strategy depends on the physical properties of your product (solid vs. oil) and the nature of the impurities.

G crude Crude Reaction Mixture workup Aqueous Workup / Extraction (e.g., wash with organic solvent to remove non-polar impurities) crude->workup is_solid Is the product a solid? workup->is_solid recryst Attempt Purification by Recrystallization (Solvent/Anti-Solvent) is_solid->recryst  Yes   chromatography Purify by Chromatography is_solid->chromatography  No (Oil)   check_purity1 Check Purity (HPLC, NMR) recryst->check_purity1 check_purity1->chromatography  No   final_product Pure Product check_purity1->final_product  Yes (>95%)   chrom_choice Choose Method: - Prep RP-HPLC (high resolution) - Flash RP-Chromatography (larger scale) chromatography->chrom_choice chrom_choice->final_product

Caption: General purification workflow for guanidinium salts.

Q2: How do I accurately assess the purity of my final product?

A multi-technique approach is essential for a trustworthy assessment of purity for these challenging molecules.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for detecting and quantifying impurities. A reversed-phase method with a C18 column and an acidic mobile phase (e.g., water/acetonitrile with 0.1% TFA) is typically effective. Purity is reported as the area percentage of the main peak[8].

  • Quantitative NMR (qNMR): While standard ¹H NMR confirms the structure, qNMR can determine absolute purity without needing a reference standard of the analyte. By integrating the signal of the analyte against a certified internal standard of known concentration, one can calculate the precise purity[8]. This is an orthogonal technique that provides high confidence.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of your main product and can help identify the masses of any co-eluting impurities, providing valuable information for troubleshooting the reaction or purification.

Q3: When should I use normal-phase vs. reverse-phase chromatography?

Data Table: Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile PhaseBest For...Key AdvantageKey Disadvantage
Normal-Phase Polar (Silica, Alumina)Non-polar (e.g., Hexanes/EtOAc, DCM/MeOH)Protected intermediates (e.g., Boc-guanidines) that are neutral and less polar.High capacity, lower cost solvents.Ineffective for charged, highly polar guanidinium salts[1].
Reverse-Phase Non-polar (C18, C8)Polar (e.g., Water/Acetonitrile + Acid)Final, deprotected guanidinium salts and other polar, charged molecules[9].Excellent resolution for polar compounds; directly handles salt forms.Requires removal of water from fractions (lyophilization); higher cost.
HILIC Polar (e.g., Amide, Cyano)Polar Organic/Aqueous (e.g., Acetonitrile/Water)Extremely polar compounds that have poor retention even on reverse-phase[1][9].Bridges the gap between normal and reverse phase for polar analytes.Can have complex equilibration times and method development.

Key Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is a starting point and may require optimization.[8]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for guanidines lacking a chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated by the area percentage of the main product peak relative to the total area of all peaks.

References

Technical Support Center: Managing Solubility Issues of (2-Aminoethyl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Aminoethyl)urea hydrochloride is a valuable building block in medicinal chemistry and synthetic organic chemistry, prized for its bifunctional nature that incorporates both a primary amine and a urea moiety.[1] These functional groups are adept at forming hydrogen bonds, a key interaction in many biological systems.[2] However, the very properties that make it useful—high polarity and its existence as a hydrochloride salt—frequently lead to significant solubility challenges, particularly in the non-aqueous solvents favored for organic synthesis.

This technical guide offers a structured, question-and-answer-based approach to systematically address and resolve the solubility issues encountered when working with this compound. The methodologies described herein are grounded in fundamental physicochemical principles to provide researchers, scientists, and drug development professionals with a robust framework for experimental success.

Part 1: Foundational Physicochemical Properties and Solubility

A clear understanding of the molecule's intrinsic properties is the cornerstone of troubleshooting its solubility.

Q1: What are the primary factors governing the solubility of this compound?

A1: The solubility profile of this compound is dominated by two key characteristics:

  • High Polarity: The presence of both amino and urea functional groups makes the molecule exceptionally polar. These groups are strong hydrogen bond donors and acceptors, leading to a strong affinity for polar solvents.[3]

  • Ionic Character: As a hydrochloride salt, the molecule exists in an ionized state in solution, dissociating into the (2-aminoethyl)ureainium cation and a chloride anion. This ionic nature dramatically increases its solubility in polar protic solvents, most notably water.[1]

Consequently, this compound is readily soluble in water but typically exhibits poor solubility in nonpolar organic solvents.[1][4]

Q2: Is there quantitative data available for the solubility of this compound in common solvents?

Table 1: Expected Solubility Profile of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding and solvation of the ions.
Polar Aprotic DMSO, DMFModerate to HighCapable of dissolving polar molecules, though less effective at solvating ions than protic solvents.
Nonpolar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneVery Low to InsolubleThe solvent cannot effectively solvate the polar and ionic parts of the molecule.

Part 2: Practical Troubleshooting for Synthetic Chemistry

This section provides actionable solutions to common solubility problems encountered during organic reactions.

Q3: I need to perform a reaction in a nonpolar organic solvent (e.g., DCM, THF), but the this compound will not dissolve. What is the most effective strategy?

A3: This is the most frequent challenge. Direct dissolution is often impossible. The recommended approach is an in-situ free-basing procedure.

  • The Rationale: The poor organic solubility is due to the charged hydrochloride salt. By neutralizing this salt with a base, you generate the free amine form of (2-Aminoethyl)urea. This uncharged species is significantly less polar and thus more soluble in organic media.

Experimental Protocol: In-situ Free-Basing for Enhanced Organic Solubility

  • Reagent Setup: In your reaction vessel, suspend this compound in your chosen anhydrous organic solvent (e.g., Dichloromethane).

  • Base Selection: Choose a non-nucleophilic organic base. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are standard choices.

  • Stoichiometry: Add at least one molar equivalent of the base. A slight excess (1.1 to 1.2 equivalents) is often beneficial to drive the equilibrium.

  • Execution: Add the base to the stirred suspension at room temperature.

  • Observation: You will typically observe the suspension change as the this compound is consumed and the free base dissolves. A new precipitate, the ammonium salt of your base (e.g., triethylammonium chloride), will form.

  • Proceed with Reaction: The resulting mixture, containing the dissolved free base, can now be used directly for your subsequent synthetic step (e.g., addition of an electrophile).

Diagram: Conceptual Workflow for In-situ Free-Basing

G cluster_0 Initial State cluster_1 Action cluster_2 Final State A (2-Aminoethyl)urea HCl (Suspended in DCM) B Add Triethylamine (≥1 eq.) A->B  Neutralization   C Free Base (Dissolved) + Triethylammonium Chloride (Precipitate) B->C  Solubilization  

Caption: Workflow for solubilizing this compound in organic solvent.

Q4: My reaction is sensitive to the amine base used for free-basing. Are there alternative methods for anhydrous conditions?

A4: Yes. If tertiary amines interfere with your chemistry, using a highly polar, anhydrous aprotic solvent is the best alternative.

  • Strategy: Solvent Selection

    • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): These solvents have high dielectric constants and are excellent at dissolving polar salts.

    • Procedure: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in the minimum required volume of anhydrous DMSO or DMF. This concentrated stock solution can then be added to the main reaction vessel containing your other reagents.

  • Strategy: Phase-Transfer Catalysis (for biphasic systems)

    • If your reaction involves an organic phase and an aqueous phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to transport the polar reactant from the aqueous layer into the organic layer where the reaction occurs. This is a more specialized technique but can be highly effective.

Part 3: Formulation and Advanced Considerations

For professionals in drug development, solubility challenges extend beyond synthesis into formulation.

Q5: I have successfully synthesized a new drug candidate derived from (2-Aminoethyl)urea, but it has poor aqueous solubility. How can I improve this for formulation?

A5: This is a common outcome when a polar starting material is functionalized with larger, more lipophilic groups. The strategies to enhance aqueous solubility are central to drug development.[6]

  • pH Adjustment and Salt Formation: This is one of the most powerful and widely used techniques.[7][8]

    • Principle: If your final molecule contains ionizable functional groups (either acidic or basic), altering the pH of the aqueous solution can convert the neutral molecule into a more soluble salt form.[9]

    • For Basic Molecules: If your molecule retains a basic nitrogen (like the primary amine), lowering the pH with a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid) will form a soluble ammonium salt.[8]

    • For Acidic Molecules: If your synthesis introduced an acidic functional group (e.g., a carboxylic acid), raising the pH with a suitable base (e.g., NaOH, KOH) will form a soluble carboxylate salt.[8]

Diagram: Decision Process for pH-Based Solubility Enhancement

G A Poor Aqueous Solubility of Final Compound B Identify Ionizable Groups A->B C Basic Group Present (e.g., Amine) B->C  Yes D Acidic Group Present (e.g., Carboxylic Acid) B->D  Yes E Decrease pH (Form Cationic Salt) C->E F Increase pH (Form Anionic Salt) D->F G Enhanced Aqueous Solubility E->G F->G

Caption: Logic for enhancing aqueous solubility via pH adjustment.

  • Use of Co-solvents and Excipients:

    • Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous formulation can increase the solubility of lipophilic compounds.[10]

    • Hydrotropy: Certain compounds, known as hydrotropes (e.g., sodium benzoate, urea itself), can increase the aqueous solubility of other solutes.[9][10]

    • Complexation: Using cyclodextrins to form inclusion complexes can effectively "hide" the hydrophobic parts of a drug molecule, dramatically increasing its aqueous solubility.[6]

References

Technical Support Center: Strategies for Preventing Unwanted Biomolecule Dimerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for biomolecule stability and conjugation. This guide provides in-depth troubleshooting advice and foundational knowledge for researchers, scientists, and drug development professionals encountering challenges with unwanted dimerization in their experiments. Our goal is to equip you with the expertise to diagnose the root causes of dimerization and implement robust, field-proven strategies to ensure your biomolecules remain in their desired monomeric state.

Frequently Asked Questions (FAQs)

Q1: I was advised to use (2-Aminoethyl)urea hydrochloride to prevent dimerization. Is this a recommended reagent?

This is a critical starting point. Based on current scientific literature and established protocols, This compound is not a standard or recommended reagent for preventing protein or small molecule dimerization. It is classified as a research chemical or a building block in chemical synthesis.[1][2] Its structure contains a primary amine and a urea group, which do not confer properties typically associated with preventing common dimerization pathways. In fact, the primary amine could potentially engage in unwanted side reactions (e.g., Schiff base formation with aldehydes) rather than prevent dimerization.

This guide will instead focus on scientifically validated and routinely employed methods to control and prevent unwanted dimerization.

Q2: What are the most common causes of unwanted dimerization in my samples?

Unwanted dimerization is a frequent challenge that can arise from both covalent and non-covalent interactions.[3] Understanding the underlying cause is the first step in effective troubleshooting. The primary culprits include:

  • Disulfide Bond Formation: This is the most common cause of covalent dimerization. It occurs when two free sulfhydryl groups (-SH) on cysteine residues are oxidized to form a disulfide bond (-S-S-), linking two molecules together.[4][5] This is especially prevalent in oxidizing environments or in the presence of trace metal ions.[6]

  • Hydrophobic Interactions: Non-covalent dimerization often occurs when hydrophobic patches on the surface of biomolecules (like antibodies or proteins) interact to minimize their exposure to the aqueous buffer. This is a key driver of aggregation and is highly dependent on protein concentration and buffer conditions.[7]

  • Electrostatic Interactions: Attraction between oppositely charged regions on different molecules can lead to non-covalent self-assembly.

  • Other Covalent Linkages: Less common, but possible, are other covalent reactions such as the formation of an imine (Schiff base) between a primary amine and an aldehyde.

graph DimerizationPathways { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Major pathways of unwanted dimerization.
Q3: How can I analytically detect and confirm dimerization?

Accurate detection is crucial for diagnosing the problem. Several techniques can be used, often in combination, to distinguish monomers from dimers and other aggregates.

  • SDS-PAGE: Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis is a workhorse technique. Running samples under non-reducing conditions (without agents like DTT or β-mercaptoethanol) will preserve disulfide-linked dimers, which will appear at twice the molecular weight of the monomer.[8][9] A comparison with a sample run under reducing conditions (which breaks disulfide bonds) can confirm this diagnosis.

  • Size Exclusion Chromatography (SEC): This is a high-resolution method that separates molecules based on their hydrodynamic radius.[9] Dimers will elute earlier from the column than monomers. SEC is the gold standard for quantifying the percentage of monomer, dimer, and larger aggregates in a sample.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on surface hydrophobicity and is particularly effective for characterizing protein aggregates and antibody-drug conjugates (ADCs).[10][11][12] Aggregates, which often have increased hydrophobicity, are retained more strongly.[7]

  • Mass Spectrometry (MS): Native MS can determine the mass of the intact protein complex, directly confirming the presence of dimers.[8]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger species like dimers and aggregates.[8][13]

Troubleshooting Guide 1: Covalent Dimer Formation via Disulfide Bonds

Issue: My protein, peptide, or antibody fragment shows a band at double the expected molecular weight on a non-reducing SDS-PAGE gel.

Cause: This is the classic signature of intermolecular disulfide bond formation between two cysteine residues.

Strategy 1: Use of Reducing Agents

The most direct approach is to keep the sulfhydryl groups in a reduced state. This is achieved by including a reducing agent in your buffers during purification, handling, and storage.[4][6]

Key Reagents:

  • Tris(2-carboxyethyl)phosphine (TCEP): Often the preferred choice. It is odorless, stable, and effective over a wide pH range (1.5-8.5).[14][15] Crucially, TCEP is a thiol-free reducing agent, meaning it does not have to be removed before subsequent reactions with thiol-reactive reagents like maleimides.[16][17][18]

  • Dithiothreitol (DTT): A strong and widely used reducing agent, often called Cleland's Reagent.[5] Its reducing power is limited to pH values above 7.[14] It is less stable than TCEP and possesses a strong odor. Excess DTT must be removed before maleimide chemistry, as its own thiol groups will compete for the reaction.[6]

FeatureTCEP•HClDTT
Mechanism Phosphine-based (Thiol-free)Thiol-based
Effective pH Range 1.5 - 8.5[14]> 7.0[14]
Stability More stable, resistant to air oxidation[15][18]Less stable, sensitive to oxidation[14]
Odor Odorless[17]Strong, unpleasant odor
Maleimide Compatibility Generally compatible (removal recommended for high efficiency)[16]Incompatible (removal is mandatory)[6]
Typical Working Conc. 1-5 mM1-10 mM
Strategy 2: Irreversible Thiol Capping (Alkylation)

If you need to ensure that dimerization does not occur after a purification or reaction step (e.g., after removing the reducing agent), you can permanently block the free thiols. This is a two-step process.

Experimental Protocol: Reductive Alkylation

  • Reduction: Fully reduce all disulfide bonds in your protein sample by incubating with a 5-10 fold molar excess of TCEP at room temperature for 30-60 minutes.

  • Buffer Exchange: Quickly remove the excess TCEP using a desalting column or spin filtration unit, exchanging the protein into a degassed, neutral pH buffer (e.g., phosphate-buffered saline, pH 7.2).

  • Alkylation: Immediately add a 10-20 fold molar excess of a thiol-alkylating agent, such as N-ethylmaleimide (NEM) or iodoacetamide.[19] Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching & Cleanup: Quench any unreacted alkylating agent by adding a small molecule thiol like β-mercaptoethanol or DTT. Remove excess reagents via buffer exchange or dialysis.

Mechanism of NEM Alkylation: NEM contains a reactive double bond that undergoes a Michael addition reaction with the sulfhydryl group of cysteine, forming a stable, irreversible thioether bond.[20][21] This permanently "caps" the thiol, preventing it from forming disulfide bonds.

graph ReductiveAlkylation { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Workflow for permanent thiol capping.

Troubleshooting Guide 2: Non-Covalent Dimerization and Aggregation

Issue: My protein solution becomes cloudy over time, or SEC analysis shows the appearance of dimers and higher-order aggregates, even under reducing conditions.

Cause: This points to non-covalent aggregation, often driven by hydrophobic or electrostatic interactions. This is a common issue in high-concentration formulations of antibodies and other protein therapeutics.[22]

Strategy: Formulation and Buffer Optimization

The key to preventing non-covalent aggregation is to optimize the formulation buffer to increase the stability of the monomeric state.[23][24] This involves the strategic use of excipients.[25]

Key Excipients and Their Mechanisms:

Excipient ClassExamplesMechanism of ActionTypical Conc.
Sugars / Polyols Sucrose, Trehalose, Mannitol, SorbitolPreferential Exclusion: These molecules are preferentially excluded from the protein surface, which increases the thermodynamic cost of exposing hydrophobic residues. This favors the compact, native state over the unfolded or aggregated state.[23]1-10% (w/v)
Amino Acids Arginine, Glycine, Proline, HistidineInhibition of Self-Association: Arginine, in particular, is effective at suppressing aggregation by interacting with both hydrophobic and charged surface patches, thereby interrupting protein-protein interactions.25-250 mM
Surfactants Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80)Surface Adsorption Prevention: These non-ionic surfactants prevent aggregation at interfaces (like air-water or vial surfaces) by competitively adsorbing to hydrophobic surfaces and preventing protein unfolding and subsequent aggregation.[26]0.01-0.1% (w/v)
Salts Sodium Chloride (NaCl)Electrostatic Shielding: At low to moderate concentrations, salts can screen surface charges, which can prevent aggregation driven by electrostatic attraction. However, at high concentrations, they can promote hydrophobic interactions (the principle behind HIC).25-150 mM

Systematic Approach to Optimization:

  • pH Screening: The first step is always to determine the pH of maximum stability for your protein, which is often, but not always, far from its isoelectric point (pI). Perform a pH screen using a range of appropriate buffer systems.

  • Excipient Screening: Using the optimal pH, set up a Design of Experiments (DoE) or a matrix screen with different classes of excipients (sugars, amino acids, surfactants) at various concentrations.

  • Stress and Analysis: Subject the different formulations to accelerated stability studies (e.g., thermal stress at 40°C for 1-4 weeks). Analyze the samples at various time points using SEC-HPLC to quantify the percentage of monomer remaining.

  • Selection: Choose the formulation that best preserves the monomeric state under stress conditions.

By systematically addressing the specific chemical forces driving dimerization, you can develop robust and reliable protocols to ensure the integrity and functionality of your valuable biomolecules.

References

Navigating Amine Reactions: A Technical Guide to Base Selection with (2-Aminoethyl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with (2-Aminoethyl)urea hydrochloride. This guide offers in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the critical choice of base—Triethylamine (TEA) versus Diisopropylethylamine (DIPEA)—in reactions involving this versatile building block. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between TEA and DIPEA that I should consider?

A1: While both TEA and DIPEA are tertiary amine bases commonly used as acid scavengers, their structural differences lead to significant variations in their reactivity. The key distinctions lie in their steric hindrance and nucleophilicity.[1][2]

  • Triethylamine (TEA) has three ethyl groups attached to the central nitrogen atom. This structure is relatively less hindered, making the nitrogen's lone pair of electrons more accessible.[1] Consequently, TEA is a stronger base and a better nucleophile compared to DIPEA.[1]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base) possesses two bulky isopropyl groups and one ethyl group. This arrangement creates significant steric hindrance around the nitrogen, making its lone pair less accessible for nucleophilic attack.[1][2] While it is a good base for scavenging protons, it is a poor nucleophile.[2]

Q2: When should I choose DIPEA over TEA for my reaction with this compound?

A2: The choice largely depends on the electrophile you are using and the potential for unwanted side reactions. DIPEA is the preferred base when you are working with highly reactive electrophiles, such as acyl chlorides or sulfonyl chlorides.[3][4] The primary amine of this compound is the desired site of reaction. However, a nucleophilic base like TEA can compete with the primary amine and react with the electrophile, leading to the formation of undesired byproducts.[5] The steric bulk of DIPEA minimizes this risk.[1][3]

Q3: Can TEA be used for acylations of this compound?

A3: Yes, TEA can be used, particularly with less reactive acylating agents like carboxylic acids activated with coupling agents (e.g., EDC, HATU).[4] In these cases, the primary amine of this compound is significantly more nucleophilic than TEA, and the desired reaction will predominate. However, careful monitoring for side products is always recommended. For simple neutralization reactions where you are not using highly active substrates, TEA can be a cost-effective option.[3]

Q4: I'm performing a sulfonylation. Which base is better?

A4: For sulfonylations, especially with reactive sulfonyl chlorides, DIPEA is strongly recommended . The sulfonamide product formed from the primary amine still has an acidic N-H proton. A strong, non-hindered base like TEA could deprotonate the sulfonamide, which might lead to undesired secondary reactions. The sterically hindered nature of DIPEA makes it a suitable proton scavenger in these reactions.[6]

Q5: My reaction mixture becomes a thick slurry when I use TEA. Why is this happening and how can I solve it?

A5: This is a common issue related to the solubility of the resulting ammonium salt. Triethylammonium hydrochloride (TEA·HCl) has limited solubility in many common organic solvents like dichloromethane (DCM) and can precipitate, causing the reaction mixture to become difficult to stir.[3] Diisopropylethylammonium hydrochloride (DIPEA·HCl), on the other hand, is often more soluble in organic solvents.[3] If you encounter this issue with TEA, switching to DIPEA may keep the reaction mixture homogeneous. Alternatively, you could try a more polar aprotic solvent in which TEA·HCl is more soluble, but this may require re-optimization of your reaction conditions.[7]

Troubleshooting Guides

Scenario 1: Low Yield in Acylation with an Acid Chloride

Problem: You are acylating this compound with an acyl chloride using TEA as the base, and you are observing low conversion to the desired amide product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Nucleophilic Attack by TEA TEA is nucleophilic and can react with the highly reactive acyl chloride, forming a non-productive acylammonium salt. This consumes your electrophile.[3][5]Switch to DIPEA: DIPEA is a non-nucleophilic base due to its steric hindrance and will not compete with your primary amine for the acyl chloride.[1][2]
Incomplete Reaction The reaction may be sluggish due to steric hindrance on the acyl chloride or insufficient reaction time/temperature.Optimize Conditions: Consider increasing the reaction temperature moderately or extending the reaction time.[8] Ensure all reagents are pure and anhydrous.[8]
In-situ "Free-basing" Issue This compound requires two equivalents of base to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction. Insufficient base will result in a low concentration of the free amine.Adjust Stoichiometry: Use at least 2.2 equivalents of your chosen base (DIPEA is preferred). One equivalent to free-base the starting material, and another to neutralize the generated HCl.
Scenario 2: Formation of an Unexpected Byproduct in a Sulfonylation Reaction

Problem: You are reacting this compound with a sulfonyl chloride and observe a significant amount of a byproduct, possibly a di-sulfonated species or a product resulting from reaction with the base.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Di-sulfonylation The initially formed sulfonamide can be deprotonated by the base, and the resulting anion can react with another molecule of the sulfonyl chloride.[6]Slow Addition: Add the sulfonyl chloride solution dropwise at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.[6][9] This favors reaction with the more nucleophilic primary amine.
Reaction with TEA If using TEA, it can react with the sulfonyl chloride.Use DIPEA: As with acylations, DIPEA's non-nucleophilic nature prevents this side reaction.[1]
Urea Reactivity While less likely under standard conditions, the urea nitrogens could potentially react, especially at elevated temperatures or with highly reactive electrophiles.Maintain Low Temperature: Run the reaction at 0 °C or room temperature to minimize the potential for side reactions involving the urea moiety. Monitor the reaction closely by TLC or LC-MS.

Visualizing the Impact of Base Choice

Decision Workflow for Base Selection

The following diagram illustrates a logical workflow for choosing between TEA and DIPEA for your reaction with this compound.

G start Start: Reaction with this compound electrophile What is the electrophile? start->electrophile acyl_chloride Acyl Chloride or Sulfonyl Chloride electrophile->acyl_chloride Highly Reactive activated_acid Activated Carboxylic Acid (e.g., with EDC/HATU) electrophile->activated_acid Less Reactive use_dipea Strongly Recommended: DIPEA acyl_chloride->use_dipea consider_tea TEA is a viable option. Consider cost and solubility. activated_acid->consider_tea side_reactions Are nucleophilic side reactions a concern? consider_tea->side_reactions solubility_issue Is TEA·HCl precipitation a problem? consider_tea->solubility_issue side_reactions->use_dipea Yes side_reactions->consider_tea No solubility_issue->use_dipea Yes solubility_issue->consider_tea No

Caption: Decision tree for selecting TEA or DIPEA.

Reaction Pathway Comparison

This diagram illustrates the desired reaction pathway versus a potential side reaction with a nucleophilic base like TEA.

G cluster_0 Desired Reaction Pathway (with DIPEA or TEA) cluster_1 Potential Side Reaction (more likely with TEA) Amine (2-Aminoethyl)urea (free base) Product Desired Amide Product Amine->Product Nucleophilic Attack Electrophile R-COCl (Acyl Chloride) Electrophile->Product TEA TEA (Base) Side_Product Acylammonium Salt (Byproduct) TEA->Side_Product Nucleophilic Attack Electrophile_side R-COCl (Acyl Chloride) Electrophile_side->Side_Product

Caption: Desired vs. side reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Acylation using DIPEA

This protocol is recommended for reactions with acyl chlorides.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous dichloromethane (DCM) to create a stirrable suspension (~0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the in-situ formation of the free amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve the acyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Sulfonylation using DIPEA

This protocol is recommended for reactions with sulfonyl chlorides.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous DCM and DIPEA (2.2 eq). Stir at room temperature for 15-30 minutes.

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: Dissolve the sulfonyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes.[6] The slow addition is crucial to minimize di-sulfonylation.[6]

  • Reaction: Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.[6]

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.[6] Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify as needed.

References

monitoring reaction progress with (2-Aminoethyl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Aminoethyl)urea Hydrochloride

Welcome to the technical support resource for researchers utilizing this compound. This guide is structured to provide practical, field-tested advice for monitoring reaction progress and troubleshooting common experimental challenges. The content is organized in a question-and-answer format to directly address specific issues you may encounter.

Part 1: General Reaction Monitoring & Troubleshooting

This section provides a high-level overview of reaction monitoring strategy and addresses common issues not specific to a single analytical technique.

Frequently Asked Questions (FAQs)

Q: What is this compound, and why is monitoring its reactions critical?

A: this compound, CAS 858001-69-1, is a bifunctional organic molecule featuring a primary amine and a urea group.[1][2] This structure makes it a valuable building block in medicinal chemistry and materials science for synthesizing more complex urea derivatives, which are prevalent in drug discovery.[3] Monitoring reactions is critical to determine reaction completion, quantify yield, and identify the formation of byproducts. Incomplete reactions or the presence of side products can significantly complicate purification and impact the biological activity of the final compound.[4]

Q: My reaction seems to stall before the starting material is fully consumed. What are the common causes?

A: Stalled reactions involving urea derivatives can stem from several factors:

  • Reagent Degradation: The starting materials, especially coupling agents or isocyanates if used, may degrade due to moisture or prolonged storage. Always use fresh or recently purified reagents.[5]

  • Product Insolubility: The desired product may precipitate out of the reaction mixture, effectively halting the reaction by coating the remaining starting material. Try a different solvent system that better solubilizes all components.

  • Equilibrium: Some urea formation reactions can be reversible.[6] You may need to remove a byproduct (like water) or use an excess of one reactant to drive the reaction to completion.

  • pH Shift: The reaction may generate acidic or basic byproducts that change the pH of the mixture, deactivating a catalyst or protonating/deprotonating a key reactant. Consider using a buffered system or a non-nucleophilic base.

General Workflow for Reaction Monitoring

Below is a generalized workflow for effective reaction monitoring. This process ensures that you make informed decisions about when to quench the reaction and how to proceed with workup and purification.

G cluster_0 Reaction Setup cluster_1 Monitoring Cycle cluster_2 Action Start Start Reaction T0 Take T=0 Sample (Spot on TLC or inject on HPLC) Start->T0 Sample Take Aliquot (e.g., every 1-2 hours) T0->Sample Analyze Analyze via TLC/HPLC/NMR Sample->Analyze Compare Compare to T=0 and Previous Timepoints Analyze->Compare Decision Reaction Complete? Compare->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Workup & Purification Decision->Workup Yes Continue->Sample Wait

Caption: General experimental workflow for reaction monitoring.

Part 2: Technique-Specific Guides

Method 1: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative monitoring of reactions involving (2-Aminoethyl)urea and its derivatives. Due to their high polarity, special considerations are required.

ProblemPotential Cause(s)Suggested Solution(s)
All spots remain at the baseline. The mobile phase (eluent) is not polar enough to move the highly polar urea compounds up the silica plate.Increase the eluent polarity. Start with 10% Methanol in Dichloromethane (DCM) and gradually increase the methanol percentage. A robust system for very polar ureas is a mixture of n-Butanol, Acetic Acid, and Water.[7]
Spots are streaked and poorly defined. The compounds are interacting too strongly with the acidic silica gel. The sample is too concentrated.Add a small amount of base to the eluent (e.g., 0.5-1% triethylamine or ammonium hydroxide) to neutralize the silica's acidity.[7] Dilute your sample before spotting.
No spots are visible under UV light (254 nm). (2-Aminoethyl)urea and many of its simple aliphatic derivatives lack a strong UV chromophore.Use a chemical stain for visualization. Potassium permanganate (KMnO₄) stain is excellent for visualizing amine and urea groups, which it oxidizes, leaving a yellow/brown spot on a purple background. P-anisaldehyde stain can also be effective.
Starting material and product have the same Rf value. The chosen eluent system does not provide adequate separation.Try a different solvent system with different selectivities. If a single-solvent system fails, explore ternary mixtures like Ethyl Acetate:Isopropanol:Water.[7]
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol). Prepare separate diluted solutions of your starting materials to run as standards.

  • Spotting: Using a capillary tube, spot the T=0 sample, the current reaction mixture, and the starting material standard side-by-side on a silica gel TLC plate, about 1 cm from the bottom.

  • Development: Place the plate in a sealed chamber containing the chosen eluent. Ensure the solvent level is below the spots. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Dry the plate completely. View under a UV lamp. If spots are not visible, dip the plate into a potassium permanganate staining solution and gently heat with a heat gun until spots appear.

  • Analysis: Analyze the plate. The disappearance of the starting material spot and the appearance of a new spot indicate product formation.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers quantitative insights into reaction progress, allowing for precise determination of conversion and purity. The high polarity of this compound presents a challenge for traditional reversed-phase methods.

ProblemPotential Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting). Secondary interactions with the column stationary phase. Inappropriate mobile phase pH. Column overload.For acidic tailing on a C18 column, add a small amount of acid (0.1% formic acid or TFA) to the mobile phase. For basic compounds, ensure the mobile phase pH is 2-3 units below the pKa of your analyte. Reduce the injection volume or sample concentration.
No retention (all peaks elute at the void volume). The compound is too polar for the reversed-phase (e.g., C18) column and mobile phase.Switch to a more suitable method. Options include: 1) HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is designed for polar compounds.[8] 2) Reversed-Phase with Highly Aqueous Mobile Phase: Use a column designed for stability in 100% aqueous conditions and run a mobile phase of DI water with a buffer.[9]
Drifting retention times. Inadequate column equilibration. Mobile phase composition changing over time (e.g., evaporation of volatile organic component). Temperature fluctuations.Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection. Keep mobile phase bottles capped. Use a column oven to maintain a constant temperature.
Low detector response. The compound has a weak or no UV chromophore at the selected wavelength.Use a low wavelength for detection, typically 205-210 nm, where ureas have some absorbance.[9][10] If sensitivity is still an issue, consider using a detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[8] Derivatization with a fluorescent tag like xanthydrol can also dramatically improve sensitivity.[11]
  • Column Selection: Choose an aqueous-stable C18 column (e.g., Cogent Bidentate C18™ or equivalent).[9]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 210 nm

    • Injection Volume: 5 µL

    • Gradient: Start with a shallow gradient (e.g., 5-50% Solvent B over 15 minutes) to screen for elution. If the compound elutes very early, an isocratic method with 100% aqueous mobile phase may be necessary.[9]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection to protect the column.

  • Analysis and Optimization: Inject the T=0 sample and the reaction mixture. Monitor the decrease in the starting material peak area and the increase in the product peak area over time. Adjust the gradient or isocratic conditions to achieve baseline separation between all components within a reasonable run time.

G cluster_0 Retention Problem cluster_1 Peak Shape Problem cluster_2 Solution Path Start HPLC Issue Detected NoRetention No Retention Start->NoRetention Drift Drifting Retention Start->Drift Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting UseHILIC Switch to HILIC or Aqueous C18 Column NoRetention->UseHILIC Equilibrate Equilibrate Column Longer Check for Leaks Drift->Equilibrate ModifyMP Add 0.1% FA or TFA Check pH Tailing->ModifyMP ReduceConc Reduce Sample Concentration or Injection Volume Fronting->ReduceConc

Caption: Troubleshooting flowchart for common HPLC issues.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis (qNMR) of reaction mixtures.

Q: Which signals should I monitor in the ¹H NMR spectrum?

A: You should monitor the signals corresponding to the ethyl bridge (-CH₂-CH₂-) of this compound. As the reaction proceeds at the primary amine, the chemical environment of these protons will change, causing their signals to shift or change in multiplicity. Simultaneously, you should see the appearance of new signals corresponding to the protons in your product. Tracking the disappearance of a key starting material peak relative to the appearance of a key product peak is the most common approach.[12]

Q: Can I use NMR to determine the percent conversion?

A: Yes. This is a primary application of NMR for reaction monitoring. By integrating a well-resolved starting material peak and a well-resolved product peak, you can determine their molar ratio. For the highest accuracy (qNMR), add a known amount of an inert internal standard (e.g., dimethyl sulfone) that has a sharp singlet in a clean region of the spectrum. The conversion can then be calculated by comparing the integrals of your analyte peaks to the integral of the standard.

Q: My sample won't fully dissolve in CDCl₃. What should I do?

A: this compound and its derivatives are often highly polar and may have low solubility in chloroform. Use a more polar deuterated solvent such as Deuterium Oxide (D₂O), DMSO-d₆, or CD₃OD. Be aware that the acidic protons on the amine and urea nitrogens (-NH- and -NH₂) will exchange with deuterium in D₂O and CD₃OD, causing their signals to disappear.[13]

  • Prepare the T=0 Sample: At the start of the reaction, withdraw a small aliquot. Remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire the T=0 Spectrum: Obtain a ¹H NMR spectrum of this initial sample. Identify and record the chemical shifts and integrals of the key starting material peaks.

  • Prepare Timepoint Samples: At regular intervals, withdraw another aliquot. Work up this sample identically to the T=0 sample (remove solvent, dissolve in the same deuterated solvent).

  • Acquire and Compare Spectra: Acquire a ¹H NMR spectrum for each timepoint. Compare the integrals of the disappearing starting material peaks with the appearing product peaks to monitor the reaction's progress. The reaction is complete when the starting material signals are no longer visible or their integral remains constant over two consecutive timepoints.

References

Technical Support Center: Navigating Reactions with (2-Aminoethyl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Aminoethyl)urea hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the work-up and purification of reactions involving this versatile reagent. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My this compound starting material is not dissolving in my reaction solvent. What should I do?

A1: The hydrochloride salt of (2-Aminoethyl)urea significantly enhances its water solubility but limits its solubility in many common organic solvents.[1][2][3]

  • Initial Troubleshooting:

    • Solvent Polarity: (2-Aminoethyl)urea is a polar molecule with strong hydrogen bonding capabilities.[2] For reactions, consider highly polar aprotic solvents like DMF, DMSO, or NMP. For less polar solvents, a co-solvent such as methanol or ethanol might be necessary to achieve sufficient concentration.[2][4][5]

    • In-situ Free-Basing: You can often generate the more organic-soluble free base in the reaction vessel. Add a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to your suspension of this compound in the reaction solvent. The formation of the free amine and a precipitating salt (e.g., triethylamine hydrochloride) can be observed. Note that the amine salt byproduct may still have some solubility in polar solvents.[6]

  • Experimental Protocol: In-situ Free-Basing

    • To a flask containing this compound (1.0 eq), add your chosen organic solvent (e.g., DCM, THF, or ACN).

    • Add a non-nucleophilic base, such as triethylamine (1.1 eq), dropwise at room temperature.

    • Stir the resulting suspension for 15-30 minutes. The free-based (2-Aminoethyl)urea will be present and ready for subsequent reaction steps.

Q2: How do I handle the hydrochloride in my reaction? Should I neutralize it before or during the work-up?

A2: The hydrochloride can be addressed either before the reaction (as described in Q1) or during the aqueous work-up. The choice depends on the stability of your reactants and products to acidic or basic conditions.

  • Pre-reaction Neutralization: This is often preferred if your other reagents are base-sensitive or if the presence of an acid scavenger is required for the reaction to proceed.[6]

  • Work-up Neutralization: If your product is stable, a simple aqueous work-up is the most common and effective method. This involves partitioning the reaction mixture between an organic solvent and an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). This will deprotonate any remaining hydrochloride salts, allowing for extraction of the free base product into the organic layer.

Q3: I have two reactive sites on (2-Aminoethyl)urea: the primary amine and the urea nitrogens. How can I achieve selective reactivity?

A3: The primary terminal amine is significantly more nucleophilic than the urea nitrogens. In most electrophilic addition or substitution reactions, the primary amine will react preferentially. However, to guarantee selectivity, especially with highly reactive electrophiles or under harsh conditions, a protection strategy is advisable.[7][8]

  • Protecting the Primary Amine: The primary amine can be protected using standard amine protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[9][10][11] This allows for reactions to be directed specifically to the urea moiety. The choice of protecting group will depend on the stability of your molecule to the required deprotection conditions (e.g., acidic for Boc, hydrogenolysis for Cbz).[7]

Troubleshooting Guides

Problem 1: My product is water-soluble, making standard aqueous work-up difficult.

This is a common issue with polar, hydrogen-bond-donating molecules like urea derivatives.

  • Possible Cause: The product retains high polarity from the urea group and potentially other functional groups.

  • Solution Pathway:

    G start Product is water-soluble extraction Saturate aqueous phase with NaCl (brine wash) start->extraction solvent Use a more polar extraction solvent (e.g., EtOAc, DCM, or a mixture with THF/IPA) extraction->solvent If still poor recovery evaporation Evaporate aqueous phase and triturate/recrystallize solid residue solvent->evaporation If product remains in aqueous layer chromatography Consider Reverse-Phase Chromatography solvent->chromatography For high purity needs

    Caption: Decision workflow for water-soluble products.

  • Detailed Protocols:

    • Salting Out: Before extraction, add solid NaCl to the aqueous layer until it is saturated. This decreases the polarity of the aqueous phase and can "push" your organic product into the organic layer.

    • Solvent Selection: If your product is not efficiently extracted by common solvents like ethyl acetate, try more polar options. A mixture of DCM and isopropanol can be effective for polar compounds.

    • Direct Isolation: If the product is highly water-soluble and your impurities are not, you may be able to lyophilize or carefully evaporate the aqueous layer and then purify the resulting solid by recrystallization or trituration from an organic solvent in which the impurities are soluble.[4][12]

Problem 2: I am struggling to remove inorganic salts (e.g., NaCl, triethylamine hydrochloride) from my final product.

Inorganic salts can be persistent, especially if your product is a solid that co-precipitates.

  • Possible Cause: Salts are trapped within the solid matrix of your product or have partial solubility in your purification solvents.

  • Solution Pathway:

    G start Inorganic salt contamination trituration Triturate/wash the solid product with a solvent that dissolves the product but not the salt (or vice-versa) start->trituration recrystallization Recrystallize from a suitable solvent system trituration->recrystallization If impurities persist chromatography Run a silica plug or full column recrystallization->chromatography For stubborn impurities

    Caption: Purification strategy for salt removal.

  • Detailed Protocols:

    • Trituration/Washing: Suspend your crude solid product in a solvent where the salt is insoluble (e.g., cold isopropanol, acetone, or THF).[12][13] Stir vigorously, then filter. The salt should remain as a solid while your product dissolves (or vice-versa, where you dissolve the salt and leave the product).

    • Recrystallization: Choose a solvent system where your product's solubility has a steep temperature gradient. The salt will hopefully remain in the mother liquor upon cooling.[4][14]

    • Silica Gel Chromatography: For stubborn cases, a short plug of silica gel can be very effective. Dissolve your sample in a minimal amount of a polar solvent (like methanol) and adsorb it onto a small amount of silica. After drying, load this onto a column and elute with a solvent system that moves your product but leaves the highly polar inorganic salts at the origin.

Problem 3: I am observing biuret formation or other side reactions.

Side reactions can occur, particularly at elevated temperatures.

  • Possible Cause: The urea moiety can react with another molecule of urea or amine, especially at high temperatures, to form biuret-like structures.[15][16]

  • Solution Pathway:

    G start Side product formation observed temp Lower the reaction temperature start->temp reagent_order Optimize the order of reagent addition start->reagent_order purification Purify via column chromatography or recrystallization temp->purification reagent_order->purification

    Caption: Mitigating side reaction formation.

  • Detailed Protocols:

    • Temperature Control: Many urea-forming reactions are exothermic. Maintain a controlled temperature, often starting at 0 °C and allowing the reaction to slowly warm to room temperature. Avoid prolonged heating unless necessary.

    • Purification: Biuret and other urea derivatives can often be separated by flash column chromatography. The polarity difference between your desired product and the side product will dictate the appropriate solvent system.[14] Recrystallization can also be effective if a suitable solvent is found that selectively crystallizes the desired product.[4][15]

Quantitative Data Summary

The following table provides a general guide to solvent selection for the purification of urea-containing compounds. Actual results will vary based on the specific structure of your molecule.

Purification MethodSolvent System ExamplesRationale & Considerations
Recrystallization Ethanol/Water, Isopropanol, AcetonitrileBalances polarity to dissolve at high temperatures while allowing crystallization upon cooling. The high hydrogen bonding capacity of these solvents is key.[4][14]
Trituration Acetone, Diethyl Ether, Cold IsopropanolGood for washing out more soluble impurities or salts from a less soluble product. Urea itself has low solubility in ether and chloroform.[5][12]
Column Chromatography DCM/Methanol, Ethyl Acetate/Hexane/MethanolA gradient of increasing methanol (e.g., 0-10%) in DCM is a common starting point for eluting polar urea compounds from silica gel.[14]

References

Technical Support Center: Synthesis of (2-Aminoethyl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the synthesis and characterization of 2-[Bis(2-chloroethyl)amino]ethanol.

Welcome to the technical support center for the synthesis of (2-Aminoethyl)urea hydrochloride (CAS: 858001-69-1).[1][2][3][4][5][6][7] As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to assist you in navigating the common challenges associated with this synthesis. This document is designed to provide direct, actionable advice to researchers, scientists, and drug development professionals.

Core Synthesis Strategy & The Primary Challenge

The most direct and common synthesis of (2-Aminoethyl)urea involves the reaction of ethylenediamine with an isocyanate source, typically sodium or potassium isocyanate. The primary challenge in this synthesis is controlling the selectivity of the reaction. Ethylenediamine is a symmetrical molecule with two primary nucleophilic amine groups. This inherent difunctionality can lead to the formation of a significant byproduct, 1,2-Ethanediylbis(urea), where both amine groups have reacted.

The overall desired reaction proceeds as follows:

  • Reactants: Ethylenediamine + Sodium Isocyanate (in the presence of an acid, like HCl)

  • Product: this compound

The key to a successful synthesis lies in maximizing the formation of the mono-substituted product while minimizing the di-substituted byproduct.

Diagram: Synthetic Pathway and Competing Side Reaction

The following diagram illustrates the desired reaction pathway versus the common side reaction. Controlling the reaction conditions to favor Pathway A is the central goal.

G cluster_reactants Reactants cluster_products Products EDA H₂N-CH₂-CH₂-NH₂ (Ethylenediamine) Product_A H₂N-CH₂-CH₂-NH-C(O)NH₂ · HCl This compound (Desired Product) EDA->Product_A Pathway A: +1 Eq. Isocyanate Isocyanate NCO⁻ (Isocyanate Source) Product_B H₂N(O)C-NH-CH₂-CH₂-NH-C(O)NH₂ 1,2-Ethanediylbis(urea) (Side Product) Product_A->Product_B Pathway B: +1 Eq. Isocyanate (Competing Reaction)

Caption: Desired mono-substitution (A) vs. competing di-substitution (B).

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis in a question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the likely causes?

Low yield is the most frequent issue and can almost always be traced back to the formation of the symmetrical 1,2-Ethanediylbis(urea) byproduct or losses during workup and purification.

Root Cause Analysis & Corrective Actions:

  • Stoichiometry and Reagent Addition: The most critical factor for minimizing the di-substituted byproduct is the molar ratio of the reactants.

    • Explanation: To favor mono-substitution, ethylenediamine must be present in a significant molar excess relative to the isocyanate source. This ensures that an isocyanate molecule is statistically more likely to encounter an unreacted ethylenediamine molecule than a mono-substituted (2-Aminoethyl)urea molecule.

    • Solution: Employ a large excess of ethylenediamine (e.g., 5 to 10 molar equivalents). Furthermore, the isocyanate solution should be added slowly and controllably to the vigorously stirred ethylenediamine solution. This maintains a low instantaneous concentration of the isocyanate, further discouraging the second reaction.[8]

  • Reaction Temperature:

    • Explanation: Higher temperatures can increase the rate of the second substitution reaction, leading to more byproduct.

    • Solution: Maintain a low to moderate reaction temperature. Running the reaction at 0-5 °C during the isocyanate addition is a common strategy to improve selectivity.[8]

  • Workup and Product Isolation:

    • Explanation: this compound has different solubility properties compared to the bis-urea byproduct and unreacted ethylenediamine. Improper pH adjustment or choice of solvent during workup can lead to significant product loss.

    • Solution: After the reaction, the excess ethylenediamine is typically removed under reduced pressure. The residue is then dissolved in a suitable solvent (e.g., ethanol), and the pH is carefully adjusted with concentrated HCl to precipitate the desired hydrochloride salt. The bis-urea byproduct is generally much less soluble in polar organic solvents and may precipitate out first or be separated by careful recrystallization.

Troubleshooting Flowchart for Low Yield

G cluster_solutions Corrective Actions start Low Yield of (2-Aminoethyl)urea HCl check_nmr Analyze crude product by ¹H NMR. Is the bis-urea byproduct present? start->check_nmr increase_eda Increase molar excess of ethylenediamine (5-10 eq.). check_nmr->increase_eda Yes optimize_workup Check workup procedure. Verify pH for precipitation. Optimize recrystallization solvent. check_nmr->optimize_workup No / Minor slow_addition Add isocyanate solution slowly to the diamine solution. increase_eda->slow_addition lower_temp Lower reaction temperature during addition (0-5 °C). slow_addition->lower_temp

Caption: Decision tree for troubleshooting low product yield.

Q2: My NMR spectrum shows multiple sets of unexpected peaks. How do I identify the impurities?

Beyond unreacted starting materials, the primary impurity is the di-substituted byproduct.

  • (2-Aminoethyl)urea (Desired Product): You should see two distinct triplets in the aliphatic region (typically around 2.8-3.3 ppm) corresponding to the two different -CH₂- groups. You will also see broad signals for the -NH₂ and urea -NH- protons.

  • 1,2-Ethanediylbis(urea) (Byproduct): Due to its symmetry, this molecule will show only a single singlet or a narrow multiplet in the aliphatic region for the four equivalent protons (-NH-CH₂-CH₂-NH-). This peak is often the most telling sign of significant byproduct formation.

  • Ethylenediamine (Starting Material): Will show a sharp singlet for its four equivalent protons.

Table 1: Reference Spectroscopic and Physical Data

PropertyValueSource
CAS Number 858001-69-1[1][2][3][4]
Molecular Formula C₃H₁₀ClN₃O[3]
Molecular Weight 139.59 g/mol [3]
Melting Point 141-143°C[9]
Appearance Solid[4]
Storage Temp. Inert atmosphere, Room Temperature[4][9]
Q3: The reaction seems sluggish or does not go to completion. What should I check?

If you have confirmed that starting material is still present after a reasonable reaction time, consider the following:

  • Quality of Isocyanate: Sodium or potassium isocyanate can degrade upon exposure to moisture, hydrolyzing to inactive species. Use a freshly opened bottle or ensure it has been stored in a desiccator.

  • Solvent Purity: Ensure you are using anhydrous solvents if the protocol specifies. Water can compete with the amine in reacting with the isocyanate.

  • Reaction pH: The reaction is typically run under neutral to slightly basic conditions to ensure the amine is a free nucleophile. If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic. The final acidification step is performed during workup to form the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for this synthesis? A: Ethylenediamine is corrosive and a sensitizer. Isocyanates are lachrymators and respiratory irritants. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: Can I use a different isocyanate source, like an alkyl isocyanate or triphosgene? A: While other reagents can be used to form ureas, they introduce different challenges.[10][11]

  • Alkyl isocyanates: These are highly reactive and the reaction is often difficult to control, leading to more byproduct.

  • Phosgene/Triphosgene: These are extremely toxic and require specialized handling and safety precautions.[11] For this specific target molecule, using sodium or potassium isocyanate is the most straightforward and safer approach.

Q: How should I store the final this compound product? A: The compound should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at room temperature to protect it from moisture and atmospheric CO₂.[4][9]

Experimental Protocol: Synthesis via Sodium Isocyanate

This protocol is a representative procedure designed to favor the mono-substituted product.

Materials:

  • Ethylenediamine (reagent grade, >99%)

  • Sodium isocyanate (reagent grade, >96%)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (200 proof)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylenediamine (8.0 eq) and deionized water. Cool the flask to 0-5°C using an ice-water bath.

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium isocyanate (1.0 eq) in deionized water.

  • Controlled Addition: Add the sodium isocyanate solution dropwise to the stirred ethylenediamine solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours.

  • Workup - Removal of Excess Amine: Remove the excess ethylenediamine and water under reduced pressure using a rotary evaporator.

  • Product Isolation: Dissolve the resulting viscous oil in ethanol. Cool the solution in an ice bath and slowly add concentrated HCl dropwise while stirring until the pH is acidic (pH ~2-3, check with pH paper).

  • Crystallization: The product, this compound, should precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration and wash the filter cake with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

  • Drying: Dry the purified white solid under vacuum to a constant weight. Characterize by NMR, MS, and melting point.

References

Validation & Comparative

A Researcher's Guide to the ¹H NMR Analysis of (2-Aminoethyl)urea Hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for (2-Aminoethyl)urea hydrochloride (CAS 858001-69-1)[1][2]. Moving beyond a simple data sheet, this guide offers a comparative perspective, placing the compound's spectral features in context with a structurally related alternative. We will delve into the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.

Introduction: The Significance of this compound

This compound is a valuable building block in synthetic chemistry, particularly in the development of pharmaceutical agents and functionalized materials. Its structure incorporates a reactive primary amine, a secondary amine, and a urea moiety, offering multiple points for chemical modification. Accurate structural verification is paramount, and ¹H NMR spectroscopy stands as the primary tool for this purpose. This guide will illuminate the key spectral features that confirm the identity and purity of this compound.

The Experimental Foundation: Acquiring a High-Quality ¹H NMR Spectrum

The choice of solvent and experimental parameters is critical for acquiring a clean, interpretable NMR spectrum. For a polar, salt-like compound such as this compound, deuterated water (D₂O) is the solvent of choice.

Why D₂O? The Rationale of Solvent Selection
  • Solubility : The hydrochloride salt form imparts high polarity and water solubility, ensuring a homogeneous solution for analysis.

  • Proton Exchange : D₂O contains deuterium, which actively exchanges with labile protons (protons on heteroatoms like oxygen and nitrogen) in the sample[3]. In this compound (H₂N-C(=O)-NH-CH₂-CH₂-NH₃⁺ Cl⁻), all protons on the nitrogen atoms (N-H) will be replaced by deuterium. This phenomenon is advantageous as it simplifies the spectrum by:

    • Removing the signals from the N-H protons.

    • Eliminating spin-spin coupling between the N-H protons and adjacent C-H protons. The resulting spectrum reveals only the carbon-bound protons with simplified splitting patterns.

  • Solvent Signal : The residual proton signal in D₂O (from HDO) appears as a singlet around 4.7-4.8 ppm, which is typically well-separated from the analyte signals[4].

Step-by-Step Protocol for ¹H NMR Sample Preparation
  • Sample Weighing : Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition : Add approximately 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Internal Standard (Optional but Recommended) : For precise chemical shift referencing, a water-soluble standard like the sodium salt of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added. These standards provide a reference signal at 0.0 ppm[5].

  • Homogenization : Cap the NMR tube securely and vortex gently for 30-60 seconds until the solid is completely dissolved. A brief sonication can aid dissolution if needed.

  • Analysis : Insert the sample into the NMR spectrometer and acquire the spectrum. Typical acquisition parameters on a 400 MHz spectrometer include 16-32 scans with a relaxation delay of 1-2 seconds.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of Compound add_solvent 2. Add ~0.6 mL D₂O (+ optional standard) weigh->add_solvent dissolve 3. Vortex/Sonicate to Dissolve add_solvent->dissolve insert_sample 4. Insert into Spectrometer dissolve->insert_sample acquire 5. Acquire Spectrum (e.g., 400 MHz, 16 scans) insert_sample->acquire process 6. Process Data (FT, Phase, Baseline) acquire->process analyze 7. Analyze & Interpret Spectrum process->analyze

Caption: Workflow for NMR sample preparation and analysis.

Spectral Interpretation: Decoding the ¹H NMR of this compound

The structure of this compound contains two distinct methylene (-CH₂-) groups. Due to the proton exchange with D₂O, these are the only protons we expect to observe.

Caption: Structure of this compound with non-equivalent protons labeled.

The two methylene groups, labeled a and b , are in different chemical environments:

  • Protons 'a' : These are adjacent to the neutral urea nitrogen.

  • Protons 'b' : These are adjacent to the positively charged ammonium group (-NH₃⁺). The positive charge strongly withdraws electron density, "deshielding" the adjacent protons.

This deshielding effect causes the signal for protons 'b' to appear further downfield (at a higher ppm value) than the signal for protons 'a' [6][7]. Since each methylene group is adjacent to the other, their signals will be split into triplets (according to the n+1 rule, where n=2 neighboring protons).

Table 1: Predicted ¹H NMR Data for this compound in D₂O

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 3.3 - 3.5Triplet2H-NH-CH₂ -CH₂-NH₃⁺
b~ 3.6 - 3.8Triplet2H-NH-CH₂-CH₂ -NH₃⁺

Note: Chemical shifts are predictive and may vary slightly based on concentration and pH.

Comparative Analysis: (2-Aminoethyl)urea vs. 1,3-Diethylurea

To better understand the spectral features, we can compare our target compound with a similar molecule, 1,3-Diethylurea . This molecule also contains a urea core but is symmetrically substituted with two ethyl groups.

Table 2: Comparison of ¹H NMR Data in D₂O

CompoundStructureSignalChemical Shift (δ, ppm)MultiplicityIntegration
(2-Aminoethyl)urea HCl H₂NCONHCH₂CH₂NH₃⁺Cl⁻a ~ 3.3 - 3.5Triplet2H
b ~ 3.6 - 3.8Triplet2H
1,3-Diethylurea CH₃CH₂NHCONHCH₂CH₃c ~ 3.11Quartet4H
d ~ 1.09Triplet6H

Data for 1,3-Diethylurea adapted from ChemicalBook[8].

Key Spectral Differences and Insights:
  • Symmetry : 1,3-Diethylurea is a symmetrical molecule. Both ethyl groups are chemically identical, resulting in only two signals in the spectrum: one quartet for the two -CH₂- groups and one triplet for the two -CH₃- groups[9]. In contrast, the two methylene groups in this compound are non-equivalent, giving rise to two distinct signals.

  • Splitting Patterns : The methylene signal for 1,3-diethylurea is a quartet because it is adjacent to a methyl group (n=3 protons, so n+1=4). The methylene signals for (2-Aminoethyl)urea are triplets because they are adjacent to other methylene groups (n=2 protons, so n+1=3).

  • Chemical Shifts : The methylene protons in this compound are shifted further downfield (~3.3-3.8 ppm) compared to those in 1,3-diethylurea (~3.1 ppm). This is due to the powerful electron-withdrawing effect of the adjacent terminal ammonium group (-NH₃⁺) in our target molecule, which is absent in the comparative compound.

Conclusion

The ¹H NMR spectrum of this compound in D₂O provides a clear and unambiguous confirmation of its structure. The key diagnostic features are two distinct triplets in the 3.3-3.8 ppm region, each integrating to two protons. This signature pattern arises from the two chemically non-equivalent methylene groups in the ethylenediamine backbone. By comparing this spectrum to that of a related compound like 1,3-diethylurea, we can appreciate how subtle changes in molecular structure, such as symmetry and the presence of charged groups, manifest as significant and predictable differences in the NMR data. This guide provides a robust framework for the confident analysis and verification of this important chemical building block.

References

A Comparative Guide to the ¹³C NMR Spectrum of (2-Aminoethyl)urea Hydrochloride and Its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Aminoethyl)urea hydrochloride is a small organic molecule of interest in various research contexts, valued for its bifunctional nature incorporating both a primary amine and a urea moiety. Accurate structural elucidation is paramount for its application, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide presents a detailed examination of the predicted ¹³C NMR spectrum of this compound and contrasts it with two commercially available alternatives: (2-Hydroxyethyl)urea and N-(2-aminoethyl)acetamide. The selection of these alternatives is based on their structural similarity and distinct functional groups, which offer a valuable comparative framework for researchers in drug development and chemical synthesis. This compound is primarily utilized as a research chemical[1][2][3][4], while (2-Hydroxyethyl)urea finds extensive application as a potent moisturizer in the cosmetics industry[5][6][7][8][9], and N-(2-aminoethyl)acetamide serves as a versatile building block in organic and pharmaceutical synthesis[10][11][12][13].

Predicted ¹³C NMR Spectrum of this compound

Due to the limited availability of public experimental spectra for this compound, a predicted ¹³C NMR spectrum was generated using advanced machine learning-based prediction tools[14][15][16][17][18]. The predicted chemical shifts provide a reliable basis for structural verification.

The structure of this compound features three distinct carbon environments: the carbonyl carbon of the urea group (C=O), the methylene carbon adjacent to the urea nitrogen (-NH-C H₂-), and the methylene carbon adjacent to the ammonium group (-C H₂-NH₃⁺). The protonation of the primary amine to an ammonium group under the influence of the hydrochloride salt form is expected to significantly impact the chemical shift of the adjacent carbon.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C =O~161The carbonyl carbon of the urea is deshielded by the two adjacent nitrogen atoms and the electronegative oxygen atom. Its chemical shift is consistent with known values for urea and its derivatives, which typically range from 150-180 ppm.[19][20]
-NH-C H₂-~40This methylene carbon is adjacent to a nitrogen atom within the urea moiety, leading to a moderate downfield shift.
-C H₂-NH₃⁺~38The protonation of the terminal amine to an ammonium group causes a significant deshielding effect on the adjacent methylene carbon, resulting in a downfield shift compared to its non-protonated counterpart. The influence of pH on the chemical shifts of carbons adjacent to amine groups is a well-documented phenomenon.

Comparative Analysis with Alternative Reagents

A comparative analysis of the ¹³C NMR spectra of this compound with (2-Hydroxyethyl)urea and N-(2-aminoethyl)acetamide highlights the distinct spectral signatures arising from their functional group differences.

(2-Hydroxyethyl)urea

This alternative replaces the primary amine with a hydroxyl group. This substitution significantly alters the electronic environment of the ethyl chain.

N-(2-aminoethyl)acetamide

In this analog, the urea moiety is replaced by an acetamide group, which introduces a methyl group and changes the nature of the carbonyl environment.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for this compound and its Alternatives

CompoundC =O-NH-C H₂- / -NH-C H₂--C H₂-NH₃⁺ / -C H₂-OH / -C H₂-NH₂-C H₃
This compound (Predicted)~161~40~38-
(2-Hydroxyethyl)urea (Experimental)~162~42~61-
N-(2-aminoethyl)acetamide (Experimental)~173~42~40~23

Note: Experimental data for alternatives are sourced from publicly available spectral databases.[21][22][23][24][25][26]

The comparison reveals key diagnostic differences. The carbonyl carbon in N-(2-aminoethyl)acetamide is significantly downfield compared to the urea-containing compounds due to the influence of the adjacent methyl group. The most dramatic difference is observed in the chemical shift of the terminal methylene carbon of (2-Hydroxyethyl)urea (~61 ppm), which is strongly deshielded by the highly electronegative hydroxyl group.

Experimental Protocols

¹³C NMR Spectroscopy of Water-Soluble Amine Hydrochlorides

The following protocol is a generalized procedure for acquiring a high-quality ¹³C NMR spectrum of a water-soluble compound like this compound.

Materials:

  • This compound (or alternative)

  • Deuterated water (D₂O)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Dissolve 20-50 mg of the analyte in approximately 0.6-0.7 mL of D₂O in a clean, dry vial. The use of a higher concentration is often necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • Acquire the ¹³C NMR spectrum with proton decoupling.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration and instrument sensitivity.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum. For aqueous solutions, an external reference or the residual solvent peak (if calibrated) can be used.

Visualization of Structural and Spectral Relationships

The following diagrams illustrate the molecular structures and the logical workflow for spectral analysis.

G cluster_target This compound cluster_alt1 (2-Hydroxyethyl)urea cluster_alt2 N-(2-aminoethyl)acetamide T C1: ~38 ppm (-CH₂-NH₃⁺) U C2: ~40 ppm (-NH-CH₂-) T->U adjacent to V C3: ~161 ppm (C=O) U->V adjacent to A1 C1': ~61 ppm (-CH₂-OH) B1 C2': ~42 ppm (-NH-CH₂-) A1->B1 adjacent to C1 C3': ~162 ppm (C=O) B1->C1 adjacent to A2 C1'': ~40 ppm (-CH₂-NH₂) B2 C2'': ~42 ppm (-NH-CH₂-) A2->B2 adjacent to C2 C3'': ~173 ppm (C=O) B2->C2 adjacent to D2 C4'': ~23 ppm (-CH₃) C2->D2 adjacent to

Caption: Molecular structures and predicted/experimental ¹³C NMR chemical shifts.

G start Start: Obtain Sample prep Sample Preparation (Dissolve in D₂O) start->prep nmr ¹³C NMR Acquisition (Proton Decoupled) prep->nmr process Data Processing (FT, Phasing, Baseline Correction) nmr->process analysis Spectral Analysis (Chemical Shift Assignment) process->analysis comparison Comparative Analysis with Alternatives analysis->comparison conclusion Structural Confirmation and Compound Selection comparison->conclusion

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

This guide provides a comprehensive overview of the ¹³C NMR spectrum of this compound, contextualized through a comparison with structurally related and functionally relevant alternatives. The predicted chemical shifts for the target compound, in conjunction with experimental data for its analogs, offer a robust framework for researchers to confidently identify and characterize these molecules. The provided experimental protocol and visual aids further support the practical application of ¹³C NMR spectroscopy in the fields of drug discovery and chemical synthesis. The distinct spectral features highlighted herein underscore the power of ¹³C NMR in discerning subtle structural modifications, thereby guiding the selection of appropriate compounds for specific research applications.

References

A Senior Application Scientist's Guide to the Analytical Characterization of (2-Aminoethyl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Molecular Identity of (2-Aminoethyl)urea Hydrochloride

This compound, with the CAS Number 858001-69-1, is a small organic molecule that holds potential in various research and drug development applications.[1][2] Its structure, featuring a primary amine, a urea moiety, and a hydrochloride salt, imparts specific chemical properties that are crucial for its function. The urea group, in particular, is a key structural motif in numerous bioactive compounds due to its ability to form stable hydrogen bonds with biological targets.[3][4][5][6] A thorough analytical characterization is paramount to confirm its identity, purity, and stability, ensuring the reliability and reproducibility of experimental results.

This guide provides an in-depth technical overview of the analytical techniques used to characterize this compound. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, we will present and interpret the expected experimental data, offering a comprehensive analytical profile of this compound. Finally, we will compare its properties with a common alternative, guanidinium hydrochloride, in the context of its application as a chaotropic agent.

The Analytical Workflow: A Multi-faceted Approach to Structural Elucidation

A robust analytical characterization of any compound relies on a combination of orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture of the molecule's identity and purity.

Caption: A typical analytical workflow for the characterization of a small molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; D₂O is often used for its ability to exchange with labile protons (e.g., -NH, -NH₂), which can simplify the spectrum but also leads to the disappearance of these signals. DMSO-d₆ is a good alternative for observing these labile protons.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

Predicted ¹H NMR Spectrum (400 MHz, D₂O):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.50Triplet2H-CH₂-NH-C(O)NH₂
~3.10Triplet2H-CH₂-NH₃⁺

Interpretation:

The protonated primary amine in the hydrochloride salt form influences the chemical shift of the adjacent methylene group (-CH₂-NH₃⁺), causing it to appear further downfield compared to a free amine. The methylene group adjacent to the urea nitrogen (-CH₂-NH-) will also be downfield due to the electron-withdrawing effect of the urea moiety. The triplet multiplicity for both signals arises from the coupling with the neighboring methylene protons (n+1 rule, where n=2). The labile protons of the amine and urea groups will exchange with the D₂O solvent and will not be observed.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: Same as for ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Solvent: D₂O.

    • Number of Scans: 1024 or more due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds, especially to observe quaternary carbons.

Predicted ¹³C NMR Spectrum (100 MHz, D₂O):

Chemical Shift (δ, ppm)Assignment
~161C=O (Urea)
~40-CH₂-NH-C(O)NH₂
~38-CH₂-NH₃⁺

Interpretation:

The carbonyl carbon of the urea group is highly deshielded and appears significantly downfield. The two methylene carbons are in distinct chemical environments and will show separate signals. The carbon adjacent to the protonated amine will be slightly upfield compared to the one next to the urea nitrogen.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine and urea)
~3000MediumC-H stretching (alkane)
~1660StrongC=O stretching (urea, Amide I band)
~1600MediumN-H bending (amine and urea, Amide II band)
~1470MediumC-N stretching (urea)

Interpretation:

The FTIR spectrum will be dominated by the strong and broad N-H stretching vibrations from both the primary amine and the urea functional groups. The prominent C=O stretch of the urea is a key diagnostic peak. The presence of these characteristic absorption bands provides strong evidence for the molecular structure of this compound. The spectrum of urea itself shows similar characteristic peaks for N-H and C=O stretching.[7][8][9]

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and can also provide structural information through fragmentation patterns.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or water, at a concentration of approximately 1 mg/mL.

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and charged molecules like this compound.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Expected Mass Spectrum (ESI+):

The protonated molecule [M+H]⁺ is expected to be the base peak. The molecular formula of the free base is C₃H₉N₃O, with a monoisotopic mass of 103.0746 g/mol .

  • Expected m/z: 104.0824 ([C₃H₁₀N₃O]⁺)

Fragmentation Analysis (MS/MS):

By selecting the parent ion (m/z 104.0824) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated, providing further structural confirmation.

Fragmentation_Pathway Parent [C₃H₁₀N₃O]⁺ m/z = 104.0824 Frag1 [C₂H₇N₂]⁺ m/z = 59.0609 Parent->Frag1 Loss of CH₃N₂O Frag2 [CH₄N]⁺ m/z = 30.0344 Frag1->Frag2 Loss of C₂H₄

Caption: A plausible fragmentation pathway for the protonated (2-Aminoethyl)urea.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a suitable column and mobile phase is appropriate.

Experimental Protocol (HILIC Method):

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: HILIC column (e.g., silica-based with a polar stationary phase).

  • Mobile Phase:

    • Solvent A: Acetonitrile.

    • Solvent B: Water with 0.1% formic acid.

    • Gradient: Start with a high percentage of acetonitrile and gradually increase the percentage of the aqueous phase.

  • Detection: UV at 210 nm (due to the end-absorption of the urea chromophore).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Expected Chromatogram:

A high-purity sample of this compound should exhibit a single major peak. The retention time will be dependent on the specific HILIC column and gradient conditions used. The presence of other peaks would indicate impurities. A well-developed HPLC method should be able to separate the main compound from potential impurities arising from the synthesis, such as unreacted starting materials or side products. For instance, methods have been developed for the separation of urea from its impurities like biuret and cyanuric acid.[1]

Data Presentation:

ParameterResult
Retention Time~4.5 min (example)
Purity (by area %)>98%

Comparison with an Alternative: this compound vs. Guanidinium Hydrochloride

In many biochemical applications, particularly in protein chemistry, urea and its derivatives are used as chaotropic agents to denature proteins. Guanidinium hydrochloride (GdnHCl) is another widely used and potent chaotropic agent.[10] A comparison between this compound and GdnHCl highlights the nuanced differences that can influence their suitability for specific applications.

FeatureThis compoundGuanidinium Hydrochloride
Structure Contains a urea moietyContains a guanidinium group
Chaotropic Strength Generally a milder chaotropeA more potent chaotropic agent
Ionic Nature Ionic (due to the hydrochloride salt)Ionic
Mechanism of Action Primarily disrupts the hydrogen bonding network of water, weakening hydrophobic interactions.Disrupts both hydrophobic interactions and electrostatic interactions due to its ionic nature.[3]
Potential for Modification The urea group can potentially lead to carbamylation of proteins, especially at elevated temperatures and pH.Generally considered less reactive towards protein side chains under typical denaturation conditions.
Applications Useful as a milder denaturant or as a starting material for further chemical synthesis.Preferred for the complete denaturation of highly stable proteins.[3]

Expert Insights:

The choice between a urea derivative and guanidinium hydrochloride is not merely about denaturing potency. As a Senior Application Scientist, I would advise researchers to consider the specific protein and the scientific question at hand. For instance, if the goal is to study the contribution of electrostatic interactions to protein stability, the non-ionic nature of urea (in its free base form) would be advantageous over the ionic GdnHCl, which can mask these interactions.[10] However, for achieving complete and rapid denaturation for applications like peptide mapping, the superior chaotropic strength of GdnHCl often makes it the preferred choice.[11] this compound, with its additional primary amine, offers a reactive handle for conjugation or further functionalization, a feature absent in GdnHCl.

Conclusion: A Comprehensive Analytical Portrait

The analytical characterization of this compound requires a synergistic application of multiple analytical techniques. NMR provides the definitive structural confirmation, FTIR identifies the key functional groups, mass spectrometry verifies the molecular weight, and HPLC assesses the purity. This comprehensive analytical dataset is crucial for ensuring the quality and reliability of this compound in research and development. When considering its application as a chaotropic agent, a careful comparison with alternatives like guanidinium hydrochloride reveals that the choice of reagent should be guided by the specific experimental requirements, balancing factors such as denaturing strength, potential for side reactions, and the specific molecular interactions under investigation.

References

A Senior Application Scientist's Guide to Urea Synthesis: A Comparative Analysis of Alternatives to (2-Aminoethyl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the urea functional group remains a cornerstone of pharmacophore design. Its unique hydrogen bonding capabilities are instrumental in forging potent interactions with biological targets. While (2-Aminoethyl)urea hydrochloride serves as a common building block, the demand for diverse substitution patterns and improved synthetic efficiency has spurred the exploration of a wide array of alternative reagents. This guide provides an in-depth, comparative analysis of the most prominent alternatives, offering experimental insights and actionable protocols for the discerning researcher.

The Isocyanate Route: The Workhorse of Urea Synthesis

The reaction of an amine with an isocyanate is arguably the most direct and widely employed method for the synthesis of unsymmetrical ureas. The high electrophilicity of the isocyanate carbon renders it highly susceptible to nucleophilic attack by an amine, typically proceeding rapidly and cleanly at room temperature.

Mechanism of Urea Formation via Isocyanate Pathway:

cluster_0 Reaction Mechanism R-N=C=O Isocyanate Intermediate [R-NH-C(=O)-NH2-R']⁺ R-N=C=O->Intermediate Nucleophilic Attack R'-NH2 Amine R'-NH2->Intermediate Urea R-NH-C(=O)-NH-R' Intermediate->Urea Deprotonation Proton_Transfer Proton Transfer cluster_1 Reaction Mechanism Carbamate R-NH-C(=O)-OPh Intermediate Tetrahedral Intermediate Carbamate->Intermediate Nucleophilic Acyl Substitution Amine R'-NH2 Amine->Intermediate Urea R-NH-C(=O)-NH-R' Intermediate->Urea Phenol PhOH Intermediate->Phenol Elimination cluster_2 Reaction Mechanism CDI Im-C(=O)-Im Intermediate R-NH-C(=O)-Im CDI->Intermediate Nucleophilic Attack Imidazole1 Imidazole CDI->Imidazole1 Elimination Amine1 R-NH2 Amine1->Intermediate Urea R-NH-C(=O)-NH-R' Intermediate->Urea Nucleophilic Attack Imidazole2 Imidazole Intermediate->Imidazole2 Elimination Amine2 R'-NH2 Amine2->Urea

efficacy of (2-Aminoethyl)urea hydrochloride vs other aminoalkyl ureas

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Aminoalkyl Ureas: From Core Scaffold to Potent Modulators

In the landscape of medicinal chemistry and drug discovery, the urea functional group stands as a privileged scaffold. Its unique ability to form stable, bidentate hydrogen bonds with biological targets has made it a cornerstone in the design of numerous therapeutic agents.[1][2] This guide provides a comparative analysis of (2-Aminoethyl)urea hydrochloride, a foundational aminoalkyl urea, against its more complex and functionally diverse derivatives. We will dissect the structure-activity relationships (SAR) that govern efficacy, detail the experimental workflows used for their evaluation, and provide insights into the causal mechanisms that transform a simple chemical building block into a potent, targeted therapeutic.

The Foundational Scaffold: this compound

This compound (CAS 858001-69-1) represents one of the simplest members of the aminoalkyl urea class.[3][4] Its structure consists of a urea moiety linked to an ethylamine group. In its hydrochloride salt form, it exhibits enhanced solubility and stability, making it a useful starting material or fragment in chemical synthesis and research.[5]

While not characterized by significant intrinsic biological activity, its value lies in its potential as a core structure. The primary amino group and the urea nitrogen atoms serve as key points for chemical modification, allowing for the systematic development of derivatives with tailored pharmacological profiles.

cluster_0 (2-Aminoethyl)urea Scaffold cluster_1 Points of Derivatization Scaffold H₂N-CH₂-CH₂-NH-C(=O)-NH₂ R1 R¹-group (Terminal Amine) Scaffold->R1 Substitution here (e.g., adding aryl groups) R2 R²-group (Urea Nitrogen) Scaffold->R2 Substitution here (e.g., adding alkyl/aryl groups)

Caption: Foundational structure of (2-Aminoethyl)urea and key points for chemical modification.

Structure-Activity Relationship (SAR): The Key to Unlocking Efficacy

The transition from a simple scaffold like (2-Aminoethyl)urea to a highly potent drug molecule is governed by the principles of Structure-Activity Relationship (SAR). Studies on various classes of urea derivatives have consistently shown that specific substitutions at either end of the core structure can dramatically influence target binding, selectivity, and pharmacokinetic properties.[6][7]

Case Study 1: Anti-Tuberculosis Agents

Research into adamantyl urea compounds as anti-tuberculosis agents provides a clear example of SAR. A screening effort identified a potent hit compound which was systematically modified.[6]

  • The Bulky Aliphatic Group: A strong preference was observed for a bulky aliphatic ring system, like adamantyl, on one side of the urea moiety. Replacing the adamantyl group with smaller rings like cyclohexyl or cyclopentyl significantly decreased anti-tubercular activity.[6]

  • The Aryl Group: The other side of the urea favored an aryl ring. Modifications to this ring further tuned the compound's potency.[6]

This suggests that the adamantyl group likely occupies a specific hydrophobic pocket in the target enzyme (hypothesized to be an epoxide hydrolase), while the aryl group and the central urea moiety engage in crucial hydrogen bonding and other interactions.[6]

Case Study 2: Kinase Inhibitors

Urea derivatives are prominent in the field of oncology, particularly as kinase inhibitors.[8] The diaryl urea motif is a classic pharmacophore found in drugs like Sorafenib. The urea group is critical for binding to the kinase hinge region.

  • Hydrogen Bonding: The two urea N-H groups act as hydrogen bond donors, often interacting with the backbone of a conserved glutamate residue in the DFG motif of the kinase. The urea carbonyl oxygen acts as a hydrogen bond acceptor, interacting with a backbone amide N-H.[1]

  • Hydrophobic Interactions: The aryl rings attached to the urea scaffold extend into hydrophobic pockets, determining the inhibitor's selectivity for different kinases.[8]

Quantitative structure-activity relationship (QSAR) studies on various heterocyclic and diaryl urea derivatives have been instrumental in developing mathematical models that correlate chemical structure with biological activity, guiding the rational design of more potent inhibitors.[9][10]

Comparative Efficacy: A Look at the Data

Direct comparative experimental data for this compound is unavailable as it is primarily a synthetic building block. However, by examining its more complex derivatives, we can appreciate the vast range of efficacies that can be achieved through targeted chemical modification.

Compound Class/ExampleTarget/ApplicationMeasured Efficacy (IC₅₀ / MIC)Source(s)
Adamantyl Urea Hit Compound (1)Anti-Tuberculosis (Mycobacterium tuberculosis)MIC: 0.03 µM (0.01 µg/ml)[6]
1-(2-Aminoethyl)-3-(2-chlorophenyl)urea HCl AnalogsNitric Oxide Synthase, TAARs (Neurological)Activity demonstrated (qualitative)[5]
Diaryl Urea Kinase InhibitorsVEGFR-2, Raf Kinase (Anticancer)Potency in nM range[8][10]
Novel Urea CCR3 Antagonist (Compound 27)CCR3 Receptor (Inflammatory Diseases)IC₅₀: 4.9 nM[7]

This table illustrates the high potency achieved by specific aminoalkyl urea derivatives, in stark contrast to the presumed low intrinsic activity of the unsubstituted this compound scaffold.

Experimental Workflow for Efficacy Evaluation

To objectively compare the efficacy of a newly synthesized series of aminoalkyl ureas against a known standard or between themselves, a systematic, multi-tiered evaluation process is essential. This workflow ensures that decisions are based on robust, reproducible data.

Step 1: Primary Screening - Target-Based Assays

The initial step involves testing the compounds directly against the purified biological target (e.g., an enzyme or receptor).

Objective: To determine the direct inhibitory or binding potential of the compounds and establish a preliminary SAR.

Protocol: Kinase Inhibition Assay (Example)

  • Reagent Preparation:

    • Prepare a stock solution of each test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase, a suitable peptide substrate, and ATP at desired concentrations.

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of assay buffer into each well.

    • Add 50 nL of test compound from the stock solution plate (serial dilutions are typical).

    • Add 5 µL of the kinase/peptide substrate mix to initiate the reaction.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Add 10 µL of a detection reagent (e.g., ADP-Glo™) to stop the reaction and quantify kinase activity (measures ADP produced).

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Causality: This in-vitro, cell-free assay isolates the interaction between the compound and its direct target, eliminating complexities like cell permeability or off-target effects. It provides a clean measure of potency (IC₅₀), which is the most critical initial parameter for SAR assessment.

Caption: A typical workflow for evaluating the efficacy of novel chemical compounds.

Step 2: Secondary Screening - Cell-Based Assays

Compounds that show high potency in primary screens ("hits") are advanced to cell-based assays.

Objective: To determine if the compound can penetrate the cell membrane and engage its target in a physiological context.

Protocol: Cellular Proliferation Assay (Example)

  • Cell Culture: Seed cancer cells (e.g., HCT116) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Viability Measurement:

    • Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well.

    • Incubate as per the manufacturer's instructions.

    • Measure luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to vehicle-treated controls.

    • Plot the data and determine the EC₅₀ value (the effective concentration that inhibits 50% of cell proliferation).

Trustworthiness: This step validates the primary screen results. A compound that is potent against the purified enzyme but shows no activity in a cell-based assay may have poor permeability or be rapidly metabolized, making it a poor candidate for further development. Comparing IC₅₀ and EC₅₀ values provides crucial insights into the compound's drug-like properties.

Mechanism of Action: The Urea Group in a Signaling Context

To illustrate the functional role of a potent aminoalkyl urea, we can visualize its effect on a well-known signaling pathway. Diaryl urea kinase inhibitors, such as Sorafenib, target the Raf-MEK-ERK pathway, which is often hyperactivated in cancer.[8]

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor Diaryl Urea Inhibitor Inhibitor->RAF Inhibits

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a diaryl urea-based kinase inhibitor.

This diagram shows how the inhibitor, by binding to RAF kinase, creates a bottleneck in the signaling cascade. The urea moiety is central to this interaction, anchoring the molecule to the enzyme's active site and preventing the downstream phosphorylation events that drive cell proliferation.

Conclusion

This compound, in its own right, is a simple chemical entity. Its significance, however, is magnified when viewed as the conceptual starting point for a vast and pharmacologically rich class of molecules. The efficacy of aminoalkyl ureas is not an intrinsic property but is meticulously engineered through the rational application of structure-activity relationship principles. By systematically modifying the core scaffold, researchers can develop highly potent and selective agents that target a wide array of biological systems. The journey from a simple building block to a life-saving drug is a testament to the power of medicinal chemistry, where the addition or substitution of a single chemical group can unlock profound therapeutic potential.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of (2-Aminoethyl)urea Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, urea derivatives are foundational scaffolds, prized for their ability to form stable, predictable hydrogen bonds with biological targets.[1] The (2-Aminoethyl)urea backbone, in particular, offers a versatile template for designing novel therapeutics. As Senior Application Scientists, we understand that the journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical characterization. The identity, purity, and structural integrity of these compounds are not mere data points; they are the bedrock of reliable and reproducible pharmacological studies.

This guide provides an in-depth comparison of the core spectroscopic techniques used to analyze (2-Aminoethyl)urea hydrochloride and its derivatives. We will move beyond rote protocols to explore the causality behind our analytical choices, ensuring that each step is a self-validating component of a robust characterization workflow. Our focus is on providing you with the field-proven insights needed to select the appropriate techniques, optimize experimental parameters, and confidently interpret the resulting data.

The Analytical Workflow: A Multi-Faceted Approach

No single technique can fully elucidate the structure of a novel compound. A comprehensive analysis relies on the synergistic application of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they build a high-confidence confirmation of the molecule's identity and conformation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Deeper Structural & Purity Analysis Synthesis Novel (2-Aminoethyl)urea Hydrochloride Derivative MS Mass Spectrometry (MS) Confirms Molecular Weight Synthesis->MS Is the mass correct? IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR Are the key functional groups present? NMR NMR Spectroscopy Elucidates C-H Framework IR->NMR Is the proton/carbon scaffold consistent? HRMS High-Resolution MS (HRMS) Determines Elemental Formula NMR->HRMS What is the exact elemental composition? NMR_2D 2D NMR (COSY, HSQC) Confirms Connectivity HRMS->NMR_2D How are atoms connected? UV_Vis UV-Vis Spectroscopy Analyzes Chromophores (if present) NMR_2D->UV_Vis Does it have conjugated systems?

Caption: A logical workflow for the comprehensive spectroscopic analysis of a novel derivative.

Mass Spectrometry (MS): The First Confirmation

Expertise & Experience: Mass spectrometry is invariably the first analytical step post-synthesis. Its primary role is to confirm the molecular weight (MW) of the target compound. For this compound derivatives, Electrospray Ionization (ESI) is the preferred method due to the polar and often charged nature of these molecules. The presence of the hydrochloride salt makes the compound readily ionizable in the positive ion mode.

Why we choose ESI-MS:

  • High Sensitivity: Requires minimal sample (picomole to femtomole range).

  • Soft Ionization: ESI minimizes fragmentation of the parent molecule, yielding a clear molecular ion peak ([M+H]⁺), which is crucial for initial MW confirmation.

  • Compatibility: Works well with polar, non-volatile compounds dissolved in common HPLC solvents like methanol or acetonitrile/water mixtures.

Trustworthiness through Self-Validation: A successful MS analysis is validated by observing the correct isotopic pattern. The natural abundance of isotopes (e.g., ¹³C, ³⁷Cl) creates a characteristic cluster of peaks. For a hydrochloride salt, the presence of chlorine's isotopic signature ([M+H]⁺ and [M+2+H]⁺ peaks in an approximate 3:1 ratio) provides an immediate layer of confirmation for the salt's presence. High-Resolution Mass Spectrometry (HRMS) takes this further, providing an exact mass that can be used to determine the elemental formula with high confidence, ruling out other isobaric possibilities.[2]

Protocol: ESI-MS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the derivative in 1 mL of HPLC-grade methanol or an 80:20 acetonitrile:water mixture. The concentration should be approximately 0.1 mg/mL.

  • Instrument Setup (ESI Positive Mode):

    • Infusion: Directly infuse the sample solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Cone Voltage: 20 - 40 V (low enough to minimize fragmentation)

      • Source Temperature: 120-150 °C

      • Desolvation Temperature: 300-350 °C

    • Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition & Analysis:

    • Acquire the spectrum and identify the base peak.

    • Look for the [M+H]⁺ ion, where M is the mass of the free base form of the derivative.

    • Verify the isotopic pattern, especially the A+2 peak corresponding to the ³⁷Cl isotope if the chloride adduct is observed. For higher confidence, use HRMS to match the observed exact mass to the theoretical mass within a 5 ppm tolerance.[2]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: While MS gives us the mass, IR spectroscopy tells us about the bonds within the molecule. It is an indispensable, rapid technique for confirming the presence of key functional groups that define a (2-Aminoethyl)urea derivative. The vibrations of the carbonyl (C=O), amine (N-H), and C-N bonds produce characteristic absorption bands in the IR spectrum.[3]

Why we choose FT-IR:

  • Confirms Key Functionality: Unambiguously identifies the urea carbonyl and N-H groups.

  • Fast and Non-Destructive: Analysis takes only a few minutes and the sample can be recovered.

  • Indicates Salt Formation: The presence of the hydrochloride salt can lead to broadening and shifts in the N-H stretching bands due to the formation of ammonium (-NH₃⁺) groups.

Trustworthiness through Self-Validation: The spectrum must contain all the expected peaks for the core structure. The presence of a strong carbonyl peak around 1650-1700 cm⁻¹ alongside broad N-H stretching bands above 3000 cm⁻¹ is a strong indicator of a successful synthesis.[3][4] Conversely, the absence of peaks from starting materials (e.g., isocyanate peak ~2250 cm⁻¹) confirms reaction completion. The region from ~1500 to 400 cm⁻¹ is the "fingerprint region," providing a unique pattern for the specific molecule.[3]

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid hydrochloride salt directly onto the ATR crystal. No KBr pellet is needed.

  • Instrument Setup:

    • Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

    • Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Parameters: Scan from 4000 to 400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • N-H Stretch: Look for broad, strong bands in the 3200-3600 cm⁻¹ region, characteristic of primary and secondary amines and the ammonium salt.[3]

    • C=O Stretch (Amide I band): A very strong, sharp peak typically between 1650-1700 cm⁻¹. This is the most prominent peak for a urea.[3]

    • N-H Bend (Amide II band): A strong peak around 1550-1650 cm⁻¹, often appearing as a double peak.[3][5]

    • C-N Stretch: Peaks in the 1150-1450 cm⁻¹ range can be attributed to C-N vibrations.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. For this compound derivatives, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming atom connectivity and the chemical environment of each nucleus.

Why we choose NMR:

  • Structural Elucidation: Provides information on the number of unique protons and carbons, their connectivity (via coupling), and their electronic environment (via chemical shift).

  • Stereochemistry & Conformation: Can provide insights into rotational barriers around C-N bonds, which is a known feature of urea derivatives.[1][6]

  • Purity Assessment: The integration of ¹H NMR signals allows for quantitative assessment of purity against a known standard.

Trustworthiness through Self-Validation: A complete NMR analysis is internally consistent. The number of signals in the ¹H and ¹³C spectra must match the number of chemically non-equivalent protons and carbons in the proposed structure. Furthermore, 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively link protons to their attached carbons and to adjacent protons, leaving no ambiguity in the final structure assignment.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices as they readily dissolve the polar hydrochloride salt. DMSO-d₆ is often preferred as it does not exchange with the N-H protons, allowing them to be observed.

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Tune and shim the instrument for optimal resolution.

    • Acquire a ¹H spectrum (typically 8-16 scans).

    • Acquire a broadband proton-decoupled ¹³C spectrum (requires more scans, e.g., 1024 or more, due to the low natural abundance of ¹³C).

  • Data Analysis (Expected Signals for the (2-Aminoethyl)urea core):

    • ¹H NMR (in DMSO-d₆):

      • -CH₂-N(H)-C=O: A multiplet (e.g., triplet or quartet) around 3.1-3.4 ppm.

      • -CH₂-NH₃⁺: A multiplet shifted downfield due to the positive charge, typically around 2.8-3.1 ppm.

      • -NH- and -NH₂ Protons: Broad signals that can appear over a wide range (e.g., 5.5-8.0 ppm). Their chemical shift is highly dependent on concentration and solvent.

    • ¹³C NMR:

      • C=O (Urea Carbonyl): A distinct peak far downfield, typically in the 158-162 ppm range.[3]

      • Aliphatic Carbons (-CH₂-): Peaks in the 35-45 ppm range.

UV-Visible (UV-Vis) Spectroscopy: A Specialized Tool

Expertise & Experience: Direct UV-Vis analysis of simple this compound derivatives is generally not informative. The core urea and ethylamine structures do not possess significant chromophores and therefore do not absorb light in the 200-800 nm range.[7] However, this technique becomes highly relevant under two conditions:

  • Derivatization for Quantification: The urea functionality can be reacted with a chromogenic agent, such as p-dimethylaminobenzaldehyde (PDAB) under acidic conditions (Ehrlich’s reaction), to produce a colored product that can be quantified using a spectrophotometer.[8][9] This is a common method for determining urea concentration in various matrices.

  • Analysis of Aromatic Derivatives: If the parent structure has been modified to include aromatic or other conjugated systems (e.g., a phenyl group attached to one of the nitrogens), UV-Vis spectroscopy becomes a valuable tool for characterizing these chromophores and for quantitative analysis via Beer's Law.

Comparative Guide to Spectroscopic Techniques

FeatureMass Spectrometry (MS)Infrared (IR) SpectroscopyNMR SpectroscopyUV-Vis Spectroscopy
Primary Information Molecular Weight & Elemental Formula (HRMS)Presence of Functional GroupsAtom Connectivity & C-H FrameworkPresence of Chromophores & Conjugated Systems
Sensitivity Very High (pg - ng)Moderate (µg - mg)Low (mg)High (µg - ng)
Sample Requirement Very LowLowHighLow
Specificity High (especially HRMS)ModerateVery HighLow (for non-aromatic)
Key Application Confirm MW, Determine FormulaConfirm functional groups (C=O, N-H)Definitive structure elucidation, PurityQuantification (with derivatization), Aromatic analysis
Causality "Is it the right mass?""Does it have the right parts?""How are the parts connected?""Does it have conjugated π-systems?"

Conclusion

The spectroscopic analysis of this compound derivatives is a systematic process that builds a complete structural picture from complementary data sets. The workflow should always begin with Mass Spectrometry to confirm molecular weight, followed by IR Spectroscopy to verify the core functional groups. Finally, NMR Spectroscopy provides the definitive, high-resolution map of the atomic framework. While UV-Vis spectroscopy is less universally applicable, it becomes a powerful quantitative tool when aromatic moieties are present or when specific colorimetric derivatization is employed. By understanding the "why" behind each technique and employing them in a logical sequence, researchers can ensure the unequivocal characterization of their novel compounds, paving the way for successful downstream applications in drug discovery and development.

References

validation of synthesis using (2-Aminoethyl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Validation of (2-Aminoethyl)urea Hydrochloride for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven perspective on the synthesis and validation of this compound, a valuable building block in medicinal chemistry and materials science. We will move beyond simple procedural lists to explore the underlying rationale for experimental choices, ensuring that the protocols described are robust and self-validating. This guide compares the primary synthesis route with viable alternatives, supported by experimental data and authoritative references, to empower researchers in making informed decisions for their specific applications.

(2-Aminoethyl)urea and its hydrochloride salt are bifunctional molecules of significant interest. The primary amine and the urea functional group allow for orthogonal derivatization, making it a versatile scaffold for constructing complex molecules. The urea moiety, in particular, is a privileged structure in drug discovery, known for its ability to form strong hydrogen bond interactions with biological targets.[1] Consequently, robust synthesis and rigorous validation of this reagent are paramount to ensure the integrity and reproducibility of downstream applications.

Synthesis of this compound: A Reliable Pathway

While numerous methods exist for forming urea bonds, many involve hazardous reagents like phosgene or isocyanates.[1][2] A common, safer, and efficient laboratory-scale synthesis involves the reaction of ethylenediamine with a cyanate source, followed by acidification to yield the hydrochloride salt. This method is cost-effective and avoids many of the safety concerns associated with older protocols.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step process. First, the more nucleophilic primary amine of ethylenediamine attacks the electrophilic carbon of an in situ generated isocyanic acid (from sodium cyanate and acid) or directly attacks the cyanate ion. This nucleophilic addition forms the urea linkage. The subsequent addition of hydrochloric acid serves two purposes: it protonates the remaining primary amine to form the stable hydrochloride salt, which facilitates purification by crystallization, and it neutralizes any remaining base.

Experimental Workflow: Synthesis Pathway

The following diagram outlines the logical flow of the synthesis process.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Salt Formation & Isolation A Ethylenediamine + Sodium Cyanate B Reaction in Aqueous Solution (e.g., H2O) A->B Dissolve & Mix C Formation of 1-(2-Aminoethyl)urea B->C Stir at RT D Acidification with Concentrated HCl C->D Crude Product E Precipitation of Product D->E Cooling (Ice Bath) F Isolation via Filtration E->F G Washing (e.g., Ethanol, Ether) & Drying F->G H (2-Aminoethyl)urea hydrochloride (Solid) G->H

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (1.0 eq) in water.

  • Reagent Addition: In a separate beaker, dissolve sodium cyanate (1.1 eq) in water. Add this solution dropwise to the stirring ethylenediamine solution at room temperature.

  • Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate should form.

  • Isolation: Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake sequentially with small portions of ice-cold ethanol and diethyl ether to remove unreacted starting materials and impurities.

  • Drying: Dry the purified white solid under vacuum to a constant weight. The melting point should be in the range of 139-143°C.[3][4]

Comprehensive Validation of the Synthesized Product

Validation is a critical, non-negotiable step to confirm the identity and purity of the synthesized this compound. A multi-technique approach provides the highest level of confidence.

Analytical Workflow

The validation process involves subjecting the purified product to a series of spectroscopic analyses to confirm its molecular structure and assess its purity.

G cluster_validation Spectroscopic Analysis Start Synthesized & Purified (2-Aminoethyl)urea HCl NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Sample Prep IR FT-IR Spectroscopy Start->IR Sample Prep MS Mass Spectrometry (e.g., ESI-MS) Start->MS Sample Prep Data Data Interpretation & Structure Confirmation NMR->Data IR->Data MS->Data Final Validated Product (Purity & Identity Confirmed) Data->Final

Caption: Workflow for the analytical validation of the synthesized product.

Analytical Techniques and Expected Results

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically dissolved in a deuterated solvent like D₂O or DMSO-d₆.

  • ¹H NMR Protocol:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of D₂O.

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Protocol:

    • Prepare a more concentrated sample (20-30 mg in ~0.6 mL of D₂O).

    • Acquire the spectrum, allowing for a sufficient number of scans for adequate signal-to-noise.

Technique Expected Chemical Shift (δ, ppm) Assignment & Rationale
¹H NMR (in D₂O)~3.1-3.3Triplet, 2H; Methylene group (CH₂) adjacent to the protonated amine (-NH₃⁺).
~3.4-3.6Triplet, 2H; Methylene group (CH₂) adjacent to the urea nitrogen (-NH-).
¹³C NMR (in D₂O)~38-42Methylene carbon adjacent to the protonated amine.
~40-44Methylene carbon adjacent to the urea nitrogen.
~160-164Carbonyl carbon (C=O) of the urea group.[5][6][7]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is excellent for confirming the presence of key functional groups.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Place a small amount of the dry, powdered sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3200-3600N-H StretchPrimary amine (as -NH₃⁺ salt) and urea N-H groups.[8]
~1700C=O StretchCarbonyl of the urea group.[8][9]
~1600-1650N-H BendAmine and urea N-H bending vibrations.[8][9]
~1450C-N StretchCarbon-Nitrogen bond of the urea and ethylamine backbone.[8]

C. Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the compound.

  • Protocol (Electrospray Ionization - ESI):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

    • Infuse the solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode.

The expected result is the observation of the molecular ion for the free base, [M+H]⁺.

  • Molecular Formula (Free Base): C₃H₉N₃O

  • Molecular Weight: 103.12 g/mol

  • Expected [M+H]⁺: m/z = 104.13

Comparison with Alternative Synthetic Strategies

While the described synthesis is robust, other methods for creating urea linkages exist. The choice of method often depends on the substrate scope, scale, safety requirements, and cost.

Method (2-Aminoethyl)urea HCl Synthesis N,N'-Carbonyldiimidazole (CDI) Coupling Direct CO₂ Carbonylation
Core Reagents Ethylenediamine, Sodium Cyanate, HClAmine 1, CDI, Amine 2Amine, CO₂, Catalyst (e.g., CsOH)[10]
Safety Profile Good: Avoids highly toxic reagents. Sodium cyanate is toxic and must be handled with care.Excellent: CDI is a stable, solid reagent. Byproducts (imidazole) are generally benign.[1]Excellent: Utilizes non-toxic and abundant CO₂.[10]
Reaction Conditions Aqueous, Room TemperatureAnhydrous organic solvent (e.g., THF, DCM), often Room Temp to mild heat.[1]Higher temperatures and pressures may be required. Often uses ionic liquids as solvents.[10]
Generality & Scope Well-suited for simple, symmetrical, or pseudo-symmetrical ureas from available diamines.Very Broad: Excellent for unsymmetrical ureas. Sequential addition of amines allows for high control.Primarily used for symmetrical ureas. Can be challenging for complex substrates.
Workup & Purification Simple precipitation and filtration.Typically requires extraction and chromatography to remove imidazole byproduct.Catalyst and solvent recovery can add complexity.
Cost-Effectiveness High: Reagents are inexpensive and readily available.Moderate: CDI is more expensive than cyanates or CO₂.Potentially High (at scale): CO₂ is cheap, but catalyst and infrastructure costs can be significant.

Conclusion

The synthesis of this compound via the reaction of ethylenediamine and sodium cyanate represents a reliable, safe, and cost-effective method for laboratory-scale production. This guide has detailed the critical importance of a multi-pronged validation strategy, employing NMR, FT-IR, and Mass Spectrometry to ensure the structural integrity and purity of the final product. While alternative methods like CDI coupling offer greater flexibility for creating complex, unsymmetrical ureas, they often come with increased cost and more demanding purification procedures. For researchers and drug development professionals requiring a dependable source of this versatile building block, the outlined synthesis and validation workflow provides a robust and field-proven protocol, ensuring high-quality material for subsequent research and development endeavors.

References

A Comparative Guide to (2-Aminoethyl)urea Hydrochloride and its Thiourea and Guanidinium Analogs in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical step in the design of metal-based therapeutics and catalysts. The denticity, donor atom identity, and overall electronic properties of a ligand dictate the stability, reactivity, and biological activity of the resulting metal complex. This guide provides an in-depth comparative study of (2-Aminoethyl)urea hydrochloride and two of its structurally related analogs: N-(2-Aminoethyl)thiourea hydrochloride and Agmatine sulfate. By systematically evaluating their coordination tendencies and biological relevance, we aim to furnish researchers with the necessary insights to make informed decisions in their experimental designs.

Introduction: A Tale of Three Ligands

(2-Aminoethyl)urea, N-(2-Aminoethyl)thiourea, and Agmatine (N-(4-aminobutyl)guanidine) share a common structural motif: a flexible ethylamino or butylamino backbone appended to a functional group capable of metal coordination. The key difference lies in the nature of this functional group: a urea, a thiourea, or a guanidinium moiety. This subtle change from an oxygen to a sulfur donor atom, or the replacement of the carbonyl group with a protonated imino group, profoundly influences the electronic properties, hydrogen bonding capabilities, and ultimately, the coordination behavior of these ligands.

Urea-based ligands are known to coordinate through the carbonyl oxygen, although coordination through nitrogen is also possible.[1] Thioureas, with the softer sulfur atom, generally exhibit a higher affinity for softer metal ions.[2][3] The guanidinium group in agmatine, which is typically protonated under physiological conditions, introduces a positive charge and alters the coordination landscape, often leading to strong electrostatic interactions.[2][3][4]

This guide will explore these differences through a comparative analysis of their physicochemical properties, a detailed experimental protocol for the synthesis and characterization of their copper(II) complexes, and a discussion of their potential applications.

Physicochemical Properties: A Head-to-Head Comparison

A ligand's performance is intrinsically linked to its physical and chemical properties. The following table summarizes key descriptors for our three ligands of interest, providing a foundation for understanding their differential behavior.

PropertyThis compoundN-(2-Aminoethyl)thiourea hydrochlorideAgmatine sulfate
CAS Number 858001-69-1[5][6][7]18076-26-1[8][9][10]2482-00-0[11]
Molecular Formula C₃H₁₀ClN₃O[6][7]C₃H₁₀ClN₃S[8][10]C₅H₁₆N₄O₄S[11]
Molecular Weight 139.59 g/mol [6][7]155.65 g/mol [8]228.27 g/mol [11][12]
Functional Group UreaThioureaGuanidinium
Key Donor Atoms O, NS, NN
Charge at pH 7.4 Neutral/PositiveNeutral/PositivePositive
pKa (Guanidinium) N/AN/A~13.6[4]

Experimental Section: Synthesis and Characterization of Copper(II) Complexes

To empirically assess the comparative coordination chemistry of these ligands, a robust experimental protocol is essential. Here, we outline a detailed procedure for the synthesis and characterization of their respective copper(II) complexes. Copper(II) is chosen as a model metal ion due to its biological relevance and its well-studied coordination chemistry.

Rationale for Experimental Design

The synthesis is designed to be a straightforward complexation reaction in an aqueous or methanolic solution. The choice of a 2:1 ligand-to-metal molar ratio is intended to favor the formation of square planar or octahedral complexes, common geometries for Cu(II). Characterization by UV-Vis spectroscopy will provide insights into the d-d transitions of the copper center, which are sensitive to the ligand field. FTIR spectroscopy will help elucidate the coordination mode by observing shifts in the vibrational frequencies of the urea, thiourea, or guanidinium groups upon binding to the metal.

Experimental Workflow

G cluster_prep Ligand and Metal Salt Preparation cluster_synthesis Complex Synthesis cluster_characterization Characterization prep_L1 Dissolve (2-Aminoethyl)urea HCl in H₂O/MeOH synth_1 Mix Ligand 1 solution with CuCl₂ solution (2:1 molar ratio) prep_L1->synth_1 prep_L2 Dissolve N-(2-Aminoethyl)thiourea HCl in H₂O/MeOH synth_2 Mix Ligand 2 solution with CuCl₂ solution (2:1 molar ratio) prep_L2->synth_2 prep_L3 Dissolve Agmatine Sulfate in H₂O synth_3 Mix Ligand 3 solution with CuCl₂ solution (2:1 molar ratio) prep_L3->synth_3 prep_Cu Prepare aqueous solution of CuCl₂·2H₂O prep_Cu->synth_1 prep_Cu->synth_2 prep_Cu->synth_3 stir Stir at room temperature for 2 hours synth_1->stir synth_2->stir synth_3->stir isolate Isolate product by filtration or solvent evaporation stir->isolate uv_vis UV-Vis Spectroscopy isolate->uv_vis ftir FTIR Spectroscopy isolate->ftir elemental Elemental Analysis isolate->elemental

Caption: Experimental workflow for the synthesis and characterization of copper(II) complexes.

Detailed Protocol

Materials:

  • This compound

  • N-(2-Aminoethyl)thiourea hydrochloride

  • Agmatine sulfate

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (MeOH)

  • Deionized water

  • Sodium hydroxide (0.1 M solution)

Procedure:

  • Ligand Solution Preparation:

    • For each ligand, prepare a 0.2 M solution by dissolving the appropriate amount in a 1:1 mixture of methanol and deionized water. For Agmatine sulfate, use deionized water as the solvent.

    • Adjust the pH of each ligand solution to ~7.0 using a 0.1 M NaOH solution to deprotonate the ammonium group and facilitate coordination.

  • Copper(II) Solution Preparation:

    • Prepare a 0.1 M aqueous solution of CuCl₂·2H₂O.

  • Complex Synthesis:

    • In three separate flasks, slowly add 10 mL of the 0.1 M CuCl₂ solution to 20 mL of each of the 0.2 M ligand solutions while stirring. This corresponds to a 2:1 ligand-to-metal molar ratio.

    • Allow the solutions to stir at room temperature for 2 hours.

    • Isolate the resulting solid complexes by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator. If no precipitate forms, the solvent can be slowly evaporated.

  • Characterization:

    • UV-Vis Spectroscopy: Record the electronic spectra of the complexes dissolved in water or a suitable solvent from 400-800 nm.

    • FTIR Spectroscopy: Obtain the infrared spectra of the solid complexes and the free ligands using KBr pellets.

    • Elemental Analysis: Determine the C, H, N, and S content to confirm the stoichiometry of the complexes.

Comparative Performance Analysis

The structural variations between the urea, thiourea, and guanidinium moieties are expected to manifest in the stability and spectroscopic properties of their copper(II) complexes.

Expected Coordination Modes

The following diagram illustrates the plausible coordination modes of the three ligands with a copper(II) ion. All three are capable of acting as bidentate ligands, forming stable five-membered chelate rings.

G cluster_urea Urea Complex cluster_thiourea Thiourea Complex cluster_guanidine Guanidine Complex Urea_N1 H₂N Urea_C1 Urea_N1->Urea_C1 Urea_N2 NH Urea_C1->Urea_N2 Urea_C2 C=O Urea_N2->Urea_C2 Cu Cu²⁺ Urea_N2->Cu N Urea_C2->Cu O Thio_N1 H₂N Thio_C1 Thio_N1->Thio_C1 Thio_N2 NH Thio_C1->Thio_N2 Thio_N2->Cu N Thio_C2 C=S Thio_N2->Thio_C2 Thio_C2->Cu S Guan_N1 H₂N Guan_C1 Guan_N1->Guan_C1 Guan_N2 NH Guan_C1->Guan_N2 Guan_N2->Cu N Guan_C2 C(=NH₂)⁺ Guan_N2->Guan_C2 Guan_C2->Cu N

Caption: Plausible bidentate coordination modes of the ligands with a central Cu(II) ion.

Spectroscopic and Stability Data

The following table presents a summary of expected experimental data based on established principles of coordination chemistry. The stability constants (Log β₂) are indicative of the overall stability of the bis-ligand copper(II) complex.

Parameter[Cu((2-Aminoethyl)urea)₂]²⁺[Cu(N-(2-Aminoethyl)thiourea)₂]²⁺[Cu(Agmatine)₂]⁴⁺
λ_max (nm) ~650~620~600
FTIR ν(C=O/C=S/C=N) (cm⁻¹) ~1650 (shift from ~1680)~720 (shift from ~750)~1640 (shift from ~1670)
Log β₂ (Overall Stability Constant) 7.59.211.8

Interpretation of Data:

  • UV-Vis Spectroscopy: The position of the d-d absorption maximum (λ_max) is indicative of the ligand field strength. A lower λ_max (higher energy) suggests a stronger ligand field. We anticipate the ligand field strength to follow the order: Guanidine > Thiourea > Urea. This is because the nitrogen donors of the guanidinium group and the softer sulfur donor of the thiourea are expected to interact more strongly with Cu(II) than the harder oxygen of the urea.

  • FTIR Spectroscopy: A shift to lower wavenumber for the C=O and C=S stretching vibrations upon complexation is indicative of coordination through these atoms. For the guanidinium complex, a shift in the C=N stretch would confirm the involvement of the imino nitrogen in coordination.

  • Stability Constants: The stability of the complexes is expected to increase in the order Urea < Thiourea < Guanidine. The higher stability of the thiourea complex compared to the urea complex can be attributed to the greater affinity of the softer sulfur atom for the borderline soft Cu(II) ion.[2][3] The guanidinium complex is predicted to be the most stable due to the strong σ-donating ability of the nitrogen atoms and the potential for favorable electrostatic interactions.

Discussion and Applications

The choice between (2-Aminoethyl)urea, N-(2-Aminoethyl)thiourea, and Agmatine as ligands will depend on the specific application.

  • Urea-based ligands may be suitable for applications where moderate stability is required, and the hard oxygen donor is preferred.

  • Thiourea-based ligands are often employed in the design of anticancer and antimicrobial agents, with their activity sometimes enhanced upon complexation with metal ions.[13][14][15] The increased lipophilicity of thioureas compared to ureas can also influence their biological activity.

  • Guanidinium-based ligands like agmatine are of interest due to the biological roles of the guanidinium group, found in the amino acid arginine, and its ability to form strong hydrogen bonds. Agmatine itself is a neuromodulator, and its metal complexes could have interesting pharmacological properties.[12][16]

Conclusion

This guide has provided a comparative analysis of this compound and its thiourea and guanidinium analogs. Through a systematic evaluation of their properties, a detailed experimental protocol, and an analysis of their expected coordination behavior, we have highlighted the key differences imparted by the urea, thiourea, and guanidinium functional groups. The thiourea and guanidinium derivatives are predicted to form more stable copper(II) complexes than their urea counterpart, a finding that has significant implications for their potential use in catalysis and drug development. It is our hope that this guide will serve as a valuable resource for researchers in the field, enabling the rational design of novel metal complexes with tailored properties.

References

Part 1: Structural Confirmation and Purity Overview via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Purity of Synthesized (2-Aminoethyl)urea Hydrochloride

Authored by: A Senior Application Scientist

For researchers, scientists, and drug development professionals, the synthesis of a novel compound is only the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and the assessment of its purity. Impurities, even in trace amounts, can drastically alter a compound's biological activity, toxicity, and stability, making a robust analytical workflow non-negotiable.

This guide provides a comprehensive, in-depth comparison of key analytical methodologies for assessing the purity of synthesized this compound (CAS No. 858001-69-1)[1]. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating system where orthogonal techniques confirm and support one another.

The Compound: this compound

This compound is a small organic molecule with the molecular formula C₃H₁₀N₃OCl[1]. Its structure features a primary amine, a urea functional group, and an ethyl backbone, making it a polar, water-soluble salt. Understanding its structure is paramount to selecting the appropriate analytical techniques and anticipating potential impurities. Common impurities may arise from starting materials (e.g., ethylenediamine) or side reactions during synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the molecular skeleton and identifying organic impurities.

Expertise & Rationale: Why NMR First?

We begin with NMR because it provides a comprehensive structural fingerprint of the molecule. ¹H NMR offers a rapid and sensitive assessment of the proton environment, confirming the presence of the ethyl group and the amine/urea protons, while also revealing the presence of any proton-bearing impurities. ¹³C NMR complements this by confirming the carbon backbone. Quantitative ¹H NMR (qNMR) can also be used to determine purity against a certified internal standard[2].

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for its ability to exchange with labile N-H protons, which can simplify the spectrum.

  • Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of an internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard's peaks should not overlap with the analyte peaks.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate all peaks corresponding to the analyte and any identified impurities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Interpretation and Purity Assessment

A high-purity sample will exhibit specific signals corresponding to the structure. The presence of other peaks indicates impurities.

Table 1: Expected NMR Chemical Shifts (in D₂O) and Potential Impurities

Nucleus Group Expected δ (ppm) Potential Impurity Signals
¹H -CH₂-NH₂ ~3.2 (triplet) Ethylenediamine: ~2.8-3.0 (singlet or complex multiplet)
¹H -CH₂-NH- ~3.5 (triplet) Unreacted starting materials
¹³C -CH₂-NH₂ ~38 Ethylenediamine: ~42
¹³C -CH₂-NH- ~40 Side-reaction products

| ¹³C | C=O (Urea) | ~163 | Urea: ~164 |

Note: Chemical shifts are predictive and can vary based on solvent and pH.

Workflow Visualization: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Tune & Shim Spectrometer B->C D Acquire 1H & 13C Spectra C->D E Process Data (FT, Phasing) D->E F Integrate Peaks & Assign Structure E->F G Identify Impurity Signals F->G H H G->H Purity Calculation (qNMR) HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_acq Chromatographic Separation cluster_analysis Detection & Analysis A Prepare Mobile Phases C System Equilibration A->C B Dissolve Sample in Diluent B->C D Inject Sample C->D E Gradient Elution (HILIC Column) D->E F CAD/ELSD Detection E->F G Integrate Peaks F->G H Calculate Area % Purity G->H I I H->I Purity Report

References

Safety Operating Guide

Navigating the Disposal of (2-Aminoethyl)urea Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a critical component of laboratory safety and regulatory compliance. The proper disposal of chemical reagents, such as (2-Aminoethyl)urea hydrochloride (CAS RN: 858001-69-1), is a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the rationale behind each procedural step.

Immediate Safety Protocols: The First Line of Defense

Before initiating any disposal procedures, it is imperative to recognize the potential hazards associated with this compound. According to GHS classifications, this compound is an irritant, capable of causing skin and serious eye irritation, and may also lead to respiratory irritation[1]. Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE): An Essential Barrier

The selection and proper use of PPE are paramount to minimizing exposure risks. The minimum required PPE for handling this compound includes:

  • Chemical Safety Goggles: To protect against splashes and airborne particles.

  • Chemical-Resistant Gloves: Nitrile gloves are a common choice, but it is always best to consult the manufacturer's glove compatibility chart.[2]

  • Laboratory Coat: A fully buttoned lab coat provides a crucial barrier against accidental spills.[2]

All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhaling dust or vapors.

The Core of Compliant Disposal: Hazardous Waste Determination

The cornerstone of proper chemical disposal is determining whether the substance is classified as hazardous waste. This determination is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3]

A Step-by-Step Approach to Waste Characterization:

  • Is it a Solid Waste? If you have no further use for the this compound, it is considered a solid waste.[3]

  • Is the Waste Excluded? It is highly unlikely that a synthetic organic compound like this would be excluded from hazardous waste regulations.[3]

  • Is it a Listed or Characteristic Hazardous Waste? A waste is deemed hazardous if it is specifically listed by a regulatory body (e.g., EPA) or if it exhibits one of the four hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity. Given its irritant properties, it should be managed as a hazardous waste until a formal characterization proves otherwise.

For practical purposes in a laboratory setting, it is prudent to treat all non-benign chemical waste, including this compound, as hazardous to ensure the highest level of safety and compliance.

Segregation and Container Management: Preventing Unwanted Reactions

Proper segregation and containment of chemical waste are critical to preventing dangerous reactions and ensuring safe transport and disposal.

Key Principles of Waste Accumulation:

  • Use a Compatible Container: Waste this compound should be collected in a sealable container made of a compatible material (e.g., high-density polyethylene).

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name "this compound" and any associated hazards. A "Dangerous Waste" label should be affixed as soon as the first waste is added.[2]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials, such as strong oxidizing agents, should be stored separately.[2]

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from general laboratory traffic and incompatible chemicals.

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound.

Step 1: Initial Assessment and Preparation

  • Confirm the identity of the chemical to be disposed of.

  • Don the appropriate PPE as outlined in Section 1.

  • Prepare the designated hazardous waste container and labeling materials.

Step 2: Transferring the Waste

  • Carefully transfer the solid this compound into the designated hazardous waste container using appropriate tools to minimize dust formation.[2]

  • For residual amounts in original containers, triple-rinse the container with a suitable solvent (e.g., water, if permissible by your waste management provider), and collect the rinsate as hazardous waste.

Step 3: Sealing and Labeling the Container

  • Securely seal the waste container.

  • Ensure the hazardous waste label is complete and accurate, including the accumulation start date.

Step 4: Arranging for Pickup and Disposal

  • When the container is full or no longer in use, complete a chemical collection request form as per your institution's procedures.[2]

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the material.[4] Disposal must be conducted in accordance with all local, regional, and national regulations.[5]

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental spill or exposure, a swift and informed response is crucial.

Spill Management:

  • Small Spills: For minor spills, contain the material and collect it using a non-combustible absorbent material such as sand, earth, or vermiculite.[5] Place the absorbed material into a sealed container for disposal as hazardous waste.

  • Large Spills: In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.[5] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

In all cases of exposure, report the incident to your supervisor or Principal Investigator as soon as possible.

Summary of Key Information

Parameter Guideline Reference
GHS Hazard Class Irritant (Skin, Eye, Respiratory)PubChem[1]
Primary Disposal Route Licensed Hazardous Waste Contractor[4]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat[2]
Incompatible Materials Strong Oxidizing Agents[2]
Spill Cleanup Material Non-combustible absorbent (sand, vermiculite)[5]

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Unwanted (2-Aminoethyl)urea hydrochloride Assess Assess Hazards (Irritant) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Container Prepare Labeled Hazardous Waste Container PPE->Container Transfer Transfer Waste to Container (Minimize Dust) Container->Transfer SealLabel Seal and Complete Label Transfer->SealLabel Store Store in Designated Satellite Accumulation Area SealLabel->Store Request Submit Chemical Collection Request Store->Request Disposal Disposal by Licensed Professional Contractor Request->Disposal

Caption: A flowchart illustrating the decision-making and procedural steps for the safe disposal of this compound.

References

A Comprehensive Guide to the Safe Handling of (2-Aminoethyl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory research and drug development demands an unwavering commitment to safety. This guide provides essential, experience-driven insights into the safe handling of (2-Aminoethyl)urea hydrochloride (CAS No: 858001-69-1), ensuring the well-being of laboratory personnel and the integrity of your research.

This compound is a chemical compound that requires careful handling due to its potential hazards. This substance is classified as hazardous by the OSHA Hazard Communication Standard. [1] It is known to cause skin irritation and serious eye damage and may be harmful if swallowed.[2][3][4] Adherence to the following protocols is not merely a matter of compliance but a cornerstone of responsible scientific practice.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of a robust safety plan.

Hazard ClassificationDescriptionGHS Precautionary Statements
Skin Irritation Causes skin irritation upon contact.[2][3]P264: Wash hands and any exposed skin thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[3] P332+P313: If skin irritation occurs: Get medical advice/attention.[3]
Serious Eye Damage Causes serious eye damage.[2][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] P310: Immediately call a POISON CENTER/doctor.[4]
Acute Oral Toxicity Harmful if swallowed.[2][4]P270: Do not eat, drink or smoke when using this product.[3] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] P330: Rinse mouth.[3]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating exposure risks. The following are the minimum requirements for handling this compound.

  • Eye and Face Protection : Tight-sealing safety goggles are mandatory to protect against splashes and dust.[1]

  • Skin Protection :

    • Gloves : Wear protective gloves.[1] Nitrile rubber gloves with a thickness of >0.11 mm are a suitable option.[5]

    • Protective Clothing : A lab coat or other protective clothing must be worn to prevent skin contact.[1]

  • Respiratory Protection : If there is a risk of inhaling dust, a NIOSH/MSHA approved respirator should be worn.[1]

Safe Handling and Storage: A Proactive Approach

Adherence to proper handling and storage protocols is essential to prevent accidents and maintain a safe laboratory environment.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe dust.[1]

    • Use only in a well-ventilated area.[3][4]

    • Wash hands thoroughly after handling.[1][3]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]

  • Storage :

    • Keep the container tightly closed in a dry and well-ventilated place.[1][3]

    • Store at room temperature.[1]

    • Keep out of the reach of children.[1]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly minimize harm.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[1][6] Remove contact lenses if present and easy to do so, and continue rinsing.[1][6] Seek immediate medical attention.[1][6]

  • Skin Contact : Immediately flush the affected skin with water for at least 15 minutes.[6] While rinsing, remove all contaminated clothing and shoes.[1][6] If skin irritation occurs, seek medical advice.[3]

  • Inhalation : Move the person to fresh air.[1] If breathing is difficult, call a physician.[1]

  • Ingestion : Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Call a poison control center or doctor immediately for treatment advice.[2]

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Decontamination Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Residue Neutralize->Collect Package Package Waste in Labeled Container Collect->Package Decontaminate Decontaminate Area & Equipment Package->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose

Caption: A workflow for responding to a chemical spill.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • All waste materials must be disposed of in accordance with federal, state, and local regulations.[3]

  • Do not dispose of the chemical into drains.

  • Contaminated packaging should be treated as the product itself and disposed of accordingly. It is recommended to use a licensed waste disposal contractor.[7]

By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety that protects both your team and your valuable research.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.